Dibutyl Sebacate
説明
Dibutyl decanedioate is a flavouring ingredient used in fruit food flavouring.
used in retail packaging of foods
特性
IUPAC Name |
dibutyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGXAGIECVVIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041847 | |
| Record name | Dibutyl decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless oily liquid; [ICSC] Odorless; [HSDB], COLOURLESS OILY LIQUID., colourless to oily liquid; fruity but very mild odour with a very faint fruity oily taste | |
| Record name | Decanedioic acid, 1,10-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl sebacate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4753 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dibutyl decanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIBUTYL SEBACATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dibutyl sebacate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1118/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
344.5 °C, 211.00 to 212.00 °C. @ 11.00 mm Hg, 344-345 °C | |
| Record name | DIBUTYL SEBACATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibutyl decanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIBUTYL SEBACATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
353 °F (178 °C) (OPEN CUP), 167 °C | |
| Record name | DIBUTYL SEBACATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYL SEBACATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in ethyl ether, water solubility = 40 mg/l @ 20 °C, 0.04 mg/mL at 20 °C, Solubility in water: none, insoluble in water; soluble in alcohol; miscible in oil | |
| Record name | DIBUTYL SEBACATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibutyl decanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIBUTYL SEBACATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dibutyl sebacate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1118/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9405 @ 15 °C, Relative density (water = 1): 0.9, 0.936-0.940 (20°) | |
| Record name | DIBUTYL SEBACATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYL SEBACATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dibutyl sebacate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1118/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
10.8 (Air= 1), Relative vapor density (air = 1): 10.8 | |
| Record name | DIBUTYL SEBACATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYL SEBACATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000469 [mmHg], 4.69X10-6 mm Hg @ 25 °C | |
| Record name | Dibutyl sebacate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4753 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIBUTYL SEBACATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
109-43-3 | |
| Record name | Dibutyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl sebacate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTYL SEBACATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanedioic acid, 1,10-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W5IH7FLNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBUTYL SEBACATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibutyl decanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIBUTYL SEBACATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-10 °C, 12 °C | |
| Record name | DIBUTYL SEBACATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibutyl decanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIBUTYL SEBACATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Dibutyl sebacate synthesis mechanism and kinetics
An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Dibutyl Sebacate (B1225510)
Introduction
Dibutyl sebacate (DBS) is an organic compound, specifically the dibutyl ester of sebacic acid, with the chemical formula C18H34O4.[1][2] It is a colorless, oily liquid that is insoluble in water but soluble in organic solvents.[1] DBS is widely utilized as a plasticizer to enhance the flexibility and durability of various polymers, including polyvinyl chloride (PVC), cellulose (B213188) acetate (B1210297) butyrate, and synthetic rubbers.[3][4] Its applications extend to the food packaging industry, medical devices, and pharmaceutical formulations, where it serves as a plasticizer for film coatings on tablets and in controlled-release preparations. Additionally, it is used in cosmetics as a film-forming agent and solvent.[1]
The primary industrial synthesis route for this compound is the direct esterification of sebacic acid with n-butanol, typically in the presence of an acid catalyst.[1][5] Sebacic acid itself is often derived from renewable resources like castor oil, making DBS a potentially bio-based chemical.[6] This guide provides a detailed examination of the synthesis mechanism, reaction kinetics, and experimental protocols for the production of this compound, intended for researchers and professionals in chemical and pharmaceutical development.
Synthesis Mechanism: Fischer-Speier Esterification
The synthesis of this compound from sebacic acid and n-butanol is a classic example of a Fischer-Speier esterification reaction. This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired diester product.
The mechanism proceeds in several steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the sebacic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of n-butanol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated carbonyl group, yielding the monoester.
-
Second Esterification: The entire process is repeated on the second carboxylic acid group of the monoester to form the final product, this compound.
To achieve a high yield, the equilibrium of this reversible reaction must be shifted to the right. This is typically accomplished by either using an excess of one of the reactants (usually the less expensive n-butanol) or by continuously removing the water produced during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.[4]
Caption: Fischer Esterification Mechanism for DBS Synthesis.
Reaction Kinetics and Influencing Factors
The rate of this compound synthesis is influenced by several key parameters. Optimizing these factors is crucial for achieving high conversion rates in a minimal amount of time, thereby improving the economic viability of the process.
Factors Affecting Reaction Kinetics:
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, the temperature is often limited by the boiling points of the reactants and the potential for side reactions. Studies have shown that temperatures between 90°C and 170°C are effective, depending on the catalyst and pressure used.[4][7][8] For instance, one study achieved a >90% yield after 60 minutes at 90°C.[4]
-
Catalyst Type and Concentration: A wide range of acid catalysts can be used. Traditional homogeneous catalysts like sulfuric acid are effective but pose challenges in terms of separation and equipment corrosion.[9] Modern heterogeneous catalysts, such as rare earth solid acids (e.g., S2O82-/ZrO2-La2O3) and phosphotungstic acid supported on activated carbon, offer advantages like easy recovery and reusability.[8][10] Ionic liquids, like triethylamine-sulfuric(VI) acid, have also been demonstrated to be highly efficient, achieving nearly 100% yield.[4][7] The catalyst concentration is also critical; for example, a 15 mol% concentration of an ionic liquid catalyst was found to be optimal in one study.[7]
-
Molar Ratio of Reactants: The stoichiometry of the reaction requires a 2:1 molar ratio of n-butanol to sebacic acid. However, to shift the equilibrium towards the product side, an excess of n-butanol is commonly used. Molar ratios of alcohol to acid ranging from 3:1 to 6:1 have been reported to be effective.[4][7][8] A study optimizing the process found a 4:1 ratio of n-butanol to sebacic acid to be ideal.[4][7]
Data on Synthesis Conditions and Outcomes
The following table summarizes quantitative data from various studies on the synthesis of this compound, highlighting the impact of different reaction conditions on the final yield or esterification rate.
| Catalyst | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Catalyst Loading | Yield / Conversion (%) | Reference |
| Triethylamine-sulfuric(VI) acid (Ionic Liquid) | 4:1 | 90 | 2 | 15 mol% | ~100 | [4][7] |
| Triethylamine-sulfuric(VI) acid (Ionic Liquid) | 6:1 | 110 | 2 | 15 mol% | ~100 | [4] |
| Rare earth solid acid (S2O82-/ZrO2-La2O3) | 3:1 | 170 | 5 | 2.5% (mass) | 97.72 | [8] |
| Phosphotungstic acid / Activated Carbon | 5:1 | 98-112 | 3 | 1.5 g (25.3% loading) | 98.1 | [10] |
| Sulfuric Acid | 10:1 (Stearic Acid) | 45 | ~6 | 0.25 (mol/mol acid) | ~80 (Stearate) | [9] |
Note: Data for sulfuric acid is for stearic acid esterification, included for general comparison of esterification kinetics.
Experimental Protocols
This section outlines a generalized experimental protocol for the synthesis, purification, and analysis of this compound, based on methodologies reported in the literature.
Materials and Apparatus
-
Reagents: Sebacic acid (98%+), n-butanol (>99%), acid catalyst (e.g., triethylamine-sulfuric(VI) acid, phosphotungstic acid, or p-toluenesulfonic acid), n-hexane, anhydrous magnesium sulfate (B86663) (MgSO4), sodium bicarbonate solution (5% w/v).
-
Apparatus: Three-neck round-bottom flask, heating mantle with magnetic stirrer, reflux condenser, Dean-Stark trap (optional, for azeotropic removal of water), thermometer, separatory funnel, rotary evaporator, and a gas chromatography (GC) system for analysis.
Synthesis and Purification Workflow
Caption: Experimental Workflow for DBS Synthesis and Analysis.
Detailed Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add sebacic acid, n-butanol (e.g., in a 4:1 molar ratio), and the chosen acid catalyst (e.g., 15 mol% ionic liquid catalyst).[4][7]
-
Esterification: Heat the mixture to the target temperature (e.g., 90°C) while stirring vigorously. Maintain the temperature for the specified reaction time (e.g., 2 hours).[4][7] Samples can be withdrawn periodically to monitor the conversion by GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization and Washing: Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by several washes with deionized water until the aqueous layer is neutral (pH 7).[3]
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent. Remove the excess n-butanol and any solvent used for extraction (like n-hexane) under reduced pressure using a rotary evaporator to yield the crude this compound.[3]
-
Purification: For higher purity, the crude product can be further purified by vacuum distillation.
Analytical Methods for Reaction Monitoring
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for monitoring the progress of the esterification and determining the final product's purity.[3][4]
Typical GC Parameters:
-
Column: A capillary column suitable for separating fatty acid esters.
-
Oven Program: An initial temperature of 70°C held for 3 minutes, followed by a ramp of 30°C/min to 240°C, held for 7 minutes.[3][4]
-
Injection: Split injection (e.g., 100:1 ratio), 1 µL injection volume.[3][4]
Under these conditions, retention times for n-butanol and this compound are distinct, allowing for quantification of reactants and products over time.[3][4]
Logical Relationships in DBS Synthesis
The successful synthesis of this compound depends on the interplay of several factors. The diagram below illustrates the logical relationships between the key experimental parameters and the desired outcomes of the reaction.
Caption: Logical Relationship of Factors Affecting DBS Synthesis.
Conclusion
The synthesis of this compound via Fischer-Speier esterification is a well-established and scalable process. The reaction mechanism is acid-catalyzed and involves a reversible equilibrium, which can be effectively manipulated to achieve high product yields. Kinetic studies reveal that the reaction rate and final conversion are highly dependent on temperature, catalyst choice, catalyst concentration, and the molar ratio of n-butanol to sebacic acid. While traditional homogeneous catalysts are effective, recent research highlights the superior performance and environmental benefits of heterogeneous solid acid catalysts and ionic liquids, which offer high yields under optimized conditions along with easier separation and potential for reuse. The detailed experimental protocols and analytical methods provided herein serve as a comprehensive guide for the efficient and controlled laboratory-scale or industrial production of high-purity this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | C18H34O4 | CID 7986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ache.org.rs [ache.org.rs]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of Dibutyl Sebacate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for dibutyl sebacate (B1225510) (DBS), a widely used plasticizer and solvent. The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material characterization. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DBS, along with detailed experimental protocols for data acquisition.
Chemical Structure
Dibutyl sebacate (IUPAC name: dibutyl decanedioate) is the diester of sebacic acid and n-butanol. Its chemical structure is shown below.[1]
Chemical Formula: C₁₈H₃₄O₄[1] Molecular Weight: 314.46 g/mol [2]
Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows four main groups of signals corresponding to the butyl and sebacate moieties.[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proton) |
| ~4.07 | Triplet | 4H | a (-O-CH₂ -) |
| ~2.29 | Triplet | 4H | d (-C(=O)-CH₂ -) |
| ~1.62 | Multiplet | 8H | b, e (-O-CH₂-CH₂ -), (-C(=O)-CH₂-CH₂ -) |
| ~1.35 | Multiplet | 8H | c, f (-CH₂ -CH₃), (-C(=O)-(CH₂)₂-CH₂ -) |
| ~0.94 | Triplet | 6H | g (-CH₃ ) |
Note: Data is referenced from a spectrum run at 90 MHz in CDCl₃.[1] Chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment (Carbon) |
| 173.82 | 4 (C=O) |
| 64.10 | 1 (-O-C H₂) |
| 34.38 | 5 (-C(=O)-C H₂) |
| 30.83 | 2 (-O-CH₂-C H₂) |
| 29.14 | 6, 7 (-C(=O)-CH₂-C H₂-C H₂) |
| 25.03 | 8 (-C(=O)-(CH₂)₃-C H₂) |
| 19.22 | 3 (-C H₂-CH₃) |
| 13.73 | 9 (-C H₃) |
Note: Data is referenced from a spectrum run at 15.09 MHz in CDCl₃.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the alkyl chains.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960, ~2930, ~2860 | Strong | C-H (Alkyl) Stretching |
| ~1740 | Strong | C=O (Ester) Stretching |
| ~1170 | Strong | C-O (Ester) Stretching |
Note: Peak positions are approximate. The spectrum is typically acquired from a neat liquid film.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common technique.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 241.0 | 89.63 | [M - C₄H₉O]⁺ |
| 185.0 | 79.07 | [M - C₄H₉O₂C]⁺ |
| 143.0 | 84.31 | [C₈H₁₅O₂]⁺ |
| 57.0 | 70.09 | [C₄H₉]⁺ |
| 56.0 | 99.99 | [C₄H₈]⁺ (Base Peak) |
Note: Data is from GC-MS with Electron Ionization (EI-B).[1] The molecular ion [M]⁺ at m/z 314 is often weak or absent in EI spectra.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean vial.[4]
-
For ¹³C NMR, a higher concentration is needed; weigh 20-50 mg of the sample.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[5][6]
-
Gently swirl or vortex the vial to ensure the liquid is fully dissolved and the solution is homogeneous.
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][7] The final liquid height in the tube should be approximately 4-5 cm.[5][6]
-
Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[6]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[6]
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[6]
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).[6]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.[6]
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.
-
IR Spectroscopy Protocol (Neat Liquid Film)
-
Sample Preparation :
-
Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone (B3395972) and let them dry completely.[8]
-
Using a pipette, place one or two drops of neat this compound onto the center of one salt plate.[8][9]
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[8][9] Avoid applying excessive pressure to prevent cracking the plates.
-
-
Data Acquisition :
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first, if required by the instrument.
-
Run the sample scan to obtain the IR spectrum of this compound.[8]
-
After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator for storage.[8]
-
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or methanol.[10]
-
If necessary, perform a serial dilution to achieve a final concentration in the low µg/mL range to avoid saturating the detector.[10]
-
Transfer the final solution to a 2 mL autosampler vial and cap it.[10]
-
-
Data Acquisition :
-
Set the parameters for the Gas Chromatograph (GC), including the injection volume (typically 1 µL), injector temperature, oven temperature program, and column type.
-
Set the parameters for the Mass Spectrometer (MS), including the ionization mode (typically Electron Ionization at 70 eV), mass range to be scanned (e.g., m/z 40-500), and scan speed.
-
Inject the sample into the GC. The compound will travel through the GC column, separating it from the solvent and any impurities.
-
As this compound elutes from the column, it enters the MS ion source, where it is fragmented and analyzed.
-
The resulting data is a total ion chromatogram (TIC) and a mass spectrum for the corresponding chromatographic peak.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | C18H34O4 | CID 7986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Decanedioic acid, dibutyl ester [webbook.nist.gov]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comprehensive Technical Guide to the Physicochemical Properties of Dibutyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl sebacate (B1225510) (DBS), the dibutyl ester of sebacic acid, is a versatile organic compound with the chemical formula C18H34O4.[1] It is a colorless, oily liquid recognized for its efficacy as a plasticizer, solvent, and lubricating agent.[2][3] Due to its favorable safety profile, compatibility with a wide range of polymers, and excellent performance at low temperatures, DBS is extensively utilized in the pharmaceutical, medical device, and food packaging industries.[2][3][4] In pharmaceutical formulations, it is a key excipient used as a plasticizer for film coatings on tablets, beads, and granules, and in the development of controlled-release drug delivery systems.[1][2] This guide provides an in-depth overview of the core physicochemical properties of dibutyl sebacate, complete with experimental protocols and logical workflows to support its application in research and development.
Physicochemical Properties
The functional characteristics of this compound in various applications are dictated by its distinct physicochemical properties. These properties have been quantified through various standardized methods and are summarized below.
General and Physical Properties
This table outlines the fundamental identification and physical state information for this compound.
| Property | Value | Reference(s) |
| Chemical Name | Dibutyl decanedioate | [5] |
| Synonyms | Di-n-butyl sebacate, Sebacic acid dibutyl ester | [2] |
| CAS Number | 109-43-3 | [1] |
| Molecular Formula | C18H34O4 | [1] |
| Molecular Weight | 314.46 g/mol | [6] |
| Appearance | Colorless, oily liquid | [2] |
| Odor | Odorless to slight butyl odor | [2] |
Thermal and Optical Properties
The thermal stability and optical characteristics of DBS are critical for its processing and application in film coatings and other polymeric systems.
| Property | Value | Reference(s) |
| Melting Point | -10 °C | [5] |
| Boiling Point | 344.5 °C at 760 mmHg | [5] |
| 178-179 °C at 3-4 mmHg | [7][8] | |
| Flash Point | 167 - 193.33 °C (Open Cup) | [5][9] |
| Autoignition Temp. | 365 °C | [5] |
| Refractive Index | 1.441 - 1.4433 at 15-20 °C | [5][10] |
Solubility and Partitioning Behavior
Solubility and partitioning are key determinants of DBS's behavior in aqueous environments and its interaction with biological systems.
| Property | Value | Reference(s) |
| Water Solubility | 40 mg/L at 20 °C | [5] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, hexane, toluene | [8][10] |
| Octanol-Water Partition Coefficient (Log P) | 5.3 - 6.3 | [5][11] |
Other Key Physicochemical Parameters
This table includes additional parameters relevant to the handling, processing, and environmental fate of this compound.
| Property | Value | Reference(s) |
| Density | 0.936 - 0.9405 g/cm³ at 15-25 °C | [5][12][13] |
| Vapor Pressure | 4.7 x 10⁻⁶ mmHg at 25 °C | [5] |
| Vapor Density | 10.8 (Air = 1) | [5] |
| Viscosity | 7 cP at 25 °C | [11] |
| Hydrolysis Half-Life | 4.5 years at pH 7; 166 days at pH 8 | [14] |
| Saponification Value | 352 - 357 mg KOH/g | [15] |
Experimental Protocols
The determination of the physicochemical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key analyses.
Determination of Water Solubility (OECD Guideline 105)
This protocol determines the saturation concentration of this compound in water. Given its low solubility, the flask method is appropriate.[14][16]
-
Principle : A supersaturated solution of DBS in water is prepared and allowed to equilibrate. The concentration of DBS in the aqueous phase is then determined after separating the undissolved substance.
-
Apparatus :
-
Mechanical shaker or magnetic stirrer in a thermostatically controlled water bath (20 ± 0.5 °C).
-
Centrifuge.
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).
-
-
Procedure :
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is agitated in the thermostatically controlled bath. Preliminary tests indicate the time required to reach equilibrium.
-
After equilibration, the mixture is centrifuged to separate the excess undissolved DBS.
-
A sample of the clear aqueous supernatant is carefully removed.
-
The concentration of this compound in the sample is quantified using a suitable and validated analytical method, such as GC-MS.
-
The procedure is repeated to ensure the equilibrium has been reached and the results are consistent.
-
Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 107)
This method measures the hydrophobicity of a substance, which is crucial for assessing its bioaccumulation potential.[10][12]
-
Principle : The partition coefficient (P_ow) is the ratio of the equilibrium concentrations of a substance in n-octanol and water. The shake-flask method is used for substances with a log P_ow in the range of -2 to 4, though it can be extended.[12]
-
Apparatus :
-
Separatory funnels with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical equipment (e.g., HPLC, GC).
-
-
Procedure :
-
Prepare n-octanol saturated with water and water saturated with n-octanol.
-
A stock solution of this compound is prepared in n-octanol.
-
Measured volumes of the n-octanol stock solution and saturated water are combined in a separatory funnel.
-
The funnel is shaken until equilibrium is achieved.
-
The mixture is then centrifuged to ensure complete separation of the two phases.[8]
-
The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique.
-
The P_ow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm (log P_ow) is then reported.
-
Determination of Flash Point (ASTM D92)
This protocol determines the lowest temperature at which vapors of the substance will ignite momentarily upon application of an ignition source.[17][18]
-
Principle : The Cleveland Open Cup (COC) method involves heating the sample in an open cup at a constant rate. A small test flame is passed across the surface of the liquid at regular intervals. The flash point is the temperature at which a flash appears at any point on the surface of the substance.[17]
-
Apparatus :
-
Cleveland Open Cup apparatus, consisting of a brass test cup, heating plate, test flame applicator, and thermometer.
-
-
Procedure :
-
The test cup is filled with this compound to the specified level.
-
The sample is heated at a steady rate (5 to 6 °C per minute).[18]
-
The test flame is applied across the center of the cup at specified temperature intervals.
-
The temperature of the sample is recorded at the instant a flash appears across the surface of the liquid. This temperature is the observed flash point.
-
The observed flash point is corrected for barometric pressure.
-
Abiotic Hydrolysis as a Function of pH (OECD Guideline 111)
This test evaluates the hydrolytic degradation of a substance in water at different pH levels.[19][20]
-
Principle : Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the substance is measured over time to determine the rate of hydrolysis.[20]
-
Apparatus :
-
Sterile glass flasks or tubes with stoppers.
-
Thermostatically controlled incubator or water bath.
-
pH meter.
-
Analytical equipment (e.g., HPLC, GC) for quantification.
-
-
Procedure :
-
A preliminary test is conducted at 50 °C for 5 days to estimate the rate of hydrolysis. If significant degradation occurs, a main study is performed at lower temperatures.[21]
-
For the main study, sterile buffer solutions at pH 4, 7, and 9 are prepared.
-
This compound is added to the buffer solutions at a concentration not exceeding half its water solubility.[20]
-
The solutions are incubated in the dark at a constant temperature.
-
Samples are taken at appropriate time intervals and analyzed for the concentration of this compound.
-
The rate constants of hydrolysis and the half-life at each pH are calculated from the decline in concentration over time.
-
Logical and Experimental Workflows
Visualizing the synthesis and application pathways of this compound provides a clear framework for understanding its lifecycle from production to end-use.
Caption: Synthesis and purification workflow for this compound.
Caption: Key application areas of this compound.
Conclusion
This compound is a well-characterized excipient with a robust profile of physicochemical properties that make it suitable for a wide array of applications, particularly in the pharmaceutical industry. Its low toxicity, high compatibility with polymers, and effectiveness as a plasticizer are well-documented.[14][22] This guide provides essential data and standardized methodologies to assist researchers and drug development professionals in effectively utilizing this compound in their formulations and research endeavors. A thorough understanding of these properties is fundamental to predicting its behavior, ensuring formulation stability, and meeting regulatory requirements.
References
- 1. drugs.com [drugs.com]
- 2. This compound(DBS) - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (DBS) distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]
- 5. filab.fr [filab.fr]
- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. oecd.org [oecd.org]
- 13. ntv.ifmo.ru [ntv.ifmo.ru]
- 14. oecd.org [oecd.org]
- 15. acri.gov.tw [acri.gov.tw]
- 16. laboratuar.com [laboratuar.com]
- 17. precisionlubrication.com [precisionlubrication.com]
- 18. matestlabs.com [matestlabs.com]
- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 20. oecd.org [oecd.org]
- 21. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 22. store.astm.org [store.astm.org]
A Comprehensive Technical Guide to the Solubility of Dibutyl Sebacate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of dibutyl sebacate (B1225510) (DBS) in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.
Executive Summary
Qualitative Solubility of Dibutyl Sebacate
This compound is a colorless, oily liquid that is practically insoluble in water.[4][5][6][7] However, it exhibits good solubility and miscibility with a wide range of organic solvents. This property is fundamental to its application as a plasticizer and solvent in various formulations.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Solvent | Solubility |
| Alcohols | Ethanol | Soluble[1][5] |
| Methanol | Soluble[8] | |
| Ketones | Acetone | Soluble[1][5] |
| Ethers | Diethyl Ether | Soluble[4][9] |
| Aromatic Hydrocarbons | Benzene | Soluble[1] |
| Toluene | Soluble[5] | |
| Aliphatic Hydrocarbons | Hexane | Soluble[10] |
| Esters | Ethyl Acetate | Soluble[4] |
| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble[9] |
| Glycols | Propylene Glycol | Poorly Soluble[6][11] |
Quantitative Solubility Data
Despite extensive searches of chemical databases and scientific literature, specific quantitative solubility data for this compound in the aforementioned organic solvents (e.g., in g/100 mL or mol/L at specified temperatures) could not be located. The available information consistently indicates that DBS is "soluble" or "miscible" without providing precise numerical values. This suggests that for many practical applications, DBS is considered to be freely soluble in these common organic solvents. For research and development purposes requiring precise concentrations, experimental determination of solubility is necessary.
Experimental Protocol for Determining this compound Solubility
The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is based on the isothermal equilibrium method, a standard procedure for solubility measurement.
4.1 Materials and Equipment
-
This compound (high purity)
-
Selected Organic Solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Temperature probe (calibrated)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a validated HPLC method
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Vials with airtight seals
4.2 Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in several sealed vials. The excess solute should be clearly visible.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of DBS in the solvent remains constant.
-
Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved DBS to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully extract a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to prevent any undissolved solute from being included in the sample. Dilute the sample to a known volume with the same organic solvent.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as GC-FID. A calibration curve should be prepared using standard solutions of known DBS concentrations in the same solvent.
-
Calculation: The solubility (S) of this compound in the solvent at the experimental temperature is calculated using the following formula:
S ( g/100 mL) = (C × V_flask × DF) / V_sample × 100
Where:
-
C = Concentration of DBS in the analyzed sample (from the calibration curve) in g/mL
-
V_flask = Volume of the volumetric flask used for dilution in mL
-
DF = Dilution factor
-
V_sample = Volume of the supernatant sample taken in mL
-
4.3 Data Reporting
The solubility of this compound should be reported in appropriate units (e.g., g/100 mL, mg/mL, or mol/L) along with the corresponding temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Conclusion
This compound is readily soluble in a wide array of organic solvents, a characteristic that underpins its utility in pharmaceutical and other industries. While quantitative solubility data is not widely published, this guide provides a robust experimental protocol for its determination. The presented workflow and qualitative data serve as a valuable resource for scientists and researchers engaged in formulation development and other applications involving this compound. The lack of publicly available quantitative data highlights the necessity for experimental determination to meet the precise requirements of advanced research and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound | C18H34O4 | CID 7986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (DBS) Manufacturers Suppliers China | CAS 109-43-3 | Integratechem [integratechem.com]
- 6. This compound | 109-43-3 [chemicalbook.com]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
- 11. Dibutylsebacat | 109-43-3 [m.chemicalbook.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Dibutyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the melting and boiling points of dibutyl sebacate (B1225510), a widely used plasticizer and solvent in the pharmaceutical and other industries. This document outlines the precise physical constants, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.
Core Physicochemical Data of Dibutyl Sebacate
This compound is a colorless, oily liquid with a variety of industrial and scientific applications. Accurate knowledge of its physical properties, such as its melting and boiling points, is crucial for its proper use and for the development of new formulations.
Quantitative Data Summary
The melting and boiling points of this compound have been determined by various analytical methods. The data presented below is a compilation from multiple sources, providing a reliable range for these physical constants.
| Physical Property | Value | Conditions |
| Melting Point | -10 °C | 760.00 mm Hg |
| Boiling Point | 344.5 - 349.0 °C | 760.00 mm Hg |
| 211.0 - 212.0 °C | 11.00 mm Hg | |
| 178 - 179 °C | 3 mm Hg |
Experimental Protocols for Determination of Melting and Boiling Points
The accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard experimental procedures for ascertaining these properties for a substance like this compound.
Melting Point Determination: Capillary Method (ASTM E324)
The melting point of a crystalline solid can be determined with high precision using the capillary tube method, as standardized by ASTM E324.[1][2] This technique relies on the visual observation of the phase transition from solid to liquid as the substance is heated.
Methodology:
-
Sample Preparation: A small amount of the crystalline substance is introduced into a thin-walled capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, adjacent to a calibrated thermometer.[3]
-
Heating: The sample is heated at a slow, controlled rate.
-
Observation: The temperatures at which the first droplet of liquid appears (the initial melting point) and at which the entire solid mass turns into a clear liquid (the final melting point) are recorded.[3] A narrow melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3]
Boiling Point Determination
Several methods are available for the determination of the boiling point of a liquid. The choice of method often depends on the quantity of the substance available and the required precision.
1. Capillary Method (Thiele Tube):
This micro-method is suitable for small sample volumes.[4][5]
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]
-
Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[4] The heat source is then removed.
-
Data Recording: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[4][5]
2. Simple Distillation:
For larger quantities of liquid, a simple distillation provides an accurate measure of the boiling point.[5][6]
Methodology:
-
Apparatus Setup: A distillation flask is filled with the liquid (at least 5 mL) and a few boiling chips.[5] A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask.
-
Heating: The liquid is heated to its boiling point.
-
Data Recording: The temperature at which the vapor temperature remains constant during the distillation process is recorded as the boiling point.[6]
Logical Workflow for Physicochemical Analysis
The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical substance.
Caption: General workflow for determining the melting and boiling points.
References
An In-Depth Technical Guide to the Refractive Index of Dibutyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the refractive index of dibutyl sebacate (B1225510), a crucial physical property for its application as a plasticizer and solvent in the pharmaceutical and materials science industries. This document details the available data, experimental protocols for measurement, and the theoretical underpinnings of its optical properties.
Quantitative Data on the Refractive Index of Dibutyl Sebacate
The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a critical parameter for quality control, purity assessment, and formulation development. The refractive index is dependent on both temperature and the wavelength of light.
The following table summarizes the reported refractive index values for this compound at various temperatures, primarily measured at the sodium D-line (approximately 589 nm).
| Temperature (°C) | Refractive Index (nD) | Reference(s) |
| 15 | 1.4433 | [1] |
| 20 | 1.441 | [2][3] |
| 20 | 1.4410 - 1.4420 | [4] |
| 20 | 1.439 - 1.443 | |
| 25 | 1.4385 - 1.4405 |
Note: The notation nD refers to the refractive index measured using the D-line of a sodium lamp.
Wavelength Dependence of the Refractive Index
However, the relationship between refractive index and wavelength can be described by empirical relationships such as the Cauchy equation:
n(λ) = A + B/λ²
Where:
-
n(λ) is the refractive index at a given wavelength λ.
-
A and B are the Cauchy constants, which are characteristic of the substance.
A detailed experimental protocol for determining these constants is provided in the subsequent section.
Experimental Protocols for Refractive Index Measurement
The most common and accessible method for measuring the refractive index of liquids like this compound is through the use of an Abbe refractometer.
3.1. Principle of the Abbe Refractometer
The Abbe refractometer operates on the principle of total internal reflection. A thin film of the liquid sample is placed between two prisms—an illuminating prism and a refracting prism. Light is passed through the illuminating prism, and the critical angle of total internal reflection at the interface between the refracting prism and the sample is measured. This critical angle is directly related to the refractive index of the sample.
3.2. Detailed Methodology for Refractive Index Measurement
The following is a step-by-step protocol for the accurate measurement of the refractive index of this compound using a standard Abbe refractometer:
3.2.1. Instrument Preparation and Calibration
-
Cleaning: Ensure the illuminating and refracting prisms are meticulously clean. Use a soft lens tissue moistened with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to wipe the prism surfaces, followed by a dry, clean lens tissue.
-
Temperature Control: Turn on the circulating water bath connected to the refractometer and set it to the desired measurement temperature (e.g., 20°C or 25°C). Allow sufficient time for the prisms to reach thermal equilibrium.
-
Calibration: Calibrate the instrument using a standard with a known refractive index, typically distilled water (n_D at 20°C = 1.3330). Apply a few drops of distilled water to the prism, close it, and adjust the instrument to read the correct value.
3.2.2. Sample Measurement
-
Sample Application: Place a few drops of this compound onto the surface of the refracting prism.
-
Prism Closure: Gently close the illuminating prism to spread the liquid into a thin, uniform film. Ensure no air bubbles are trapped.
-
Observation: Look through the eyepiece and adjust the light source for optimal illumination.
-
Focusing: Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Dispersion Correction: If a colored band is visible at the borderline of the light and dark fields, adjust the chromatic dispersion compensator until a sharp, black-and-white borderline is obtained.
-
Measurement: Align the borderline precisely with the center of the crosshairs using the fine adjustment knob.
-
Reading: Read the refractive index value from the instrument's scale. Most modern instruments provide a digital readout.
-
Replicates: Perform at least three independent measurements and report the average value.
-
Cleaning: After the measurement, thoroughly clean the prisms as described in the preparation step.
3.3. Methodology for Determining Wavelength Dependence (Cauchy Constants)
To determine the Cauchy constants (A and B) for this compound, a multi-wavelength Abbe refractometer or a spectrometer with a goniometer and a hollow prism is required.
-
Instrumentation: Utilize a refractometer equipped with multiple wavelength sources or filters (e.g., 436 nm, 486 nm, 546 nm, 589 nm, 656 nm).
-
Measurement: Following the protocol outlined in section 3.2, measure the refractive index of this compound at each of the available wavelengths, ensuring constant temperature.
-
Data Analysis:
-
For each measurement, calculate 1/λ².
-
Plot the measured refractive index (n) on the y-axis against 1/λ² on the x-axis.
-
Perform a linear regression on the plotted data.
-
The y-intercept of the regression line will be the Cauchy constant A, and the slope of the line will be the Cauchy constant B.
-
Visualizations
4.1. Experimental Workflow for Refractive Index Measurement
Caption: Experimental workflow for measuring the refractive index.
4.2. Factors Influencing Refractive Index
Caption: Relationship between refractive index and key variables.
References
An In-depth Technical Guide to the Chemical Compatibility of Dibutyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compatibility of dibutyl sebacate (B1225510) (DBS), a widely used plasticizer and solvent. The information herein is intended to assist researchers, scientists, and drug development professionals in material selection and experimental design where DBS is a component. This document summarizes available data on the interaction of DBS with various polymers and metals, outlines standard experimental protocols for compatibility testing, and presents logical workflows for material assessment.
Introduction to Dibutyl Sebacate
This compound (DBS) is a colorless, oily liquid, the dibutyl ester of sebacic acid. It is frequently employed as a plasticizer for a variety of polymers, including polyvinyl chloride (PVC), and in synthetic rubber formulations.[1][2] Its utility is significant in applications requiring flexibility at low temperatures.[3] DBS is also found in pharmaceutical preparations, such as film coatings for tablets, and in food contact materials, underscoring its broad applicability and favorable safety profile.[3] Understanding its compatibility with other materials is crucial for ensuring the stability, efficacy, and safety of end products.
Chemical Compatibility Data
The following tables summarize the known compatibility of this compound with a range of elastomers, plastics, and metals. The data is compiled from various industry sources and should be used as a guide. It is strongly recommended to perform specific testing under end-use conditions to confirm compatibility for critical applications.
Elastomers
The compatibility of elastomers with this compound is often evaluated based on their resistance to swelling and degradation of mechanical properties.
| Elastomer Material | Compatibility Rating |
| Butyl (IIR) | B - Good[4][5] |
| Ethylene Propylene Diene Monomer (EPDM) | B - Good[4] |
| Natural Rubber (NR) | U - Unsatisfactory[4] |
| Neoprene (CR) | U - Unsatisfactory |
| Nitrile (Buna-N, NBR) | U - Unsatisfactory[4] |
| Polysulfide | B - Good[4] |
| Polyurethane (AU/EU) | B - Good[4] |
| Silicone | B - Good[4] |
| Styrene-Butadiene Rubber (SBR) | U - Unsatisfactory[4] |
| Fluorosilicone | B - Good[4] |
| Fluoroelastomers (FKM/Viton®) | B - Good[4] |
Rating Key:
-
A - Excellent: No significant effect.
-
B - Good: Minor to moderate effect.
-
C - Fair: Moderate to severe effect, not recommended for continuous use.
-
U - Unsatisfactory: Severe effect, not recommended.
Plastics
This compound is a well-known plasticizer for many plastics, indicating a high degree of compatibility. However, in other contexts, it may act as a solvent or cause undesirable changes in properties.
| Plastic Material | Compatibility at 23°C (73°F) | Compatibility at 60°C (140°F) |
| Polyvinyl Chloride (PVC) | R - Generally Resistant[6] | N - Not Resistant[6] |
| Chlorinated Polyvinyl Chloride (CPVC) | C - Fair[7] | C - Fair[7] |
Rating Key:
-
R/A - Recommended/Generally Resistant: Little or no effect.
-
C/L - Fair/Limited: Some effect, suitability depends on the application.
-
N/U - Not Recommended/Unsatisfactory: Significant adverse effect.
A study on DBS-plasticized PVC revealed minimal plasticizer migration (12.78% after 28 days), a high extension of 350%, a breaking stress of 15.7 MPa, and a Shore A hardness of 80.2.[2]
Metals
Information on the direct corrosive effects of pure this compound on metals is limited, as it is a non-aqueous organic compound. However, its presence in formulations can influence the overall corrosive nature of the mixture. Sebacates, in general, have been investigated as corrosion inhibitors for steel.[1]
Experimental Protocols for Compatibility Testing
Standardized testing is essential for accurately determining the chemical compatibility of materials with this compound. The following outlines a general experimental protocol based on the principles of ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents." This methodology can be adapted for elastomers as well.
Objective
To quantify the effect of this compound on the physical and mechanical properties of a given material through immersion testing.
Materials and Equipment
-
Test specimens of the material (e.g., tensile bars, disks).
-
This compound, analytical grade.
-
Immersion vessels with sealable lids.
-
Analytical balance (accurate to 0.1 mg).
-
Calipers or other dimensional measurement tools.
-
Mechanical testing apparatus (e.g., tensile tester, durometer).
-
Environmental chamber or oven for temperature control.
-
Fume hood.
Procedure
-
Initial Specimen Characterization:
-
Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
Measure and record the initial weight, dimensions (length, width, thickness), and mechanical properties (e.g., tensile strength, elongation at break, hardness) of at least three specimens per material.
-
-
Immersion:
-
Place the characterized specimens in an immersion vessel.
-
Add a sufficient volume of this compound to fully immerse the specimens, ensuring no contact between them.
-
Seal the vessel to prevent evaporation.
-
Place the sealed vessel in an environmental chamber or oven at the desired test temperature for a specified duration (e.g., 24, 72, 168 hours).
-
-
Post-Immersion Analysis:
-
After the specified immersion period, remove the specimens from the this compound.
-
Gently wipe the specimens with a clean, dry cloth to remove excess liquid.
-
Immediately re-weigh the specimens to determine the change in weight.
-
Re-measure the dimensions to determine any swelling.
-
Allow the specimens to air-dry in a fume hood for a specified period and then re-condition them as in step 1.
-
Measure the final mechanical properties of the conditioned specimens.
-
Data Analysis
Calculate the following for each specimen:
-
Percent Weight Change: ((Final Weight - Initial Weight) / Initial Weight) * 100
-
Percent Dimensional Change (for each dimension): ((Final Dimension - Initial Dimension) / Initial Dimension) * 100
-
Percent Change in Mechanical Properties: ((Final Value - Initial Value) / Initial Value) * 100
Report the average and standard deviation for each set of specimens.
Visualizations
The following diagrams illustrate key concepts and workflows related to the chemical compatibility of this compound.
References
Synthesis of dibutyl sebacate via Fischer esterification
An In-depth Technical Guide on the Synthesis of Dibutyl Sebacate (B1225510) via Fischer Esterification
Introduction
Dibutyl sebacate (DBS) is a biodegradable, non-toxic aliphatic ester extensively utilized as a plasticizer in polymers like polyvinyl chloride (PVC), enhancing their flexibility and processability.[1][2] It serves as a safer, eco-friendly alternative to restricted phthalate-based plasticizers.[1][3] Furthermore, DBS finds applications in cosmetics, lubricants, and as a solvent.[4] The most common and economically viable method for its synthesis is the Fischer esterification of sebacic acid with n-butanol.[5]
This reaction is an acid-catalyzed equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[6][7] To achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, often through azeotropic distillation.[6][8] This guide provides a comprehensive overview of the synthesis of this compound, detailing the reaction mechanism, summarizing quantitative data from various studies, presenting a consolidated experimental protocol, and visualizing the underlying processes.
Reaction Mechanism: Fischer Esterification
The Fischer esterification of sebacic acid (a dicarboxylic acid) with n-butanol proceeds in two sequential esterification steps, each following the same fundamental mechanism. The overall reaction is reversible and requires an acid catalyst (e.g., H₂SO₄, p-TsOH, or a solid acid) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[8][9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to yield the ester.[6][9]
The process first yields the monoester (monobutyl sebacate), which then undergoes a second esterification at the other carboxylic acid group to form the final product, this compound.
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on reaction conditions. A variety of catalysts and parameters have been explored to optimize yield and reaction time. The following table summarizes quantitative data from several studies.
| Catalyst | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Triethylamine-sulfuric(VI) acid (15 mol%) | 4:1 | 90 | 2 | ~100 | [2] |
| Triethylamine-sulfuric(VI) acid (15 mol%) | 6:1 | 110 | 2 | 100 | [5] |
| Phosphotungstic acid on activated carbon | 5:1 | 98-112 | 3 | 98.1 | [10] |
| Rare earth solid acid (S₂O₈²⁻/ZrO₂-La₂O₃) | 3:1 | 170 | 5 | 97.72 | |
| Sulfuric Acid (H₂SO₄) | 15:1 | 65 | - | 99 (for Stearic Acid) | [11] |
Note: The study by Mujan et al.[11] investigated the esterification of stearic acid, but the principles regarding the high molar ratio and temperature are relevant to Fischer esterification of long-chain carboxylic acids.
Detailed Experimental Protocols
This section consolidates methodologies from cited research to provide a comprehensive experimental protocol for the synthesis of this compound.
Materials and Apparatus
-
Reactants : Sebacic acid (SA), n-butanol (BuOH).
-
Catalyst : e.g., Triethylamine-sulfuric(VI) acid ionic liquid, phosphotungstic acid, or concentrated sulfuric acid.
-
Solvent (optional/for work-up) : n-hexane, a water-carrying agent like toluene (B28343) or cyclohexane.[5][10]
-
Neutralizing Agent : Sodium bicarbonate solution or similar weak base.
-
Drying Agent : Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[5]
-
Apparatus : Three-neck round-bottom flask, heating mantle with magnetic stirrer, condenser, Dean-Stark trap (or equivalent setup for water removal), thermometer, separatory funnel, rotary evaporator, vacuum distillation setup.
Experimental Procedure
-
Reaction Setup :
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a Dean-Stark trap, add sebacic acid, an excess of n-butanol (e.g., a 4:1 molar ratio of BuOH to SA), and the chosen acid catalyst (e.g., 15 mol% triethylamine-sulfuric(VI) acid).[1][2]
-
If using a water-carrying agent like toluene, fill the Dean-Stark trap with it.[10]
-
-
Esterification Reaction :
-
Heat the mixture to the target temperature (e.g., 90-110°C) with vigorous stirring.[1][5]
-
Allow the reaction to reflux for the specified duration (e.g., 2-3 hours).[1][10]
-
Continuously remove the water produced during the reaction via the Dean-Stark trap to drive the equilibrium towards the product.
-
-
Work-up and Purification :
-
After the reaction is complete, cool the mixture to room temperature.
-
If a homogeneous acid catalyst like H₂SO₄ was used, neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. The product may form a separate organic layer, particularly if an ionic liquid catalyst was used, which can facilitate separation.[5]
-
Wash the organic layer sequentially with water (e.g., 3 x 20 mL) until the aqueous layer is neutral (pH = 7).[5]
-
Extract the aqueous layers with a small amount of n-hexane to recover any dissolved product, and combine the organic layers.[5]
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.[5]
-
-
Product Isolation and Analysis :
-
Remove the excess n-butanol and any volatile solvent (like n-hexane) by distillation or using a rotary evaporator.[5]
-
Purify the resulting crude this compound by vacuum distillation to obtain a colorless liquid.
-
Characterize the final product and determine its purity using analytical techniques such as Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Experimental Workflow
The logical flow from starting materials to the final, purified product can be visualized as a multi-stage process involving reaction, separation, and purification.
Conclusion
The synthesis of this compound via Fischer esterification is a robust and scalable process. Research demonstrates that near-quantitative yields (>97%) can be achieved under optimized conditions.[1][10] Key factors for a successful synthesis include the use of an effective acid catalyst, maintaining an appropriate reaction temperature, and efficiently removing the water byproduct to drive the reaction to completion. The choice of catalyst, whether a traditional Brønsted acid, a solid acid, or an ionic liquid, influences not only the reaction kinetics but also the complexity of the subsequent purification steps. The protocols and data presented herein provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to effectively produce high-purity this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as PVC ecoplasticizer-economic synthesis and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. ache.org.rs [ache.org.rs]
In-Depth Technical Guide to the Thermal Degradation Profile of Dibutyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation profile of dibutyl sebacate (B1225510) (DBS), a widely used plasticizer in the pharmaceutical, medical device, and food packaging industries. Understanding the thermal stability and decomposition pathways of DBS is critical for ensuring product quality, safety, and regulatory compliance. This document details the quantitative data from thermal analysis, outlines experimental protocols, and visualizes the degradation process.
Thermal Stability and Decomposition Overview
Dibutyl sebacate is a diester of sebacic acid and n-butanol, known for its excellent plasticizing properties and low toxicity.[1] When subjected to elevated temperatures, DBS undergoes thermal decomposition, breaking down into smaller, more volatile molecules. The thermal stability of sebacate esters is generally considered to be good.
The primary decomposition of this compound at high temperatures (in the range of 500-700 °C) under an inert atmosphere yields three main products: 2-butylene, cyclononanone, and sebacic acid.[2] This indicates a complex degradation process involving bond scission and molecular rearrangement. When heated to decomposition, it is also reported to emit acrid smoke and irritating fumes.
Quantitative Thermal Analysis Data
The thermal degradation of this compound can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize key quantitative data, though it is important to note that specific values can vary depending on the experimental conditions such as heating rate and atmosphere.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Conditions |
| Onset Decomposition Temperature (Tonset) | ~280 - 300 °C | Inert Atmosphere (Nitrogen) |
| Peak Decomposition Temperature (Tpeak) | ~350 - 380 °C | Inert Atmosphere (Nitrogen) |
| Mass Loss at 400°C | >95% | Inert Atmosphere (Nitrogen) |
Note: The data presented is based on typical values for sebacate diesters and related compounds. Specific experimental data for pure this compound is not extensively available in the public domain.
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Melting Point (Tm) | -10 °C to 12 °C[3] |
| Enthalpy of Fusion (ΔHf) | Data not available |
| Boiling Point | 344.5 °C[3] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and accurate thermal analysis data. The following sections describe standard methodologies for TGA and DSC analysis of liquid samples like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically high-purity nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at various temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a constant purge rate.
-
Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. For melting point determination, a heating rate of 10 °C/min is common.
-
Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic transitions. The melting point (Tm) is determined from the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔHf) is calculated from the area of the peak.
Visualization of Degradation and Experimental Workflow
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is believed to proceed through a multi-step mechanism. At elevated temperatures, the ester linkages are the most probable sites for initial bond scission.
Caption: Proposed high-temperature degradation pathway of this compound.
Experimental Workflow for Thermal Analysis
The logical flow for investigating the thermal profile of this compound involves a series of coordinated analytical techniques.
Caption: Experimental workflow for characterizing the thermal degradation of this compound.
Conclusion
This technical guide provides a foundational understanding of the thermal degradation profile of this compound. The primary decomposition products at high temperatures have been identified, and standard protocols for TGA and DSC analysis have been outlined. For professionals in drug development and related fields, a thorough understanding of these thermal properties is essential for formulation development, stability testing, and risk assessment. Further research using techniques like TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS) would provide more detailed insights into the real-time evolution of degradation products and help to further elucidate the complex degradation mechanism.
References
Methodological & Application
Application Notes & Protocols: Dibutyl Sebacate as a Plasticizer for Ethylcellulose Films
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethylcellulose (EC) is a widely utilized, water-insoluble polymer in the pharmaceutical industry, primarily for controlled-release coatings of solid dosage forms.[1][2] However, standalone ethylcellulose films are often brittle due to strong intermolecular hydrogen bonds, leading to a high glass transition temperature (Tg) of approximately 130-133°C.[3][4][5] To enhance film flexibility and processability, plasticizers are incorporated.[3] These molecules interpose themselves between polymer chains, increasing free volume and segmental mobility, which in turn lowers the Tg and imparts flexibility to the film.[1]
Dibutyl sebacate (B1225510) (DBS), a dibutyl ester of sebacic acid, is a highly effective and compatible plasticizer for ethylcellulose.[6] It is approved for use in food packaging and medical applications, making it a suitable choice for pharmaceutical formulations.[6][7] The addition of DBS to ethylcellulose films significantly modifies their mechanical properties, reducing stiffness and tensile strength while increasing elongation and toughness.[1][2] The concentration of DBS is a critical parameter that must be optimized to achieve the desired film characteristics for a specific application, such as drug release modulation from coated pellets or transdermal patches.[8] An optimal concentration can create a film that is both strong and flexible; for instance, studies have shown that a 40% (w/w) concentration of DBS in ethylcellulose films results in the toughest structure.[1][2][9]
These notes provide detailed protocols for the preparation and characterization of ethylcellulose films plasticized with dibutyl sebacate.
Experimental Protocols
Protocol 1: Preparation of Ethylcellulose Films by Solvent Casting
This protocol details the preparation of free films of ethylcellulose plasticized with varying concentrations of this compound using the solvent casting method.[1][2]
Materials:
-
Ethylcellulose (e.g., Ethocel™ 100 cP)[1]
-
This compound (DBS)[1]
-
Chloroform or Toluene:Ethanol (80:20 w/w) solvent system[1][10]
-
Glass Petri dish or a flat casting surface
-
Magnetic stirrer and stir bar
-
Leveling bubble tube[2]
-
Desiccator
Procedure:
-
Solution Preparation:
-
Prepare a 10% (w/w) solution of ethylcellulose in the chosen solvent system. For example, dissolve 10 g of ethylcellulose in 90 g of solvent.
-
Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
-
Plasticizer Incorporation:
-
Calculate the required amount of DBS based on the desired weight percentage relative to the ethylcellulose polymer mass (e.g., 10%, 20%, 30%, 40%, 50% w/w).
-
Add the calculated amount of DBS to the ethylcellulose solution.
-
Continue stirring until a homogenous solution is obtained.
-
-
Film Casting:
-
Ensure the glass Petri dish or casting surface is perfectly leveled using a bubble tube to achieve uniform film thickness.[2]
-
Carefully pour a predetermined volume of the polymer-plasticizer solution onto the casting surface.
-
Cover the casting surface with a lid or watch glass, leaving a small opening to allow for slow, delayed solvent evaporation. This prevents the formation of a porous film and ensures a transparent, homogeneous film.[2]
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.
-
Once the film appears dry, carefully peel it from the casting surface.
-
Place the film in a desiccator for at least 48 hours to remove any residual solvent.
-
-
Storage:
-
Store the prepared films in a desiccator until further characterization to prevent moisture absorption.
-
Protocol 2: Mechanical Property Analysis (Tensile Testing)
This protocol describes the evaluation of the mechanical properties of the prepared films, such as tensile strength and percent elongation, following standards like ISO 527-3 or ASTM D882.[11][12]
Equipment:
-
Universal Testing Machine (e.g., Instron, ZwickRoell) equipped with a suitable load cell.[11][13]
-
Film-specific grips (e.g., pneumatic or screw-action grips with rubber faces).[13][14]
-
Calipers or micrometer for thickness measurement.
-
Specimen cutter to prepare standardized samples (e.g., dumbbell or rectangular strips).[14]
Procedure:
-
Specimen Preparation:
-
Cut the plasticized EC films into standardized rectangular strips (e.g., 10 mm width and 150 mm length) or dumbbell shapes as specified by ISO 527-3.[2][14]
-
Measure the thickness of each specimen at multiple points along the gauge length and calculate the average.
-
Measure the width of each specimen.
-
-
Tensile Testing:
-
Set the initial grip separation on the universal testing machine (e.g., 100 mm).[12]
-
Mount the film specimen securely in the grips, ensuring it is vertically aligned and not pre-stressed.[14]
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the film breaks.[11]
-
Record the force (load) and elongation (displacement) data throughout the test.
-
-
Data Analysis:
-
Tensile Strength (MPa): Calculate the maximum stress the film can withstand before failure using the formula:
-
Tensile Strength = Maximum Load / (Initial Cross-sectional Area)
-
-
Percent Elongation at Break (%): Calculate the extent to which the film stretches before breaking:
-
% Elongation = ((Final Length at Break - Initial Length) / Initial Length) x 100
-
-
Young's Modulus (MPa): Determine the stiffness of the film from the initial linear portion of the stress-strain curve.
-
Protocol 3: Thermal Analysis for Glass Transition Temperature (Tg)
This protocol outlines the determination of the glass transition temperature (Tg) of the plasticized films using Differential Scanning Calorimetry (DSC) or Thermomechanical Analysis (TMA).[4][10] A lower Tg indicates more effective plasticization.[1]
Equipment:
-
Differential Scanning Calorimeter (DSC) or Thermomechanical Analyzer (TMA).[4]
-
Hermetic aluminum pans (for DSC).
-
Nitrogen gas supply.
Procedure (using DSC):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., -20°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere (e.g., 50 mL/min) to a temperature above the expected Tg (e.g., 180°C).[4]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan under the same conditions. The second scan is used to determine the Tg, as it eliminates the thermal history of the film.
-
-
Data Analysis:
-
The Tg is determined from the second heating curve as the midpoint of the step change in the heat flow signal.
-
Data Presentation
The following tables summarize the typical effects of increasing this compound concentration on the properties of ethylcellulose films.
Table 1: Effect of this compound (DBS) Concentration on Mechanical Properties of Ethylcellulose Films [1][2]
| DBS Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 | ~33.3 | ~2.6 | ~771 |
| 10 | ~27.5 | ~10.6 | ~651 |
| 20 | ~21.8 | ~18.6 | ~531 |
| 30 | ~16.0 | ~26.7 | ~411 |
| 40 | ~10.3 | ~34.7 | ~292 |
| 50 | ~4.5 | ~42.7 | ~172 |
| 60 | ~1.5 | ~50.8 | ~52 |
Note: The values presented are indicative and can vary based on the specific grade of ethylcellulose, film preparation method, and testing conditions. Data is derived from graphical and textual analysis in the cited literature.
Table 2: Effect of this compound (DBS) Concentration on Thermal Properties of Ethylcellulose Films [4][15]
| DBS Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) | Minimum Film Formation Temperature (MFT) (°C) |
| 0 | 130 - 133 | > 81 |
| 20 | Significantly Reduced | ~30 |
| 25 | Reduced | Not Specified |
| 40 | Further Reduced | Not Specified |
Note: Quantitative Tg values for each specific concentration are highly dependent on the analytical method (DSC vs. TMA) and experimental conditions. The general trend is a consistent decrease in Tg with an increase in DBS concentration.
Visualizations
Experimental Workflow
Caption: Workflow for preparation and characterization of EC-DBS films.
Logical Relationship Diagram
Caption: Effect of DBS concentration on ethylcellulose film properties.
References
- 1. theses.sbmu.ac.ir [theses.sbmu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. View of Physico-Mechanical Analysis of Free Ethylcellulose FilmsPlasticized with Incremental Weight Percents of this compound [journals.sbmu.ac.ir]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Product Feature: this compound (DBS) - ChemCeed [chemceed.com]
- 8. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physico-Mechanical Analysis of Free Ethylcellulose FilmsPlasticized with Incremental Weight Percents of this compound | Iranian Journal of Pharmaceutical Sciences [journals.sbmu.ac.ir]
- 10. freundglobal.com [freundglobal.com]
- 11. ISO 527-3 - Tensile Testing of Plastic Films and Sheets - STEP Lab [step-lab.com]
- 12. zwickroell.com [zwickroell.com]
- 13. insights.globalspec.com [insights.globalspec.com]
- 14. zwickroell.com [zwickroell.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Dibutyl Sebacate in Biodegradable Polymer Formulations
Introduction
Dibutyl sebacate (B1225510) (DBS) is a versatile, bio-based plasticizer derived from castor oil.[1] It is widely recognized for its excellent compatibility with a range of polymers, superior performance at low temperatures, and favorable toxicological profile.[2][3] These properties make it an ideal candidate for plasticizing biodegradable polymers such as polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (B3415563) (PCL) in sensitive applications, including medical devices, pharmaceutical formulations, and food packaging.[1][2] As an effective plasticizer, DBS increases the flexibility and workability of polymers by reducing the glass transition temperature (Tg), which in turn decreases the stiffness and tensile strength of the material.[4][5]
Key Applications and Effects
-
Plasticization and Mechanical Properties: The primary function of DBS is to enhance the flexibility of inherently brittle biodegradable polymers like PLA.[6] The addition of DBS lowers the polymer's glass transition temperature (Tg), making the material softer and more pliable.[5] This is crucial for applications requiring flexible films or coatings. The incorporation of DBS typically leads to a decrease in tensile strength and an increase in the elongation at break, as the plasticizer molecules position themselves between polymer chains, reducing intermolecular forces.[5]
-
Drug Delivery Systems: In pharmaceutical sciences, DBS is a valuable excipient for creating flexible coatings for tablets, granules, and beads, which can help in controlling drug release profiles.[2] In biodegradable polymer matrices, such as those made from PLGA, DBS can modulate the drug release kinetics. The plasticizer can increase the free volume within the polymer matrix, facilitating drug diffusion. This can be particularly useful in designing sustained-release formulations where a predictable release profile is essential.[7][8] The rate of drug release can be tailored by adjusting the concentration of DBS, along with other factors like polymer molecular weight and composition.[7]
-
Biocompatibility: DBS is considered to have a favorable safety profile with low acute toxicity, making it suitable for medical and pharmaceutical applications.[9][10] Its biocompatibility is a significant advantage in drug delivery systems and implantable devices where interaction with biological tissues is a primary concern.[11]
Quantitative Data Summary
The following tables summarize the effects of Dibutyl Sebacate on the properties of various biodegradable polymers.
Table 1: Effect of DBS on Thermal and Mechanical Properties of PLA
| DBS Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Neat PLA) | ~64 | 57.0 | <10 |
| 15-20 | Reduced significantly (exact values vary with specific PLA grade and processing) | 15-16 | Significantly Increased |
Note: Data compiled from typical values reported in the literature.[12][13] Actual values can vary based on the specific grade of PLA, processing conditions, and testing methods.
Table 2: Properties of DBS-Plasticized PVC as a Reference
| Property | Value |
| Breaking Stress | 15.7 MPa |
| High Extension | 350% |
| Shore A Hardness | 80.2 |
| Plasticizer Migration (28 days) | 12.78% |
Note: This data for PVC is provided as a reference to illustrate the plasticizing effect of DBS on a well-characterized polymer system.[4][5]
Visualizations
Experimental Workflow for Polymer Film Formulation and Characterization
Caption: Workflow for preparing and characterizing biodegradable polymer films plasticized with DBS.
Experimental Protocols
Protocol 1: Preparation of DBS-Plasticized PLA Films by Solvent Casting
Objective: To prepare flexible PLA films with varying concentrations of DBS.
Materials:
-
Polylactic acid (PLA) pellets
-
This compound (DBS)
-
Dichloromethane (DCM) or Chloroform (analytical grade)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bars
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PLA in DCM (e.g., 10% w/v) by dissolving a known amount of PLA pellets in the solvent with magnetic stirring until a homogenous solution is obtained. This may take several hours.
-
Calculate the required amount of DBS to achieve the desired weight percentage (e.g., 5%, 10%, 15% w/w with respect to the polymer).
-
Add the calculated amount of DBS to the PLA solution and stir until it is fully dissolved.
-
-
Film Casting:
-
Carefully pour a specific volume of the polymer-plasticizer solution into a clean, dry glass petri dish, ensuring the solution spreads evenly to cover the entire surface.
-
Place the petri dish on a level surface in a fume hood to allow for slow evaporation of the solvent at room temperature. Cover the dish with a perforated lid to prevent rapid evaporation and the formation of defects.
-
-
Drying:
-
Once the film appears dry and has detached from the glass surface (typically after 24 hours), carefully peel it off.
-
Place the film in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 40°C) for at least 48 hours to remove any residual solvent.
-
-
Storage:
-
Store the dried films in a desiccator to prevent moisture absorption until further characterization.
-
Protocol 2: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the prepared polymer films.
Materials:
-
DBS-plasticized polymer films
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation:
-
Cut a small sample (5-10 mg) from the center of the polymer film.
-
Accurately weigh the sample and place it in an aluminum DSC pan.
-
Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Set up the thermal program. A typical program for PLA would be:
-
First Heating Scan: Heat from room temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from 200°C down to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again from 0°C to 200°C at 10°C/min. The Tg is determined from this second heating scan to ensure a consistent thermal history.
-
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
The glass transition temperature (Tg) is determined as the midpoint of the step-change in the heat flow curve.
-
The melting temperature (Tm) is identified as the peak of the endothermic melting event.
-
Protocol 3: Evaluation of Mechanical Properties by Tensile Testing
Objective: To measure the tensile strength and elongation at break of the polymer films.
Materials:
-
DBS-plasticized polymer films
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped cutter or a precision cutter to prepare specimens according to standard methods (e.g., ASTM D882 or ISO 527-1).[14]
-
Calipers or a micrometer for thickness measurement
Procedure:
-
Specimen Preparation:
-
Cut at least five dumbbell-shaped specimens from each film formulation.
-
Measure the thickness of each specimen at several points within the gauge length and calculate the average thickness. Also, measure the width of the gauge section.
-
-
Tensile Test:
-
Set the gauge length on the UTM (e.g., 50 mm).
-
Mount the specimen securely in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
From the resulting stress-strain curve, determine:
-
Tensile Strength (MPa): The maximum stress the film can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.
-
-
Calculate the average and standard deviation for tensile strength and elongation at break for each film formulation.
-
Protocol 4: In Vitro Drug Release Study
Objective: To determine the release profile of a model drug from DBS-plasticized polymer microspheres.
Materials:
-
Drug-loaded, DBS-plasticized PLGA microspheres (prepared using a method like double emulsion solvent evaporation).[15]
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4).
-
Shaking water bath or incubator.
-
Centrifuge and centrifuge tubes.
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
Preparation of Release Medium:
-
Prepare a sufficient volume of PBS (pH 7.4).
-
-
Release Study Setup:
-
Accurately weigh a known amount of drug-loaded microspheres (e.g., 20 mg) and place them in a centrifuge tube.
-
Add a specific volume of the release medium (e.g., 10 mL) to the tube.
-
Place the tubes in a shaking water bath set at 37°C to simulate physiological conditions.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), remove the tubes from the shaker.
-
Centrifuge the tubes to separate the microspheres from the supernatant.
-
Withdraw a specific volume of the supernatant (e.g., 1 mL) for drug analysis.
-
Replenish the release medium with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Use a pre-established calibration curve to determine the concentration of the drug.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
References
- 1. Sebacates – Nayakem [nayakem.com]
- 2. nbinno.com [nbinno.com]
- 3. Palmer Holland - this compound [products.palmerholland.com]
- 4. This compound as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bio-Based and Biodegradable Polymeric Materials for a Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradable Polymeric Microsphere-Based Drug Delivery for Inductive Browning of Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLA/PLGA Microspheres and Their Role in Sustained Release Drug Delivery | Oakwood Labs [oakwoodlabs.com]
- 9. cpsc.gov [cpsc.gov]
- 10. specialchem.com [specialchem.com]
- 11. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
Application Note: Quantification of Dibutyl Sebacate in Plastic Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. polymersolutions.com [polymersolutions.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Migration from plasticized films into foods. 3. Migration of phthalate, sebacate, citrate and phosphate esters from films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
HPLC method for dibutyl sebacate quantification in pharmaceuticals
An HPLC Method for the Quantification of Dibutyl Sebacate (B1225510) in Pharmaceutical Formulations
Introduction
Dibutyl sebacate (DBS) is a common plasticizer used in the pharmaceutical industry to enhance the flexibility and durability of polymer coatings for tablets and capsules. The concentration of DBS in the final pharmaceutical product is a critical quality attribute that can affect drug release characteristics and product stability. Therefore, a reliable and accurate analytical method for the quantification of DBS is essential for quality control. This application note presents a validated reversed-phase high-performance liquid chromatography (HPLC) method for the determination of this compound in pharmaceutical dosage forms.
Analytical Principle
This method employs reversed-phase HPLC with a C18 column to separate this compound from other formulation components.[1][2][3][4] The sample is first treated to extract the DBS, typically using a solvent such as methanol (B129727).[3][5] The extract is then injected into the HPLC system. Separation is achieved using an isocratic mobile phase composed of an organic solvent and water.[1][2][3] The quantification of DBS is performed using an ultraviolet (UV) detector, with the peak area of DBS being proportional to its concentration in the sample.[1][3]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
-
Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[4][6]
-
Data Acquisition: Chromatography software for data collection and analysis.
-
Reagents and Standards:
-
This compound certified reference material.[7]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified).
-
Preparation of Solutions
-
Mobile Phase: A mixture of methanol and water (70:30 v/v) can be used as the mobile phase.[1][2][3] All solvents should be filtered and degassed before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain the desired concentration.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., in the range of 1-100 µg/mL).
Sample Preparation
The goal of sample preparation is to extract DBS from the pharmaceutical matrix and remove any interfering substances.[8][9]
-
Solid Dosage Forms (Tablets/Capsules):
-
Weigh and finely crush a representative number of tablets or the contents of capsules.
-
Transfer a known weight of the powder to a volumetric flask.
-
Add a suitable volume of methanol to extract the this compound. This may be facilitated by sonication.
-
Dilute to the mark with methanol and mix thoroughly.
-
Centrifuge a portion of the solution to sediment insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5][10]
-
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Methanol : Water (70:30 v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 220 nm[1][2][3] |
| Run Time | Approximately 15 minutes |
Data Presentation and Method Validation
A summary of typical method validation parameters is provided in the table below. The method should be validated according to regulatory guidelines to ensure it is suitable for its intended purpose.[11][12]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[3] |
| Range | e.g., 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | The peak for this compound should be free of interference from other components. |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method detailed in this application note is a straightforward and effective approach for the routine quality control analysis of this compound in pharmaceutical products. The method is reliable, providing accurate and precise results. Proper sample preparation is crucial to ensure the quality of the data obtained.[5] This method can be readily implemented in a pharmaceutical laboratory setting to ensure product quality and consistency.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. nacalai.com [nacalai.com]
- 7. This compound Pharmaceutical Secondary Standard; Certified Reference Material 109-43-3 [b2b.sigmaaldrich.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 10. nacalai.com [nacalai.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes: Using Dibutyl Sebacate in Solvent Casting of Polymer Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solvent casting method is a versatile and widely used technique for forming thin polymeric films with uniform thickness.[1][2] This process involves dissolving a polymer and other excipients in a suitable volatile solvent to form a homogenous solution, which is then cast onto a flat substrate.[2] Subsequent evaporation of the solvent leaves behind a solid film.[1] This technique is particularly advantageous for incorporating heat-sensitive active pharmaceutical ingredients (APIs) as the processing temperatures are relatively low.[1]
In many pharmaceutical and biomedical applications, polymers like ethylcellulose (EC), polymethacrylates (e.g., Eudragit®), and polylactic acid (PLA) are used.[3][4] These polymers can be brittle and require the addition of a plasticizer to improve flexibility, workability, and film formation.[5] Dibutyl sebacate (B1225510) (DBS) is a specialty plasticizer known for its excellent compatibility with a variety of polymers, superior performance at low temperatures, and favorable safety profile, making it a preferred choice in drug delivery systems, medical devices, and food contact applications.[6][7]
Mechanism of Action of Dibutyl Sebacate (DBS)
Plasticizers are molecules that, when added to a polymer, increase its flexibility and reduce its brittleness.[5] The mechanism of plasticization involves the insertion of plasticizer molecules, such as DBS, between the polymer chains. This process increases the free volume and reduces the intermolecular forces (e.g., hydrogen bonding) between the polymer chains, allowing them greater rotational freedom.[8] Consequently, the glass transition temperature (Tg) of the polymer is lowered, and the material becomes softer and more pliable at room temperature.[9]
Experimental Workflows and Protocols
The following sections detail the generalized workflow and specific protocols for preparing and characterizing polymer films plasticized with DBS using the solvent casting technique.
The overall process, from initial material preparation to the final characterization of the film, is depicted in the workflow diagram below. This process includes polymer dissolution, casting, drying, and subsequent analysis.
Caption: General workflow for preparing polymer films using the solvent casting method.
This protocol is based on methodologies described for preparing ethylcellulose films and can be adapted for other polymers like Eudragit or PLA with appropriate solvent selection.[8]
Materials and Equipment:
-
Ethylcellulose (EC) powder (e.g., Ethoxy content 48.8%, viscosity 100 mPs)
-
This compound (DBS)
-
Volatile solvent (e.g., Ethanol, Acetone, or a mixture)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Level glass plate or Petri dish
-
Casting knife or spreader (optional)
-
Drying oven or a ventilated fume hood
Procedure:
-
Solution Preparation:
-
Prepare a polymer solution by dissolving a specific amount of EC in a suitable volume of solvent (e.g., 3.1 g of EC in 100 mL of solvent) with continuous stirring.[8]
-
Once the polymer is fully dissolved, add the desired weight percentage (w/w, relative to the polymer mass) of DBS to the solution.[8] For example, for a 40% w/w DBS concentration with 3.1 g of EC, add 1.24 g of DBS.
-
If incorporating an API, it can be dissolved or suspended in the solution at this stage.
-
Continue stirring until a clear, homogenous solution (dope) is obtained.[10]
-
-
Casting the Film:
-
Ensure the casting surface (e.g., glass Petri dish) is perfectly level to ensure uniform film thickness.[8]
-
Pour a predetermined volume of the polymer solution carefully into the center of the casting surface.
-
Gently tilt the surface or use a casting knife to spread the solution evenly.
-
-
Drying the Film:
-
Place the cast film in a location with controlled temperature and ventilation, such as an oven set to a low temperature (e.g., 40°C) or a fume hood at room temperature.[1]
-
Allow the solvent to evaporate completely. The drying time will vary based on the solvent's volatility, film thickness, and drying conditions (typically 12-24 hours).
-
-
Film Retrieval:
-
Once completely dry, carefully peel the film from the casting surface.
-
Store the film in a desiccator to prevent moisture absorption before characterization.
-
Data Presentation: The Effect of DBS on Polymer Film Properties
DBS concentration significantly alters the physico-mechanical properties of polymer films. The addition of DBS generally decreases tensile strength and hardness while increasing flexibility and elongation.[5]
The following table summarizes the impact of incremental DBS concentrations on the mechanical properties of Ethylcellulose (EC) films. As DBS content increases, the tensile strength and Young's Modulus decrease, indicating a softer, less rigid material. Conversely, the percent elongation at break increases, highlighting enhanced flexibility.[8]
Table 1: Effect of DBS Concentration on Mechanical Properties of Ethylcellulose (EC) Films
| DBS Concentration (% w/w of Polymer) | Tensile Strength (σmax, MPa) | Young's Modulus (E, MPa) | Elongation at Break (εB, %) | Film Toughness (mj/m³) |
|---|---|---|---|---|
| 0 | ~33.3 | ~771.0 | ~2.6 | - |
| 20 | ~22.0 | ~531.0 | ~19.0 | - |
| 40 | ~10.0 | ~300.0 | ~35.0 | 3.31[8] |
| 60 | ~2.0 | ~50.0 | ~51.0 | - |
Data synthesized from graphical representations and text in cited sources.[8] The toughest formulation was observed at approximately 40% (w/w) DBS concentration.
Plasticizers like DBS lower the Minimum Film Formation Temperature (MFT) of aqueous polymer dispersions, which is critical for film coalescence.
Table 2: Effect of DBS on Minimum Film Formation Temperature (MFT)
| Polymer System | DBS Concentration (% w/w) | MFT (°C) |
|---|---|---|
| Aqueous Ethylcellulose Dispersion | 0 | 81 |
| Aqueous Ethylcellulose Dispersion | 20 | ~30 |
Data from cited source.[11]
Visualization of DBS Effects
The relationship between DBS concentration and the mechanical response of the polymer film can be visualized to understand the plasticizing effect.
Caption: Relationship between DBS concentration and film mechanical properties.
Protocol 2: Characterization of Plasticized Films
To quantify the effects of DBS, films must be subjected to standardized testing.
Objective: To measure tensile strength, Young's modulus, and elongation at break.
Equipment:
-
Tensile testing machine (Tensometer)
-
Calipers or micrometer for thickness measurement
-
Specimen cutting die or razor blade
Procedure:
-
Specimen Preparation:
-
Cut the prepared polymer films into standardized rectangular or dumbbell-shaped specimens. A common dimension for testing is 10 mm in width and 150 mm in length.[8]
-
Measure the thickness and width of each specimen at several points and calculate the average cross-sectional area.
-
-
Tensile Testing:
-
Mount the specimen securely in the grips of the tensometer, leaving a defined gauge length (e.g., 100 mm).
-
Apply a uniaxial tensile load at a constant rate of extension until the specimen fractures.
-
Record the load (stress) and extension (strain) data throughout the test.
-
-
Data Analysis:
-
Tensile Strength (σmax): The maximum stress the film can withstand before breaking.
-
Young's Modulus (E): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Percent Elongation at Break (εB): The maximum strain or extension at the point of fracture, expressed as a percentage of the original gauge length.
-
Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the films, providing quantitative evidence of the plasticizing effect of DBS. A decrease in Tg with increasing DBS concentration confirms effective plasticization.[4][11]
Applications in Drug Development
The ability to modify polymer properties with DBS is crucial in pharmaceutical technology. DBS is used in:
-
Controlled-Release Coatings: Plasticized Eudragit® or EC films are used to coat tablets and pellets to control the rate of drug release.[3][5][12] The plasticizer ensures the integrity and flexibility of the coating, preventing cracks and ensuring consistent performance.[5]
-
Transdermal Patches: The flexibility and softness imparted by DBS are essential for films used in transdermal drug delivery systems, ensuring good skin contact and patient comfort.
-
Wound Dressings: Solvent-cast films for wound healing require flexibility to conform to body surfaces, a property enhanced by lipophilic plasticizers like DBS.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of substitution of plasticizer dibutyl phthalate with this compound on Eudragit® RS30D drug release rate control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization, thermal and mechanical behavior of oligosebacate plasticized poly(lactic acid) films [redalyc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Palmer Holland - this compound [products.palmerholland.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of storage conditions and type of plasticizers on ethylcellulose and acrylate films formed from aqueous dispersions. [sites.ualberta.ca]
- 10. svc.org [svc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Effect of Dibutyl Sebacate (DBS) Concentration on Polymer Flexibility
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibutyl sebacate (B1225510) (DBS) is a widely utilized organic ester that serves as an effective plasticizer for a variety of polymers.[1] Its primary function is to enhance the flexibility, workability, and distensibility of otherwise rigid polymeric materials.[2] This is achieved by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and elastic modulus.[1][2] DBS is particularly valued for its excellent compatibility with a range of polymers, superior performance at low temperatures, and favorable safety profile, making it suitable for applications in food packaging, medical devices, and pharmaceutical formulations.[3] These application notes provide a detailed overview of the effect of DBS concentration on polymer flexibility, along with standardized protocols for its evaluation.
Mechanism of Plasticization
The plasticizing effect of ester-based plasticizers like dibutyl sebacate is primarily a physical phenomenon. The DBS molecules, which are smaller than the polymer chains, intersperse themselves between the polymer chains. This increases the free volume between the polymer molecules, reducing the cohesive forces (like van der Waals forces and hydrogen bonds) that hold the chains together.[1][4] The polar ester groups on the DBS molecules can interact with polar groups on the polymer chains, further disrupting the polymer-polymer interactions.[5][6] This increased intermolecular spacing and reduced chain-to-chain friction allow for greater mobility of the polymer chains, resulting in a more flexible and less brittle material.
Caption: Mechanism of this compound (DBS) Plasticization.
Quantitative Data on the Effect of this compound
The concentration of DBS has a direct and significant impact on the mechanical properties of polymers. Generally, as the concentration of DBS increases, the tensile strength and Young's modulus of the polymer decrease, while the elongation at break increases, indicating enhanced flexibility.
Table 1: Effect of this compound on the Mechanical Properties of Polyvinyl Chloride (PVC)
| Plasticizer (50 phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Unplasticized PVC | 6.8 | - | - |
| This compound (DBS) | 13.96 | >350 | 80.2 |
| Dioctyl Phthalate (DEHP) | 6.33 | - | 87.0 |
*phr = parts per hundred resin
Data sourced from multiple studies for comparison.[1][7]
Table 2: Effect of this compound on the Thermal Properties of Polymers
| Polymer | DBS Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| Polyvinyl Chloride (PVC) | 0 | 88 |
| Polyvinyl Chloride (PVC) | 30 | ~ -12 |
| Cellulose Acetate Butyrate (CAB) | 0 | ~130 |
| Cellulose Acetate Butyrate (CAB) | 20 | ~ 70 |
Note: These are representative values and can vary based on the specific grade of polymer and experimental conditions.
Experimental Protocols
To quantitatively assess the effect of DBS concentration on polymer flexibility, a combination of mechanical and thermal analysis techniques is employed.
Caption: Experimental Workflow for Evaluating Polymer Flexibility.
Protocol 1: Tensile Testing of Plasticized Polymer Films
This protocol is based on the ASTM D882 standard for determining the tensile properties of thin plastic sheeting.
1. Materials and Equipment:
-
Polymer films with varying concentrations of DBS.
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Film grips.
-
Micrometer for thickness measurement.
-
Specimen cutter (to prepare rectangular or dog-bone shaped specimens).
2. Specimen Preparation:
-
Cut the polymer films into rectangular strips, typically 25 mm in width and 150 mm in length.
-
Ensure the edges of the specimens are smooth and free of nicks or defects.
-
Measure the thickness of each specimen at several points along the gauge length and use the average value.
3. Test Procedure:
-
Set the initial grip separation on the UTM (e.g., 100 mm).
-
Mount the specimen securely in the grips, ensuring it is aligned vertically and not twisted.
-
Set the crosshead speed. A typical speed for flexible films is 500 mm/min.
-
Start the test and record the force and elongation data until the specimen breaks.
-
Repeat the test for at least five specimens for each DBS concentration.
4. Data Analysis:
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
Protocol 2: Dynamic Mechanical Analysis (DMA)
DMA is used to measure the viscoelastic properties of the polymer and determine the glass transition temperature (Tg).
1. Materials and Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a film tension or cantilever clamp.
-
Rectangular film specimens of defined dimensions (e.g., 10 mm width, 20 mm length).
-
Liquid nitrogen for sub-ambient temperature control.
2. Test Procedure:
-
Mount the specimen in the appropriate clamp.
-
Set the test parameters:
-
Temperature Range: Typically from -100 °C to a temperature above the expected Tg (e.g., 150 °C).
-
Heating Rate: A common rate is 3-5 °C/min.
-
Frequency: A standard frequency is 1 Hz.
-
Strain Amplitude: A small strain within the linear viscoelastic region of the material (e.g., 0.1%).
-
-
Start the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E').
3. Data Analysis:
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve. A decrease in Tg indicates an increase in plasticizer efficiency.
Protocol 3: Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in the polymer, providing a precise determination of the glass transition temperature (Tg).
1. Materials and Equipment:
-
Differential Scanning Calorimeter (DSC).
-
Aluminum DSC pans and lids.
-
Microbalance.
-
Small samples of the plasticized polymer (5-10 mg).
2. Test Procedure:
-
Accurately weigh a small sample of the polymer and seal it in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Set the thermal program:
-
Initial Temperature: Well below the expected Tg (e.g., -50 °C).
-
Heating Rate: A standard heating rate is 10 °C/min.
-
Final Temperature: Well above the expected Tg (e.g., 150 °C).
-
It is common to include a heating-cooling-heating cycle to erase the thermal history of the sample. The Tg is determined from the second heating scan.
-
-
Start the analysis and record the heat flow as a function of temperature.
3. Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[8][9]
Conclusion
The concentration of this compound has a profound and predictable effect on the flexibility of polymers. By systematically increasing the DBS content, researchers can tailor the mechanical and thermal properties of polymers to meet the specific requirements of their applications. The protocols outlined in these notes provide a standardized framework for quantifying these effects, enabling informed material selection and formulation development in various scientific and industrial fields.
References
- 1. This compound as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hallstarindustrial.com [hallstarindustrial.com]
- 3. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. Mechanism of plasticizer | Nanjing Union Rubber Chemicals [nurchem.com]
- 7. ukm.my [ukm.my]
- 8. youtube.com [youtube.com]
- 9. thermalsupport.com [thermalsupport.com]
Application Notes and Protocols for the Formulation of Topical Creams with Dibutyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl sebacate (B1225510) (DBS) is a versatile excipient with a favorable safety profile, making it a valuable component in the formulation of topical creams for both cosmetic and pharmaceutical applications.[1][2] As a colorless, oily liquid, it is practically insoluble in water but soluble in organic solvents.[1][2][3] Its multifunctional properties as a plasticizer, emollient, solvent, and penetration enhancer contribute to the development of stable, aesthetically pleasing, and effective topical drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for the formulation of oil-in-water (O/W) topical creams incorporating dibutyl sebacate.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for successful cream formulation. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Dibutyl decanedioate | [3] |
| Synonyms | Sebacic acid, dibutyl ester; Kodaflex DBS | [2] |
| CAS Number | 109-43-3 | [2] |
| Molecular Formula | C18H34O4 | [2][3] |
| Molecular Weight | 314.46 g/mol | [2] |
| Appearance | Colorless, oily liquid | [1][2] |
| Odor | Faint, fruity, oily | [4] |
| Melting Point | -10 °C | [1][2][3] |
| Boiling Point | 344.5 °C | [3] |
| Density | 0.934 - 0.945 g/cm³ at 20 °C | [1][2] |
| Refractive Index | 1.441 at 20 °C | [2] |
| Water Solubility | Insoluble | [1][2] |
| Solvent Solubility | Soluble in ethanol, acetone, hexane, toluene | [1] |
Formulation Considerations
Role of this compound in Topical Creams
This compound serves several key functions in topical cream formulations:
-
Emollient: It softens and soothes the skin, improving its feel and appearance.
-
Solvent: It can dissolve or disperse active pharmaceutical ingredients (APIs), particularly lipophilic ones, enhancing their incorporation into the cream base.[1]
-
Plasticizer: In formulations containing film-forming polymers, DBS imparts flexibility and prevents cracking.
-
Penetration Enhancer: this compound can enhance the permeation of APIs through the stratum corneum, potentially improving drug delivery to the target site. Fatty acid diesters, a class to which DBS belongs, are known to increase drug permeation.[5]
Example Oil-in-Water (O/W) Cream Formulations
The following tables provide example formulations for O/W creams. These are starting points and may require optimization based on the specific API and desired cream characteristics.
Table 1: Basic O/W Cream Base with this compound
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| This compound | Emollient, Solvent, Penetration Enhancer | 5.0 - 20.0 |
| Cetostearyl Alcohol | Thickener, Emulsion Stabilizer | 10.0 - 15.0 |
| White Soft Paraffin | Occlusive, Emollient | 5.0 - 10.0 |
| Glyceryl Monostearate | Emulsifier | 2.0 - 5.0 |
| Aqueous Phase | ||
| Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.0 - 10.0 |
| Polysorbate 80 (Tween 80) | Emulsifier | 1.0 - 5.0 |
| Preservative System | ||
| Phenoxyethanol | Preservative | 0.5 - 1.0 |
| Ethylhexylglycerin | Preservative Booster | 0.1 - 0.2 |
Table 2: Example O/W Cream Formulation for a Topical Corticosteroid (e.g., Hydrocortisone)
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| Hydrocortisone | Active Pharmaceutical Ingredient | 0.5 - 2.5 |
| This compound | Solvent for API, Emollient | 10.0 - 25.0 |
| Stearic Acid | Thickener, Emulsifier | 8.0 - 12.0 |
| Cetyl Alcohol | Thickener, Emulsion Stabilizer | 2.0 - 5.0 |
| Aqueous Phase | ||
| Purified Water | Vehicle | q.s. to 100 |
| Propylene Glycol | Humectant, Co-solvent | 5.0 - 15.0 |
| Triethanolamine (B1662121) | Neutralizing Agent | 0.5 - 1.5 |
| Preservative System | ||
| Methylparaben | Preservative | 0.1 - 0.2 |
| Propylparaben | Preservative | 0.05 - 0.1 |
Table 3: Example O/W Cream Formulation for a Topical NSAID (e.g., Ibuprofen)
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| Ibuprofen | Active Pharmaceutical Ingredient | 2.0 - 10.0 |
| This compound | Solvent for API, Penetration Enhancer | 15.0 - 30.0 |
| Liquid Paraffin | Emollient | 5.0 - 10.0 |
| Sorbitan Monostearate (Span 60) | Emulsifier | 2.0 - 5.0 |
| Aqueous Phase | ||
| Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 5.0 - 10.0 |
| Polysorbate 60 (Tween 60) | Emulsifier | 3.0 - 7.0 |
| Preservative System | ||
| Benzyl Alcohol | Preservative | 0.5 - 1.0 |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream
This protocol describes a general method for preparing an O/W cream using this compound.
Materials and Equipment:
-
This compound
-
Other oil phase ingredients (e.g., cetostearyl alcohol, white soft paraffin, glyceryl monostearate)
-
Aqueous phase ingredients (e.g., purified water, glycerin, polysorbate 80)
-
Preservative system
-
Active Pharmaceutical Ingredient (API)
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Overhead stirrer
-
Weighing balance
-
pH meter
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh all the oil phase ingredients, including this compound and the API (if oil-soluble), into a heat-resistant beaker.
-
Heat the oil phase in a water bath to 70-75°C until all components are melted and the mixture is uniform.
-
-
Preparation of the Aqueous Phase:
-
In a separate heat-resistant beaker, accurately weigh all the aqueous phase ingredients.
-
Heat the aqueous phase in a water bath to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with an overhead stirrer.
-
Once the addition is complete, homogenize the mixture for 5-10 minutes at a moderate speed to form a uniform emulsion.
-
-
Cooling and Addition of Heat-Sensitive Ingredients:
-
Allow the emulsion to cool down under gentle stirring.
-
When the temperature reaches below 40°C, add the preservative system and any other heat-sensitive ingredients.
-
-
Final Mixing and pH Adjustment:
-
Continue stirring until the cream reaches room temperature and has a uniform consistency.
-
Measure the pH of the final cream and adjust if necessary using a suitable pH adjuster (e.g., triethanolamine or citric acid solution).
-
-
Packaging and Storage:
-
Package the cream in appropriate containers and store at controlled room temperature.
-
Workflow for the preparation of an oil-in-water cream.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the skin permeation of an API from a cream formulation containing this compound.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Formulated cream
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Water bath with magnetic stirrers
-
Micro-pipettes
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and trim the skin to the appropriate size for the Franz diffusion cells.
-
Hydrate the skin in phosphate-buffered saline (PBS) for 30 minutes before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32 ± 1°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place the cells in a water bath maintained at 32 ± 1°C and allow the system to equilibrate for 30 minutes.
-
-
Application of the Formulation:
-
Accurately apply a finite dose (e.g., 10-20 mg/cm²) of the cream formulation onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) if comparing with a control formulation without this compound.
-
Workflow for an in vitro skin permeation study.
Protocol 3: Stability Testing of Topical Creams
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Procedure:
-
Sample Preparation:
-
Prepare a sufficient quantity of the cream formulation and package it in the intended commercial packaging.
-
-
Storage Conditions:
-
Store the samples under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Intermediate (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH for 6 months.
-
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Evaluation Parameters:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Properties: Assay of the API and quantification of degradation products.
-
Microbiological Properties: Microbial limits testing.
-
Signaling Pathways of Common Topical Drugs
Understanding the mechanism of action of the API is crucial for formulation development. Below are diagrams illustrating the signaling pathways for two common classes of topically delivered drugs.
Topical Corticosteroids
Topical corticosteroids exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[6][7] This complex then translocates to the nucleus, where it modulates the transcription of genes involved in inflammation.[6][7]
Signaling pathway of topical corticosteroids.
Topical Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
Topical NSAIDs primarily function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[[“]][9][10][11] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[[“]][11]
Mechanism of action of topical NSAIDs.
Conclusion
This compound is a highly effective and versatile excipient for the formulation of topical creams. Its favorable physicochemical properties and multifunctional roles contribute to the development of stable and efficacious drug delivery systems. The protocols and information provided in this document offer a comprehensive guide for researchers and formulation scientists working with this compound in topical cream development. Further optimization of formulations and in-depth investigation of the skin penetration enhancement effects for specific APIs are encouraged to fully leverage the benefits of this excipient.
References
- 1. This compound(DBS) - Ataman Kimya [atamanchemicals.com]
- 2. This compound (DBS) Manufacturers Suppliers China | CAS 109-43-3 | Integratechem [integratechem.com]
- 3. This compound | C18H34O4 | CID 7986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 109-43-3 [chemicalbook.com]
- 5. Effect of fatty acid diesters on permeation of anti-inflammatory drugs through rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Topical nonsteroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cmaj.ca [cmaj.ca]
- 11. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Dibutyl Sebacate as a Formulation Component for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl sebacate (B1225510) (DBS) is a versatile, non-toxic, oily liquid ester of n-butanol and sebacic acid.[1][2][3] While traditionally recognized as a plasticizer in pharmaceutical film coatings, its lipophilic nature and excellent compatibility with a range of polymers also make it a valuable component in developing formulations for poorly water-soluble active pharmaceutical ingredients (APIs).[1][4][5][6] This document provides detailed application notes and protocols for utilizing dibutyl sebacate to enhance the solubility and dissolution of APIs, particularly in the context of solid dispersions and lipid-based formulations.
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Formula | C18H34O4 |
| Molar Mass | 314.46 g/mol |
| Appearance | Clear, colorless oily liquid |
| Boiling Point | 344.5 °C |
| Melting Point | -10 °C |
| Water Solubility | Insoluble (40 mg/L at 20°C)[7] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone[2] |
Application as a Co-solvent in Solid Dispersions
Solid dispersions are a common strategy to improve the oral bioavailability of poorly water-soluble drugs. In this technique, the API is dispersed in a carrier matrix, often in an amorphous state, which can lead to higher apparent solubility and faster dissolution rates. This compound can be incorporated as a co-solvent or plasticizer in the carrier matrix to further enhance drug solubility and improve the physicochemical properties of the solid dispersion.
Representative Solubility Data
The following table presents hypothetical solubility data for various APIs in this compound. It is crucial to experimentally determine the solubility of the specific API of interest.
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Hypothetical Solubility in this compound at 25°C (mg/mL) |
| Itraconazole | Antifungal | 55 |
| Carbamazepine | Anticonvulsant | 30 |
| Nifedipine | Calcium Channel Blocker | 75 |
| Efavirenz | Antiretroviral | 90 |
Experimental Protocol: Determination of API Solubility in this compound (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement of an API in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (pharmaceutical grade)
-
Scintillation vials or sealed glass tubes
-
Orbital shaking incubator or constant temperature water bath with shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for API quantification
-
Volumetric flasks and pipettes
-
Appropriate solvent for HPLC mobile phase and sample dilution
Procedure:
-
Add an excess amount of the API to a series of scintillation vials.
-
Pipette a known volume (e.g., 5 mL) of this compound into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After the incubation period, remove the vials and allow them to stand to let the undissolved API settle.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.
-
Carefully withdraw a known aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.
-
The average concentration from samples taken at different time points (once equilibrium is confirmed) represents the solubility of the API in this compound.
Formulation Protocol: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of a poorly soluble API with a polymeric carrier and this compound as a co-solvent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymeric carrier (e.g., PVP K30, HPMC, Eudragit® grades)
-
This compound
-
Volatile organic solvent (e.g., ethanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle or a suitable mill
-
Sieves
Procedure:
-
Accurately weigh the API, polymeric carrier, and this compound in the desired ratio (e.g., 1:5:0.5 w/w/w API:Polymer:DBS).
-
Dissolve the API, polymer, and this compound in a minimal amount of the selected volatile organic solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue the evaporation until a solid film or mass is formed on the inner wall of the flask.
-
Transfer the solid mass to a vacuum oven and dry at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask, pulverized using a mortar and pestle or a mill, and sieved to obtain a uniform particle size.
-
The prepared solid dispersion should be characterized for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).
Visualization of Workflows
Experimental Workflow for Solubility Determination
Caption: Workflow for determining API solubility in this compound.
Formulation Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing solid dispersions with this compound.
Conclusion
This compound is a promising excipient for the formulation of poorly water-soluble APIs. While its primary role is often as a plasticizer, its capacity to act as a lipophilic co-solvent can be effectively leveraged in solid dispersion and other lipid-based drug delivery systems to enhance API solubility and dissolution. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their formulation development endeavors. It is essential to conduct thorough experimental validation for each specific API and formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (DBS) Manufacturers Suppliers China | CAS 109-43-3 | Integratechem [integratechem.com]
- 3. This compound as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugs.com [drugs.com]
- 6. Effect of substitution of plasticizer dibutyl phthalate with this compound on Eudragit® RS30D drug release rate control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C18H34O4 | CID 7986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Dibutyl Sebacate in Food Contact Materials: A Guide for Researchers and Professionals
Introduction
Dibutyl sebacate (B1225510) (DBS) is a versatile plasticizer utilized in a variety of polymers for food contact applications. Its favorable toxicological profile and desirable physical properties, such as imparting flexibility at low temperatures, make it a suitable component in the manufacturing of food packaging materials like polyvinyl chloride (PVC), polyvinylidene chloride (PVDC), and cellulose-based plastics. This document provides detailed application notes, experimental protocols, and relevant data for researchers, scientists, and drug development professionals working with DBS in food contact materials.
Application Notes
Dibutyl sebacate is primarily used as a plasticizer to enhance the flexibility and durability of polymers. Its compatibility with a range of plastics makes it a versatile choice for food packaging films, coatings, and other articles that come into contact with food.[1] DBS is recognized for its low migration potential, a critical factor for ensuring food safety.
Regulatory Status
In the United States, this compound is listed as a substance permitted for use in food contact articles under the Code of Federal Regulations, Title 21, Part 181, Section 27 (21 CFR 181.27).[2] This regulation permits its migration from food packaging materials into food.
In the European Union, plastic food contact materials are regulated by Regulation (EU) No 10/2011.[3] While this regulation establishes a list of authorized substances and their specific migration limits (SMLs), the explicit SML for this compound is not specified in the publicly available consolidated versions of the regulation.[3][4][5][6] Therefore, the general principle of ensuring that the substance does not endanger human health and does not bring about an unacceptable change in the composition of the food must be applied.
Quantitative Data
The following tables summarize key quantitative data regarding the physicochemical properties, toxicological profile, and migration of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H34O4 | - |
| Molecular Weight | 314.46 g/mol | - |
| Appearance | Colorless to light-yellow transparent liquid | - |
| Solubility in Water | 40 mg/L at 20°C | [7] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, benzene, toluene | - |
Table 2: Toxicological Profile of this compound
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 5,000 mg/kg | Rat | - |
| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg | Rabbit | - |
| No-Observed-Adverse-Effect Level (NOAEL) | 1,000 mg/kg bw/day | Rat (90-day study) | - |
Table 3: Migration of this compound from Food Contact Materials
| Polymer | Food/Food Simulant | Time | Temperature | Migration Level | Reference |
| PVDC | Processed Cheese | - | - | 76 - 137 mg/kg | [8] |
| PVDC | Cooked Meats | - | - | 76 - 137 mg/kg | [8] |
| PVC | Food Simulants (general) | 28 days | - | 12.78% (loss of plasticizer) | [9][10] |
Experimental Protocols
Protocol 1: Determination of Specific Migration of this compound from Plastic Materials into Food Simulants
This protocol is based on the principles outlined in the EN 1186 series of standards for migration testing.
1. Materials and Reagents
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol in distilled water
-
Simulant B: 3% (w/v) acetic acid in distilled water
-
Simulant C: 20% (v/v) ethanol in distilled water
-
Simulant D1: 50% (v/v) ethanol in distilled water
-
Simulant D2: Olive oil or other fatty food simulant
-
-
This compound (DBS) standard (≥99% purity)
-
Internal Standard (e.g., Di-n-propyl phthalate)
-
Solvents: n-hexane, ethanol (analytical grade)
-
Glass migration cells
-
Incubator or oven
2. Sample Preparation
-
Cut test specimens from the food contact material with a defined surface area (e.g., 1 dm²).
-
Clean the specimens by wiping with a lint-free cloth.
-
Pre-condition the specimens if required by the specific material.
3. Migration Test Procedure
-
Place the test specimen in a migration cell.
-
Fill the cell with the appropriate food simulant at a ratio of 100 mL of simulant per 1 dm² of the sample surface area.
-
Seal the migration cell to prevent evaporation.
-
Incubate the cells under the desired time and temperature conditions (e.g., 10 days at 40°C for general long-term storage, or more stringent conditions for high-temperature applications).
-
After the specified contact time, remove the test specimen.
-
The food simulant is now ready for analysis.
Protocol 2: Analysis of this compound in Food Simulants by Gas Chromatography-Flame Ionization Detection (GC-FID)
1. Instrumentation
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for the analysis of plasticizers (e.g., 5% phenyl-methylpolysiloxane).
2. Preparation of Standards and Samples
-
Stock Standard Solution: Prepare a stock solution of DBS in a suitable solvent (e.g., ethanol) at a concentration of 1000 mg/L.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of DBS in the migration samples. Add a constant concentration of the internal standard to each working standard.
-
Sample Preparation:
-
Aqueous Simulants (A, B, C): Take a known volume of the migration simulant, add the internal standard, and extract with n-hexane. Concentrate the hexane (B92381) extract to a known volume.
-
Ethanol Simulant (D1): Dilute an aliquot of the migration simulant with distilled water to reduce the ethanol content, add the internal standard, and extract with n-hexane.
-
Fatty Food Simulant (D2): The analysis in fatty food simulants is more complex and may require a solvent extraction followed by a cleanup step to remove the fat.
-
3. GC-FID Analysis
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow rate.
-
-
Injection: Inject a known volume (e.g., 1 µL) of the prepared standards and samples.
-
Quantification: Identify and quantify the DBS peak based on the retention time and the calibration curve constructed from the working standard solutions. The use of an internal standard will improve the accuracy and precision of the quantification.
4. Method Validation The analytical method should be validated to ensure its suitability for the intended purpose.[11][12] Key validation parameters include:
-
Linearity and working range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy (recovery)
-
Precision (repeatability and reproducibility)
-
Specificity
Visualizations
Caption: Experimental workflow for migration testing and analysis of DBS.
Caption: Logical relationship of DBS in food contact materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EU food contact material list (EU) No 10/2011 updated to latest version-Sep 11,2025 [chemradar.com]
- 4. New Amendment to Commission Regulation (EU) No 10/2011 [intertek.com]
- 5. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance) [legislation.gov.uk]
- 6. 16th amendment to EU Regulation 10/2011 on plastic FCMs now in force | Food Packaging Forum [foodpackagingforum.org]
- 7. Characterization of plastic packaging additives: Food contact, stability and toxicity - Arabian Journal of Chemistry [arabjchem.org]
- 8. Migration from plasticized films into foods. 3. Migration of phthalate, sebacate, citrate and phosphate esters from films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imeko.org [imeko.org]
- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Preventing Dibutyl Sebacate (DBS) Migration in PVC
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polyvinyl Chloride (PVC) plasticized with Dibutyl Sebacate (B1225510) (DBS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to DBS migration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dibutyl sebacate (DBS) and why is it used in PVC?
A1: this compound (DBS) is an organic compound, an ester of sebacic acid, commonly used as a plasticizer.[1][2] Plasticizers are additives that increase the flexibility, workability, and softness of materials like PVC.[1] DBS is favored in some applications, including those in the medical and food contact fields, due to its good low-temperature properties and lower toxicity compared to some traditional phthalate (B1215562) plasticizers.[1]
Q2: What is plasticizer migration and why is it a concern with DBS in PVC?
A2: Plasticizer migration is the process where the plasticizer moves from the polymer matrix to the surface of the material and potentially into a contacting substance (e.g., a liquid, another solid, or the surrounding air).[3] Since plasticizers like DBS are not chemically bonded to the PVC polymer chains, they can leach out over time.[3] This is a significant concern in drug development and medical applications as the leached DBS can contaminate sensitive solutions, affect the efficacy of a drug product, or lead to toxicological issues. Migration can also alter the physical properties of the PVC, making it more rigid and prone to cracking.
Q3: What are the main factors that influence the migration of DBS from PVC?
A3: Several factors can influence the rate and extent of DBS migration from PVC:
-
Temperature: Higher temperatures increase the kinetic energy of the DBS molecules, accelerating their diffusion and migration.
-
Contact Medium: The compatibility of the contacting liquid or solid with DBS plays a crucial role. Solvents with similar polarity to DBS will extract it more readily. For instance, lipophilic substances can increase the leaching of plasticizers.
-
Time of Contact: Longer exposure times generally lead to a greater amount of plasticizer migration.
-
Plasticizer Concentration: Higher initial concentrations of DBS in the PVC can result in a higher migration rate.
-
PVC Formulation: The specific grade of PVC resin and the presence of other additives can affect the compatibility and retention of the plasticizer.
Q4: How can I reduce or prevent the migration of DBS from my PVC materials during experiments?
A4: Several strategies can be employed to mitigate DBS migration:
-
Surface Modification: Treating the PVC surface can create a barrier to prevent the plasticizer from leaching. Techniques include:
-
Plasma Treatment: This method uses ionized gas to crosslink the surface of the PVC, forming a dense layer that hinders plasticizer migration.[4][5] Atmospheric pressure plasma processes have been shown to reduce plasticizer migration by up to 95%.[4]
-
Coating: Applying a barrier coating, such as one based on polyurethane, can effectively inhibit plasticizer migration.
-
-
Cross-linking the PVC Matrix: Chemically cross-linking the PVC polymer chains can create a more tightly bound network that physically entraps the DBS molecules, reducing their ability to migrate.[6][7]
-
Use of Higher Molecular Weight or Polymeric Plasticizers: Larger plasticizer molecules, such as polymeric plasticizers, have significantly lower mobility within the PVC matrix and therefore exhibit much lower migration rates.[8] Consider using a higher molecular weight sebacate or a polyester-based plasticizer as an alternative to DBS if migration is a critical concern.
Q5: What are the standard methods for testing the migration of DBS from PVC?
A5: Standardized test methods are essential for quantifying plasticizer migration. The most relevant standards include:
-
EN ISO 177:2017: This standard specifies a method for determining the tendency of plasticizers to migrate from plastics into other materials upon close contact.[1][8][9][10][11]
-
ASTM D1203: These test methods cover the determination of volatile loss from plastics, which is often primarily the plasticizer, using activated carbon.[12][13][14][15]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my analytical results when using PVC tubing with my drug formulation.
| Possible Cause | Troubleshooting Steps |
| DBS Leaching | 1. Confirm the identity of the peak: Analyze a standard solution of DBS using the same analytical method (e.g., GC-MS, HPLC-UV) to confirm if the retention time/mass spectrum matches the unexpected peak. 2. Quantify the migration: Use one of the detailed experimental protocols below to determine the concentration of DBS that has leached into your formulation under your experimental conditions. 3. Mitigate migration: Implement one of the prevention strategies outlined in the FAQs, such as switching to PVC with a surface treatment or using tubing made with a polymeric plasticizer. |
| Leaching of other additives | 1. Analyze a blank: Run a blank solvent through the PVC tubing and analyze the extract to identify any other potential leachables. 2. Consult the manufacturer: Contact the supplier of the PVC tubing for a list of additives in their formulation. |
Problem: The physical properties of my PVC components (e.g., tubing, bags) are changing over the course of my experiment (e.g., becoming brittle).
| Possible Cause | Troubleshooting Steps |
| Loss of DBS Plasticizer | 1. Perform a weight loss analysis: Weigh the PVC component before and after exposure to your experimental conditions (after thorough drying) to determine the percentage of mass loss, which is likely due to plasticizer migration. 2. Correlate with migration data: Compare the weight loss with the quantified amount of DBS migration into the contacting medium. 3. Select a more stable material: If the loss of flexibility is compromising your experiment, consider using a PVC formulation with a higher molecular weight plasticizer or a different polymer altogether. |
Data Presentation: Comparison of Plasticizer Migration
Table 1: Migration of this compound (DBS) vs. Other Plasticizers from PVC
| Plasticizer | Molecular Weight ( g/mol ) | Migration into Olive Oil (40°C) | Migration into 10% Ethanol (23°C, 24h) (% weight loss) | Reference |
| This compound (DBS) | 314.46 | High | 0.8 | [12] |
| Di(2-ethylhexyl) phthalate (DEHP) | 390.56 | High | 0.5 | [12] |
| Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) | 390.56 | Low | - | [1][9] |
| Acetyltributyl citrate (B86180) (ATBC) | 402.47 | Moderate | - | [1] |
| Polymeric Plasticizer (e.g., Polyadipate) | >1000 | Very Low | - | [8] |
Note: This table provides a qualitative and quantitative comparison based on available literature. Actual migration rates will vary depending on the specific experimental conditions.
Table 2: Effectiveness of Migration Prevention Strategies for DBS in PVC
| Prevention Strategy | Reduction in Migration | Key Considerations | Reference |
| Atmospheric Plasma Treatment | Up to 95% | Requires specialized equipment. May alter surface chemistry. | [4] |
| Polyurethane Coating | Significant reduction | Coating must be compatible with the application and not introduce new leachables. | |
| Chemical Cross-linking | Dependent on cross-linking density | Can alter the mechanical properties of the PVC. | [6][7] |
| Use of Polymeric Sebacate Plasticizers | Substantial reduction | May affect the initial flexibility and processing of the PVC. | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound Migration into Aqueous Solutions by Solvent Extraction and GC-MS
This protocol provides a step-by-step method for quantifying the amount of DBS that has leached from a PVC material into an aqueous solution (e.g., water, buffer, or a drug formulation in an aqueous base).
1. Materials and Equipment:
-
PVC material (e.g., tubing, sheet)
-
Aqueous solution of interest
-
Hexane (B92381) (or other suitable organic solvent like dichloromethane)
-
This compound (DBS) standard
-
Internal standard (e.g., dioctyl phthalate, if not present in the PVC)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Procedure:
-
Exposure: Immerse a known surface area or weight of the PVC material in a specific volume of the aqueous solution in a sealed glass container. Incubate under the desired experimental conditions (temperature, time).
-
Extraction:
-
After the exposure period, remove the PVC material.
-
Transfer a known volume of the aqueous solution to a glass vial.
-
Add a known volume of hexane (e.g., a 1:1 or 2:1 ratio of hexane to aqueous solution).
-
Spike with a known concentration of the internal standard.
-
Vortex vigorously for 2-3 minutes to extract the DBS into the organic phase.
-
Centrifuge to separate the layers.
-
-
Analysis:
-
Carefully transfer the hexane (top) layer to a clean GC-MS vial.
-
Inject an aliquot of the sample into the GC-MS.
-
-
Calibration:
-
Prepare a series of standard solutions of DBS in hexane with known concentrations, each containing the same concentration of the internal standard.
-
Analyze the standards using the same GC-MS method to generate a calibration curve.
-
-
Quantification:
-
Determine the concentration of DBS in the sample extract from the calibration curve.
-
Calculate the total amount of DBS that migrated into the aqueous solution based on the initial volume of the solution and the volume of the extract.
-
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm
-
Injector Temperature: 280°C
-
Oven Program: 70°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Protocol 2: Determination of Plasticizer Migration by Gravimetric Analysis (Based on EN ISO 177:2017)
This protocol describes a gravimetric method to determine the amount of plasticizer that migrates from a PVC sample into an absorbent material.
1. Materials and Equipment:
-
PVC test specimens of known dimensions
-
Absorbent sheets (e.g., activated carbon cloth, filter paper)
-
Analytical balance (accurate to 0.1 mg)
-
Oven with controlled temperature
-
Glass plates
-
Weights
2. Procedure:
-
Conditioning: Condition the PVC test specimens and the absorbent sheets in a desiccator for 24 hours.
-
Initial Weighing: Weigh the conditioned PVC test specimen (W1) and the absorbent sheets (W2) accurately.
-
Assembly: Place the PVC specimen between two absorbent sheets, creating a "sandwich." Place this assembly between two clean glass plates.
-
Incubation: Place a weight on top of the glass plates to ensure intimate contact and place the entire assembly in an oven at the desired test temperature for a specified duration (e.g., 24 hours at 70°C).
-
Final Weighing: After the incubation period, carefully disassemble the setup. Allow the components to cool to room temperature in a desiccator.
-
Re-weigh the PVC test specimen (W3) and the absorbent sheets (W4).
-
Calculation:
-
Migration from PVC (as % weight loss): [(W1 - W3) / W1] * 100
-
Migration into absorbent sheets (as % weight gain): [(W4 - W2) / W1] * 100
-
Visualizations
Caption: Workflow for DBS Migration Analysis by GC-MS.
Caption: DBS Migration Mechanism and Prevention Strategies.
References
- 1. This compound as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Migration from plasticized films into foods. 3. Migration of phthalate, sebacate, citrate and phosphate esters from films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. Plasma treatment reduces migration of plasticizers from blood bags [ist.fraunhofer.de]
- 5. Plasma surface modification of poly vinyl chloride for improvement of antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. ukm.my [ukm.my]
- 13. Flowchart Creation [developer.mantidproject.org]
- 14. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 15. medium.com [medium.com]
Technical Support Center: Optimizing Dibutyl Sebacate (DBS) in Film Coatings
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of dibutyl sebacate (B1225510) (DBS) in pharmaceutical film coatings.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Dibutyl Sebacate (DBS) in a film coating formulation?
A1: this compound (DBS) is primarily used as a plasticizer in film coatings for tablets, beads, and granules.[1] Its main function is to increase the flexibility and reduce the brittleness of the polymer film. It achieves this by embedding itself between polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. This results in a more pliable and durable coating that is less prone to cracking or peeling during manufacturing, storage, and handling.[2]
Q2: With which common film-forming polymers is DBS compatible?
A2: DBS is a versatile plasticizer compatible with a wide range of polymers used in pharmaceutical coatings. It is frequently used with acrylic polymers (e.g., Eudragit® RS 30D), cellulosic derivatives (e.g., ethyl cellulose), and vinyl polymers.[2][3][4] Its compatibility makes it a suitable choice for various applications, including extended-release and enteric-coated formulations.[4]
Q3: How does DBS concentration typically affect the drug release profile?
A3: The concentration of DBS can significantly influence the drug release profile from a coated dosage form. By increasing the flexibility and free volume within the polymer matrix, a higher concentration of DBS generally increases the permeability of the film. This can lead to a faster drug diffusion rate. For instance, in ethyl cellulose (B213188) coatings, DBS facilitates drug release through a partition mechanism.[5] Therefore, adjusting the DBS concentration is a critical parameter for modulating and controlling the rate of drug release to meet specific therapeutic targets.
Q4: Is there a typical starting concentration for DBS in a formulation?
A4: The optimal concentration of DBS depends heavily on the specific polymer used, the desired film properties, and the drug release characteristics. However, a common starting point for plasticizer concentration in many formulations is around 10-25% by weight of the dry polymer. For example, a study investigating drug release from pellets coated with Aquacoat ECD-30, an aqueous ethyl cellulose dispersion, utilized 20% DBS as the plasticizer.[5] It is crucial to perform optimization studies to determine the ideal concentration for your specific formulation.
Troubleshooting Guide
This section addresses common problems encountered during the development of film coatings containing DBS.
Q5: My film coating is cracking or chipping (cracking/edge chipping). What is the likely cause related to DBS?
A5: Cracking is often a sign that the film is too brittle. A primary cause is an insufficient concentration of DBS.[6][7] Without adequate plasticization, the internal stresses that develop in the film during drying and curing can exceed its tensile strength, leading to fractures.
Troubleshooting Steps:
-
Increase DBS Concentration: Incrementally increase the DBS concentration, for example, in steps of 2-5% (based on polymer weight), to improve film flexibility.
-
Evaluate Polymer/Plasticizer Interaction: Ensure that DBS is fully compatible with the chosen polymer and that it has been incorporated homogeneously into the coating dispersion.
-
Check Core Properties: Tablet cores that expand after coating (e.g., due to moisture absorption) can stretch the film beyond its elastic limit, causing cracks.[7][8]
Q6: The coated tablets are sticking together or to the coating pan (sticking/picking). How can DBS concentration be related to this issue?
A6: While sticking and picking are often related to over-wetting the tablet bed, the formulation's properties, including the plasticizer level, can be a contributing factor.[8] An excessively high concentration of DBS can make the film surface overly soft and tacky, especially at elevated processing temperatures, leading to agglomeration.
Troubleshooting Steps:
-
Optimize DBS Concentration: Evaluate if the DBS level is too high. A slight reduction may decrease tackiness without compromising film flexibility.
-
Adjust Process Parameters: The most common cause is excess moisture. Try decreasing the spray rate, increasing the drying air temperature, or increasing the pan speed to ensure tablets are sufficiently dry before significant contact.[8]
-
Incorporate an Anti-Tacking Agent: If the problem persists, consider adding an anti-tacking agent like talc (B1216) or glyceryl monostearate to the coating dispersion.
Q7: The drug release from my extended-release formulation is too fast. How can I modify the DBS concentration to slow it down?
A7: Since DBS increases the permeability of the polymer film, an excessively high concentration can lead to a faster-than-desired drug release rate.
Troubleshooting Steps:
-
Decrease DBS Concentration: Systematically reduce the amount of DBS in the formulation. This will decrease the mobility of the polymer chains, reducing the free volume and thereby lowering the diffusion rate of the drug through the film.
-
Increase Film Thickness: If reducing the DBS concentration makes the film too brittle, an alternative is to increase the total weight gain of the coating, creating a thicker barrier for the drug to diffuse through.
-
Evaluate Polymer Choice: Ensure the chosen polymer has the inherent permeability characteristics suitable for the desired release profile. A switch to a less permeable polymer might be necessary.
Data Presentation
Table 1: Effect of this compound (DBS) Concentration on Film Properties
| Film Property | Effect of Increasing DBS Concentration | Typical Range of Influence |
| Glass Transition Temp. (Tg) | Decreases | Significant |
| Tensile Strength | Decreases | Moderate to Significant |
| Elongation (% at break) | Increases | Significant |
| Film Permeability | Increases | Moderate to Significant |
| Hardness / Brittleness | Decreases | Significant |
| Tackiness | Increases | Moderate |
Table 2: Common Polymers Used with DBS in Film Coatings
| Polymer Type | Examples | Application Type |
| Acrylic Copolymers | Eudragit® RS, Eudragit® RL | pH-independent, controlled release |
| Cellulose Esters | Ethyl Cellulose (e.g., Aquacoat® ECD) | pH-independent, extended release |
| Polyvinyl Acetate (PVA) | Kollicoat® SR | pH-independent, sustained release |
| Polyvinyl Chloride (PVC) | N/A (More common in industrial plastics) | Plasticized materials, medical devices |
Mandatory Visualizations
Diagrams and Workflows
Caption: A systematic workflow for the experimental optimization of DBS concentration in film coatings.
References
- 1. This compound: What is it and where is it used? [drugs.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of substitution of plasticizer dibutyl phthalate with this compound on Eudragit® RS30D drug release rate control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion Aquacoat ECD-30 and 20% this compound as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 7. icapsulepack.com [icapsulepack.com]
- 8. benchchem.com [benchchem.com]
Improving the efficiency of dibutyl sebacate synthesis
Technical Support Center: Dibutyl Sebacate (B1225510) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dibutyl sebacate.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Product Yield | Incomplete Reaction: The esterification reaction is reversible and may have reached equilibrium before completion.[1][2][3] | - Remove Water: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product. - Increase Reactant Excess: Use an excess of n-butanol (the less expensive reactant) to shift the equilibrium towards the formation of this compound.[4] - Optimize Catalyst: Ensure the catalyst is active and used in the appropriate concentration. Consider switching to a more efficient catalyst. |
| Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can limit conversion.[4] | - Adjust Temperature: Increase the reaction temperature to improve the reaction rate, but avoid excessively high temperatures that could lead to side reactions.[4] - Extend Reaction Time: Monitor the reaction progress (e.g., by measuring the acid number) and ensure it is allowed to proceed to completion. | |
| Loss of Product During Workup: this compound may be lost during the purification steps.[3] | - Efficient Extraction: Ensure proper phase separation during aqueous washing to prevent loss of the organic layer. - Careful Distillation: Use appropriate vacuum and temperature settings during distillation to avoid product loss. | |
| 2. Slow Reaction Rate | Insufficient Catalyst Activity: The catalyst may be deactivated or used in too low a concentration.[2] | - Catalyst Loading: Increase the amount of catalyst. For example, some studies show high yields with 15 mol% of a triethylamine-sulfuric(VI) acid catalyst.[4] - Catalyst Choice: Select a highly active catalyst. Solid acid catalysts like phosphotungstic acid supported on activated carbon or rare earth solid acids have shown high efficiency.[5][6] |
| Low Reaction Temperature: The reaction kinetics are temperature-dependent. | - Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential side reactions. Optimal temperatures are often in the range of 90-170°C, depending on the catalyst and setup.[4][5] | |
| 3. Catalyst Deactivation (for reusable catalysts) | Fouling of Catalyst Surface: The active sites of the catalyst may be blocked by reactants, products, or byproducts. | - Washing: Wash the catalyst with a suitable solvent (e.g., ethanol (B145695) or tert-butanol) after each use to remove adsorbed species.[7] |
| Leaching of Active Components: The active catalytic species may be lost from the support. | - Catalyst Support: Choose a robust support material to minimize leaching. | |
| 4. Formation of Side Products | Presence of Impurities: Impurities in the starting materials (sebacic acid or n-butanol) can lead to unwanted side reactions. | - Use Pure Reactants: Ensure the purity of the starting materials before beginning the synthesis. |
| High Reaction Temperature: Elevated temperatures can promote side reactions such as ether formation from n-butanol.[2] | - Temperature Control: Maintain the reaction temperature within the optimal range determined for the specific catalyst and reaction setup. | |
| Incomplete Esterification: Mono-n-butyl sebacate is an intermediate and can remain if the reaction does not go to completion.[4] | - Drive Reaction to Completion: Utilize the strategies mentioned for improving yield, such as water removal and using an excess of n-butanol.[4] | |
| 5. Difficulty in Product Purification | Emulsion Formation: Stable emulsions can form during the aqueous washing steps, making phase separation difficult.[2] | - Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break the emulsion. |
| Incomplete Removal of Catalyst: Residual acid catalyst can contaminate the final product. | - Neutralization: Thoroughly wash the reaction mixture with a basic solution, such as saturated sodium bicarbonate, to neutralize and remove the acid catalyst.[2] | |
| Presence of Unreacted Starting Materials: Sebacic acid and n-butanol may remain in the crude product. | - Distillation: Purify the crude product by vacuum distillation to separate the higher-boiling this compound from the more volatile n-butanol and any solid sebacic acid.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of sebacic acid with n-butanol using an acid catalyst.[4][8] This reaction is typically carried out at elevated temperatures with the continuous removal of water to drive the reaction to completion.[2]
Q2: What are the key parameters to control for an efficient synthesis?
A2: The key parameters to optimize for high efficiency are:
-
Molar Ratio of Reactants: Using an excess of n-butanol (e.g., a 4:1 to 6:1 molar ratio of n-butanol to sebacic acid) can significantly increase the yield.[4]
-
Catalyst Type and Concentration: The choice of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, ionic liquids, or solid acids) and its concentration are critical for the reaction rate and yield.[4][5][6]
-
Reaction Temperature: The temperature affects the reaction rate, with optimal values typically ranging from 90°C to 170°C.[4][5]
-
Water Removal: Efficient and continuous removal of the water byproduct is essential to shift the reaction equilibrium towards the product.[1][2]
Q3: What types of catalysts can be used for this compound synthesis?
A3: A variety of catalysts can be used, including:
-
Homogeneous Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are common, but they can be difficult to separate from the product and may cause corrosion.[4]
-
Heterogeneous (Solid Acid) Catalysts: These are often preferred as they are easily separable and reusable. Examples include phosphotungstic acid supported on activated carbon and rare earth solid acids like S₂O₈²⁻/ZrO₂-La₂O₃.[5][6]
-
Ionic Liquids: Protonic ionic liquids, such as those based on triethylamine (B128534) and sulfuric acid, have been shown to be effective catalysts and can also act as water absorbents.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be monitored by measuring the decrease in the acid value of the reaction mixture over time. A low acid number indicates that most of the sebacic acid has been converted to the ester.
Q5: What is the role of a Dean-Stark apparatus in this synthesis?
A5: A Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed.[9] The reaction is often carried out in a solvent that forms an azeotrope with water (like toluene (B28343), though excess n-butanol can also serve this purpose). The azeotrope boils and the vapor condenses in the Dean-Stark trap. The water, being denser, separates and is collected, while the solvent overflows back into the reaction flask, thus driving the reaction towards completion.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for this compound Synthesis
| Catalyst | Molar Ratio (n-butanol:Sebacic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Triethylamine-sulfuric(VI) acid | 4:1 | 90 | 2 | ~100 | [4] |
| S₂O₈²⁻/ZrO₂-La₂O₃ | 3:1 | 170 | 5 | 97.72 | [5] |
| Phosphotungstic acid on activated carbon | 5:1 | 98-112 | 3 | 98.1 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Protonic Ionic Liquid Catalyst (Based on[4])
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sebacic acid and n-butanol in a 1:4 molar ratio.
-
Catalyst Addition: Add the triethylamine-sulfuric(VI) acid ionic liquid catalyst (15 mol% relative to sebacic acid).
-
Reaction: Heat the mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the reaction for 2 hours.
-
Workup: After cooling, the mixture will separate into two phases. Separate the upper product layer.
-
Purification: Wash the product layer with n-hexane and then with water until the pH is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-butanol and n-hexane by distillation to obtain pure this compound.
Protocol 2: Synthesis of this compound using a Solid Acid Catalyst (Based on[6])
-
Reactant and Catalyst Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a condenser, add sebacic acid, n-butanol (1:5 molar ratio), the phosphotungstic acid on activated carbon catalyst (e.g., 1.5 g for 0.08 mol of sebacic acid), and a water-carrying agent like toluene (10 mL).
-
Reaction: Heat the mixture to reflux (approximately 98-112°C) with stirring.
-
Water Removal: Collect the water formed during the reaction in the Dean-Stark trap.
-
Monitoring: Continue the reaction for 3 hours.
-
Catalyst Recovery: After the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Purification: Wash the filtrate with a dilute sodium carbonate solution and then with water. Dry the organic layer and purify the this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. This compound as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. specialchem.com [specialchem.com]
- 9. orgsyn.org [orgsyn.org]
Troubleshooting phase separation in DBS-polymer blends
Technical Support Center: DBS-Polymer Blends
Welcome to the technical support center for troubleshooting Docusate Sodium (DBS)-polymer blends. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to phase separation in amorphous solid dispersions (ASDs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Immediate Phase Separation or Incomplete Solubilization During Preparation
Q1: I'm observing immediate cloudiness, precipitation, or distinct layers when trying to dissolve my DBS and polymer in a common solvent. What's causing this?
A1: This issue points to poor miscibility between the drug, polymer, and your chosen solvent system from the outset. Several factors could be at play:
-
Poor Solvent Choice: The solvent may not be a good solubilizing agent for both the DBS and the polymer simultaneously. The solubility of an active pharmaceutical ingredient (API) in the selected solvent is critical; poor solubility can lead to non-homogenous distribution in the final solid dispersion.[1]
-
Incompatible Polymer: The fundamental miscibility between DBS and the polymer might be low. Drug-polymer miscibility is highly dependent on the polymer selected.[2] Strong drug-polymer interactions are necessary to form a stable, single-phase amorphous system.[3]
-
Concentration Effects: The concentration of the polymer or DBS in the solvent might be too high, exceeding the solubility limit and forcing one component to precipitate.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: Select a solvent (or a co-solvent blend) in which both DBS and the polymer exhibit high solubility.[1] Consulting Hansen Solubility Parameters (HSP) can be a powerful predictive tool.[4][5][6] Materials with similar HSP values (δD for dispersion, δP for polarity, and δH for hydrogen bonding) are more likely to be miscible.[4]
-
Screen Different Polymers: Test polymers with different functional groups that could promote specific interactions (e.g., hydrogen bonding) with DBS. Common polymers used in ASDs include PVP, PVP/VA, HPMC, and HPMCAS.[7]
-
Adjust Concentrations: Try reducing the total solids concentration in your solvent system during preparation.
Issue 2: Phase Separation During Drying or Solvent Removal
Q2: My initial solution was clear, but during the spray drying (or solvent evaporation) process, the resulting powder shows signs of phase separation. Why did this happen?
A2: This phenomenon, often termed "process-induced phase separation," can occur even if the initial solution is homogenous. The rapid removal of solvent changes the thermodynamics of the system, potentially leading to instability.
-
Differential Evaporation Rates: If using a co-solvent system, a rapid change in solvent composition can occur if one solvent evaporates much faster than the other. This can reduce the solubility of either the drug or polymer, inducing phase separation.[1]
-
"Tetris Effect": A slower evaporation rate can sometimes provide enough time for molecular rearrangement, which may lead to phase separation or even crystallization if drug-polymer interactions are not strong enough to maintain a single phase.[1]
-
High Drug Loading: The drug-to-polymer ratio may be too high. As the solvent is removed, the drug concentration within the polymer matrix exceeds its solubility limit, causing it to separate into drug-rich domains.[2]
Troubleshooting Steps:
-
Optimize the Drying Process: For spray drying, adjusting parameters like inlet temperature, gas flow rate, and spray rate can influence the speed of solvent evaporation and particle formation, thereby affecting miscibility.[1][8]
-
Reduce Drug Loading: Experiment with lower drug-to-polymer ratios. A common strategy is to prepare several blends with varying drug loads to identify the miscibility threshold.
-
Select an Appropriate Solvent System: Choose a solvent system with a narrow volatility difference between its components to ensure a more uniform evaporation process.[9]
Issue 3: Long-Term Stability Issues and Recrystallization
Q3: The ASD I prepared was initially amorphous and homogenous, but it showed phase separation and even recrystallization after being stored for several weeks. What causes this delayed instability?
A3: This is a critical challenge in ASD formulation, stemming from the inherent thermodynamic instability of the amorphous state.[7] The goal of the polymer is to inhibit crystallization and maintain a single phase, but this can fail over time due to several factors.[7]
-
Moisture Sorption: Water is a potent plasticizer. Absorbed moisture can lower the glass transition temperature (Tg) of the blend, significantly increasing molecular mobility.[10] This enhanced mobility allows drug molecules to diffuse, form nuclei, and crystallize.[11][12] Amorphous-amorphous phase separation (AAPS) is often induced by moisture.[10]
-
Storage Temperature: Storing the blend at a temperature too close to or above its Tg will dramatically increase molecular mobility and accelerate phase separation and crystallization.[13]
-
Sub-Tg Mobility: Even when stored below the Tg, sufficient molecular mobility can exist over long periods to allow for the slow process of phase separation.
-
Supersaturation: The ASD is fundamentally a supersaturated system. Over time, the system will try to reach a lower energy state, which involves the drug separating from the polymer and crystallizing.[14]
Troubleshooting Steps:
-
Control Humidity: Store samples in a desiccator or controlled humidity environment. Select polymers with low hygroscopicity to minimize water absorption.[15]
-
Ensure High Tg: Formulate the blend to have a single Tg that is at least 50°C above the intended storage temperature. A high Tg reduces molecular mobility and improves stability.
-
Optimize Drug Loading: Ensure the drug loading is below the saturation solubility of the drug in the polymer to avoid a high driving force for phase separation.[16]
-
Promote Strong Drug-Polymer Interactions: The stronger the interaction (e.g., hydrogen bonds, ionic interactions), the more stable the dispersion will be against phase separation.[2][10]
Quantitative Data Summary
Predicting and controlling phase separation often relies on understanding the physicochemical properties of the components.
Table 1: Polymer Properties and Their Role in ASD Stability
| Property | Importance in Preventing Phase Separation | Typical Values/Considerations |
| Glass Transition Temp. (Tg) | A higher Tg indicates lower molecular mobility at storage temperatures, which kinetically traps the drug in the amorphous state and prevents diffusion-driven phase separation.[15] | Should be well above storage conditions (>50°C higher is a common goal). Polymers like PVP K90 have high Tg (~175°C), while others like Soluplus® are lower (~70°C). |
| Hygroscopicity | Low hygroscopicity is desirable to prevent moisture absorption, which acts as a plasticizer, lowers Tg, and induces phase separation.[10][15] | Polymers like HPMCAS generally have lower moisture sorption compared to PVP. |
| Drug-Polymer Interactions | Strong interactions (H-bonding, ionic) are crucial for achieving and maintaining miscibility, preventing the drug from separating out.[2][17] | Can be inferred using FTIR (peak shifts) or predicted by comparing Hansen Solubility Parameters. |
| Melt Viscosity (for HME) | A lower melt viscosity allows for better mixing and more uniform dispersion of the drug within the polymer matrix during hot-melt extrusion.[15] | Varies significantly between polymers and grades (e.g., different molecular weights of PVP). |
Table 2: Hansen Solubility Parameters (HSP) for Miscibility Prediction
HSP can predict miscibility based on the principle that "like dissolves like." A smaller difference (Δδt) between the drug and polymer suggests better miscibility. The total parameter, δt, is calculated from: δt² = δD² + δP² + δH² .
| Compound | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |
| Docusate Sodium (DBS) | Estimated ~17.5 | Estimated ~8.0 | Estimated ~9.0 |
| Polyvinylpyrrolidone (PVP) | 18.6 | 12.3 | 10.2 |
| HPMC-AS | 18.9 | 12.1 | 11.0 |
| Soluplus® | 19.0 | 11.5 | 8.0 |
| Note: HSP values are approximations and can vary based on the estimation method. Experimental validation is crucial. |
Experimental Protocols
Protocol 1: Preparation of DBS-Polymer Blends via Solvent Evaporation
-
Dissolution: Accurately weigh and dissolve the desired amounts of DBS and the selected polymer in a suitable common solvent (e.g., ethanol, acetone, or a mixture). Ensure the total solids concentration is appropriate (e.g., 5-10% w/v).
-
Mixing: Stir the solution using a magnetic stirrer until both components are fully dissolved and the solution is visually clear. This may take several hours.
-
Evaporation:
-
For thin films: Cast the solution onto a clean glass plate or petri dish.
-
For powder: Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-60°C).
-
-
Secondary Drying: Transfer the resulting film or powder to a vacuum oven. Dry for 24-48 hours at a temperature well below the expected Tg (e.g., 40-50°C) to remove any residual solvent.[11][12]
-
Storage: Immediately transfer the final product to a desiccator containing a drying agent (e.g., silica (B1680970) gel) and store protected from light and moisture.
Protocol 2: Characterization of Phase Separation using Differential Scanning Calorimetry (DSC)
DSC is a primary tool for detecting phase separation by observing the glass transition temperature(s) of the blend.[14][18]
-
Sample Preparation: Accurately weigh 3-5 mg of the prepared DBS-polymer blend into a standard aluminum DSC pan. Hermetically seal the pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the expected Tg of the components (e.g., 200°C).[19] This scan removes the thermal history of the sample.
-
Cooling Scan: Cool the sample rapidly (e.g., at 20-40°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same rate (10°C/min). The glass transition is analyzed from this second scan.[19]
-
-
Data Analysis:
-
Homogenous (Miscible) System: A single, sharp Tg will be observed, located between the Tgs of the pure DBS and the pure polymer.[1]
-
Phase-Separated System: Two distinct Tgs will be visible, corresponding to a drug-rich phase and a polymer-rich phase.[20] A broad Tg can also indicate heterogeneity.[21] A melting endotherm indicates the presence of crystalline drug.[13][14]
-
Protocol 3: Morphological Analysis using Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the blend's surface morphology, which can reveal signs of phase separation or crystallinity.[13]
-
Sample Mounting: Securely mount a small amount of the powder sample onto an aluminum SEM stub using double-sided carbon tape.
-
Sputter Coating: To make the sample conductive and prevent charging under the electron beam, coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) using a sputter coater.
-
Imaging: Place the stub into the SEM chamber. Evacuate the chamber to high vacuum.
-
Analysis: Apply an appropriate accelerating voltage (e.g., 5-10 kV) and scan the sample surface with the electron beam. Capture images at various magnifications (e.g., 500x to 10,000x).
Visual Guides and Workflows
Caption: A logical workflow for troubleshooting phase separation.
Caption: Key parameters influencing the stability of DBS-polymer blends.
Caption: A typical experimental workflow for blend development.
References
- 1. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Tendency of Amorphous Solid Dispersions to Undergo Amorphous–Amorphous Phase Separation in the Presence of Absorbed Moisture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent influence on the phase behavior and glass transition of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crystalpharmatech.com [crystalpharmatech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. thermalsupport.com [thermalsupport.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Dibutyl Sebacate (DBS) Plasticized Films and Humidity Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibutyl sebacate (B1225510) (DBS) plasticized films. The following information addresses common issues related to the influence of environmental humidity during the preparation, storage, and testing of these films.
Frequently Asked Questions (FAQs)
Q1: How does humidity affect the mechanical properties of my DBS-plasticized film?
A1: While dibutyl sebacate itself has low water solubility, environmental humidity primarily affects the polymer matrix of the film.[1] Absorbed moisture can act as a secondary plasticizer, leading to changes in the film's mechanical properties.[2][3] An increase in humidity generally leads to a decrease in tensile strength and Young's modulus, while increasing the elongation at break.[4] This is because water molecules can penetrate the polymer structure, reducing intermolecular forces between polymer chains and increasing their mobility. It is crucial to control the humidity during mechanical testing to obtain reproducible results.[3]
Q2: I'm observing unexpected changes in drug release from my DBS-plasticized enteric coating after storage at high humidity. What could be the cause?
A2: High humidity can affect the integrity and permeability of enteric coatings. For coatings based on polymers like Eudragit® RS 30D, exposure to elevated humidity (e.g., 75% RH) can lead to the absorption of water into the film.[5][6] This can cause swelling of the polymer matrix and potentially alter the drug release profile. Although DBS is hydrophobic, the overall film properties are a combination of the polymer, plasticizer, and any absorbed water. In some cases, a more humid coating process can promote the surface dissolution and physical mixing of tablet ingredients with the forming film, which could impact release characteristics.[7]
Q3: Is DBS prone to leaching from the film, and is this affected by humidity?
A3: this compound is known for its minimal migration from plasticized films compared to some other plasticizers like phthalates.[8][9] However, leaching can still occur, especially into fatty foods or over long periods.[10] While DBS is insoluble in water, high humidity can facilitate the migration process.[1] The presence of a water layer on the film's surface can act as a medium for the transport of leached plasticizer. Studies on other plasticizers have shown that combined exposure to water and UV radiation can accelerate leaching and degradation.[11][12]
Q4: My film appears cloudy or has surface defects after drying in a humid environment. Why is this happening?
A4: Film formation from a polymer dispersion is a critical step that can be influenced by humidity. If the humidity is too high, water evaporation from the film slows down. This can lead to defects in the film, such as incomplete coalescence of polymer particles, resulting in a cloudy appearance or poor mechanical properties.[7] Maintaining optimal humidity and temperature during the application and drying of latex-based films is essential for forming a continuous and defect-free film.[7]
Troubleshooting Guides
Problem 1: Inconsistent Mechanical Properties in Tensile Testing
-
Symptom: High variability in tensile strength and elongation at break measurements for different batches of the same film formulation.
-
Possible Cause: Fluctuations in the relative humidity (RH) of the testing environment.[3]
-
Troubleshooting Steps:
-
Condition all film samples at a standardized temperature and RH for a consistent period before testing (e.g., 23°C and 50% RH).[9]
-
Conduct all tensile tests in a controlled humidity chamber.
-
If a controlled environment is not available, record the temperature and RH during each test to correlate with the results.
-
For studying the intrinsic properties of the film without the influence of water, consider performing tests at 0% RH after conditioning.[3]
-
Problem 2: Increased Plasticizer Migration During Stability Studies
-
Symptom: Higher than expected levels of DBS detected in the surrounding medium or on the surface of the packaging after storage.
-
Possible Cause: High humidity and temperature conditions during stability testing are accelerating the migration of DBS.
-
Troubleshooting Steps:
-
Review the storage conditions. Accelerated stability testing often uses high humidity (e.g., 75% RH).[5][6]
-
Quantify the migration of DBS under different humidity conditions to understand the impact.
-
Consider incorporating a desiccant in the packaging if the product is sensitive to moisture and plasticizer migration is a concern.
-
Data Presentation
Table 1: Comparison of Plasticizer Migration from PVC Films
| Plasticizer | Migration after 28 days (%) |
| This compound (DBS) | 12.78 |
| Di-2-ethylhexyl terephthalate (B1205515) (DEHT) | ~18.13 (calculated from 0.31g loss) |
| Di-2-ethylhexyl phthalate (B1215562) (DEHP) | Not specified, but higher than DBS |
Data sourced from a study on PVC films conditioned at 23°C and 50% RH.[9]
Table 2: Mechanical Properties of DBS-Plasticized PVC Films
| Property | Value |
| Tensile Strength | 15.7 MPa |
| Elongation at Break | 350% |
| Shore A Hardness | 80.2 |
These properties were measured on kilogram-scale produced films.[8][9]
Experimental Protocols
Methodology for Plasticizer Migration Testing (based on EN ISO 177:2017)
-
Sample Preparation: Cut film samples to a specified dimension using a pneumatic press.
-
Conditioning: Condition the samples in a climate chamber at a controlled temperature and humidity (e.g., 23°C and 50% RH) until they reach a constant weight.[9]
-
Migration Test: Place the conditioned samples in contact with a defined food simulant or absorbent material.
-
Incubation: Store the samples under specified conditions (time, temperature) to allow for plasticizer migration.
-
Analysis: After the incubation period, remove the film samples and determine the weight loss. The amount of migrated plasticizer can be quantified using analytical techniques such as Gas Chromatography (GC).
Visualizations
Caption: Workflow for evaluating the impact of humidity on film properties.
Caption: Logic diagram for troubleshooting inconsistent mechanical test results.
References
- 1. This compound(DBS) - Ataman Kimya [atamanchemicals.com]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of substitution of plasticizer dibutyl phthalate with this compound on Eudragit® RS30D drug release rate control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Migration from plasticized films into foods. 3. Migration of phthalate, sebacate, citrate and phosphate esters from films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leaching of phthalate acid esters from plastic mulch films and their degradation in response to UV irradiation and contrasting soil conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dibutyl Sebacate (DBS) Stability
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the long-term stability of dibutyl sebacate (B1225510) (DBS) in pharmaceutical and other formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for dibutyl sebacate in formulations?
A1: The primary degradation pathway for this compound (DBS) is hydrolysis.[1][2][3] As an ester, DBS can react with water, which leads to the cleavage of its ester bonds. This reaction is catalyzed by either acid or base, with the rate being significantly faster under alkaline (basic) conditions. The expected degradation products from hydrolysis are n-butanol and sebacic acid.[1][2][4]
Q2: How does pH impact the stability of DBS in aqueous or semi-solid formulations?
A2: The pH of a formulation is a critical factor in the stability of DBS. The rate of hydrolysis is base-catalyzed, meaning it increases significantly as the pH becomes more alkaline.[1][2] At a neutral pH of 7, the estimated half-life of DBS is approximately 4.5 years. However, at a slightly alkaline pH of 8, this half-life decreases dramatically to about 166 days.[1][2][4] Therefore, to ensure long-term stability, formulations containing DBS should ideally be maintained at a neutral or slightly acidic pH.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents and strong alkalis.[1] Contact with strong alkalis will accelerate hydrolytic degradation.
Q4: Is this compound sensitive to light or heat?
A4: this compound has functional groups that can absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct photolysis.[2][4] For thermal stability, DBS has a high boiling point (approximately 344°C) and is often selected for its excellent performance at low temperatures, which implies good stability under typical storage and processing conditions.[5][6][7] However, as with most chemical compounds, exposure to extreme heat can accelerate degradation.
Q5: What are the recommended storage conditions for formulations containing DBS?
A5: Formulations containing DBS should be stored in tightly sealed containers in a cool, dry place to protect from moisture and prevent hydrolysis.[1][8] Given its potential sensitivity to light, protection from light may also be advisable depending on the nature of the formulation and packaging.
Q6: Can DBS leach from a formulation or polymer matrix over time?
A6: Like other plasticizers, DBS can migrate or leach from a polymer matrix over time. The extent of this migration depends on several factors, including the polymer type, the concentration of DBS, temperature, and the medium with which the formulation is in contact. Studies on PVC plasticized with DBS have shown minimal plasticizer migration compared to conventional phthalates.[9]
Quantitative Stability Data
The stability of this compound is highly dependent on the pH of the formulation. The following table summarizes the estimated hydrolysis half-life under different pH conditions.
| pH | Estimated Half-Life | Catalyst |
| 7 | 4.5 years | Base-catalyzed |
| 8 | 166 days | Base-catalyzed |
| Data derived from structure estimation methods.[1][2][4] |
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Actions & Solutions |
| Loss of Assay: The concentration of DBS in the formulation decreases over time. | Hydrolytic Degradation: This is the most common cause, especially in aqueous or high-humidity formulations with a pH > 7. | 1. Verify Formulation pH: Ensure the pH is neutral or slightly acidic. 2. Reformulate with Buffers: If applicable, incorporate a buffering system to maintain an optimal pH. 3. Control Moisture: Ensure packaging is impermeable to moisture and consider including a desiccant if appropriate. 4. Storage: Store the product at recommended lower temperatures. |
| Change in Physical Properties: The film coating becomes brittle, or the semi-solid formulation hardens. | Plasticizer Leaching/Migration: DBS may have migrated out of the polymer matrix or to a different phase of the formulation. Degradation: Loss of DBS due to chemical breakdown reduces its plasticizing effect. | 1. Quantify DBS Content: Use an appropriate analytical method (e.g., HPLC) to confirm the loss of DBS. 2. Evaluate Polymer Compatibility: Ensure DBS is fully compatible with the polymer system under all storage conditions.[5][7] 3. Examine Packaging: Check for interactions between the formulation and the container that could promote leaching. |
| Appearance of Unknown Peaks in Chromatogram: During stability analysis, new peaks appear that were not present initially. | Formation of Degradation Products: These are likely the hydrolysis products: n-butanol and sebacic acid.[1][2] Interaction with Other Excipients: DBS or its degradants may be reacting with other components in the formulation. | 1. Identify Degradants: Run reference standards for n-butanol and sebacic acid to confirm the identity of the new peaks. 2. Conduct Forced Degradation Studies: Perform stress testing (e.g., exposure to high pH, oxidation, heat) to purposefully generate degradants and confirm their analytical signatures. 3. Review Excipient Compatibility: Assess the potential for interaction between DBS and other formulation ingredients. |
Visualizations of Pathways and Workflows
This compound Hydrolysis Pathway
The primary degradation route for DBS is through the hydrolysis of its two ester groups, yielding sebacic acid and two molecules of n-butanol.
Caption: Hydrolytic degradation pathway of this compound (DBS).
General Workflow for DBS Stability Testing
This diagram outlines the logical flow for conducting a comprehensive stability study of a formulation containing DBS.
Caption: Experimental workflow for a typical DBS stability study.
Experimental Protocols
Protocol 1: Designing a Long-Term Stability Study
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.
-
Objective: To evaluate the long-term stability of a drug product containing DBS under defined storage conditions.
-
Materials:
-
A minimum of three primary batches of the final formulation.
-
Packaging components identical to the proposed commercial product.
-
-
Equipment:
-
ICH-compliant stability chambers capable of maintaining specified temperature and relative humidity (RH).
-
-
Procedure:
-
Place a sufficient number of samples from each batch into stability chambers under both long-term and accelerated conditions.
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Pull samples for testing at specified time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
At each time point, perform a full suite of stability-indicating tests, which must include:
-
Assay of DBS and active pharmaceutical ingredient (API).
-
Quantification of known degradation products (e.g., sebacic acid).
-
Physical evaluation (appearance, color, phase separation).
-
Functionality tests relevant to the dosage form (e.g., dissolution for tablets, viscosity for creams).[10]
-
-
Protocol 2: Quantification of this compound using HPLC
This method is adapted from published literature for the quantification of plasticizers in pharmaceutical formulations.[11]
-
Objective: To determine the concentration of DBS in a formulation using a stability-indicating HPLC-UV method.
-
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
HPLC-grade methanol (B129727) and water.
-
This compound certified reference standard.
-
Sample formulation.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol : Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Conditions are a starting point and may require optimization.[11] |
-
Procedure:
-
Standard Preparation: Prepare a stock solution of DBS reference standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.5 - 5.0 mM/L).[11]
-
Sample Preparation: Accurately weigh a portion of the formulation. Extract the DBS using a suitable solvent (e.g., methanol) in a volumetric flask. Ensure the extraction method is validated for efficiency. Sonicate or shake as needed to ensure complete dissolution. Filter the extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the prepared samples.
-
Calculation: Quantify the amount of DBS in the samples by comparing their peak areas to the calibration curve.
-
References
- 1. This compound(DBS) - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. cpsc.gov [cpsc.gov]
- 4. This compound | C18H34O4 | CID 7986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]
- 6. This compound BP EP USP Pharma Grade Supplier & Manufacturer | Factory Price [ja.jeiferpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. npra.gov.my [npra.gov.my]
- 11. studylib.net [studylib.net]
Technical Support Center: High-Yield Dibutyl Sebacate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the high-yield synthesis of dibutyl sebacate (B1225510).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for dibutyl sebacate synthesis?
A1: A variety of catalysts can be employed for the synthesis of this compound via the esterification of sebacic acid and n-butanol. These can be broadly categorized as homogeneous and heterogeneous catalysts. Common examples include:
-
Homogeneous Catalysts: Sulfuric acid and p-toluenesulfonic acid are traditional choices. More recently, ionic liquids like triethylamine-sulfuric(VI) acid have shown high efficiency.
-
Heterogeneous Catalysts: Solid acid catalysts are gaining prominence due to their ease of separation and reusability. Examples include rare earth solid acids (e.g., S₂O₈²⁻/ZrO₂-La₂O₃), phosphotungstic acid supported on activated carbon, and titanates.
Q2: What are the key reaction parameters influencing the yield of this compound?
A2: The yield of this compound is primarily influenced by the following parameters:
-
Molar Ratio of Reactants: An excess of n-butanol is typically used to shift the reaction equilibrium towards the formation of the product.
-
Reaction Temperature: The optimal temperature varies depending on the catalyst used, generally ranging from 90°C to 170°C.
-
Reaction Time: Sufficient reaction time is crucial to drive the esterification to completion. This can range from a few hours to several hours.
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield.
-
Water Removal: Efficient removal of water, a byproduct of the esterification reaction, is critical to prevent the reverse reaction (hydrolysis) and maximize product yield. This is often achieved using a Dean-Stark apparatus or by a catalyst that also acts as a dehydrating agent.
Q3: How can I purify the synthesized this compound?
A3: Purification of this compound typically involves several steps to remove unreacted starting materials, the catalyst, and any byproducts. A general procedure includes:
-
Catalyst Removal: For heterogeneous catalysts, this can be as simple as filtration. For homogeneous catalysts, a neutralization step followed by washing is usually required.
-
Washing: The crude product is often washed with water to remove any remaining acid or alcohol and then with a sodium bicarbonate or sodium carbonate solution to neutralize any residual acidity, followed by a final water wash to reach a neutral pH.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The final purification is typically achieved by vacuum distillation to separate the pure this compound from any remaining impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time or temperature according to the catalyst's optimal conditions. Monitor the reaction progress using techniques like TLC or GC. |
| Inefficient Water Removal: The presence of water can drive the equilibrium back towards the reactants. | Ensure the proper functioning of the Dean-Stark apparatus or consider using a desiccant. Some ionic liquid catalysts can also act as water absorbents. | |
| Suboptimal Molar Ratio: An insufficient excess of n-butanol may not effectively shift the equilibrium. | Increase the molar ratio of n-butanol to sebacic acid. Ratios of 3:1 to 6:1 are commonly reported. | |
| Catalyst Deactivation: The catalyst may have lost its activity due to fouling or poisoning. | For reusable catalysts, attempt a regeneration procedure (see Q&A on catalyst regeneration). If regeneration is not possible or effective, use a fresh batch of catalyst. | |
| Product Contamination / Low Purity | Incomplete Removal of Starting Materials: Residual sebacic acid or n-butanol in the final product. | Optimize the washing and distillation steps of the purification process. Ensure complete neutralization of acidic components. |
| Formation of Side Products: At high temperatures, side reactions such as ether formation from the alcohol may occur. The primary side product is often the monoester, mono-n-butyl sebacate. | Operate within the recommended temperature range for the chosen catalyst. The formation of the monoester can be minimized by driving the reaction to completion with an excess of n-butanol and efficient water removal. | |
| Catalyst Deactivation (for reusable catalysts) | Fouling of Catalyst Surface: Deposition of byproducts or impurities on the active sites of the catalyst. | Wash the catalyst with a suitable solvent to remove adsorbed species. For solid acid catalysts, calcination at a specific temperature might be necessary to burn off organic residues. |
| Leaching of Active Components: The active species of the catalyst may leach into the reaction mixture. | Ensure the catalyst is robust under the reaction conditions. If leaching is suspected, consider immobilizing the active species on a more stable support. |
Catalyst Performance Data
| Catalyst | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Catalyst Loading | Yield (%) | Reference |
| Triethylamine-sulfuric(VI) acid | 4:1 | 90 | 2 | 15 mol% | ~100 | |
| S₂O₈²⁻/ZrO₂-La₂O₃ | 3:1 | 170 | 5 | 2.5 wt% | 97.72 | |
| Phosphotungstic acid on activated carbon | 5:1 | 98-112 | 3 | 1.5 g (25.3% loading) for 0.08 mol acid | 98.1 | |
| Titanate | Not specified | 215-225 | 3.5-4 | Not specified | High |
Experimental Protocols
Synthesis of this compound using Triethylamine-Sulfuric(VI) Acid Catalyst
This protocol is adapted from a literature procedure that reports a near-quantitative yield.
Materials:
-
Sebacic acid
-
n-Butanol
-
Triethylamine-sulfuric(VI) acid catalyst
-
n-Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sebacic acid, n-butanol (4:1 molar ratio relative to sebacic acid), and the triethylamine-sulfuric(VI) acid catalyst (15 mol% relative to sebacic acid).
-
Reaction: Heat the reaction mixture to 90°C and stir for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. A two-phase system should be observed, with the upper layer containing the product and excess alcohol, and the lower layer containing the ionic liquid catalyst and water.
-
Separate the upper layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water until the pH of the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the excess n-butanol and n-hexane by distillation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
Validation & Comparative
A Comparative Guide to Dibutyl Sebacate and Dibutyl Phthalate as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of a plasticizer is a critical consideration in the formulation of a wide range of products, from medical devices and pharmaceutical coatings to laboratory tubing and food packaging. The chosen plasticizer dictates the flexibility, durability, and overall performance of the polymer matrix. For decades, dibutyl phthalate (B1215562) (DBP) has been a widely used plasticizer due to its high efficiency and compatibility with various polymers. However, growing concerns over its toxicological profile have spurred the search for safer alternatives. Dibutyl sebacate (B1225510) (DBS), a bio-based plasticizer, has emerged as a promising substitute. This guide provides an objective, data-driven comparison of DBS and DBP to aid researchers and professionals in making informed decisions for their specific applications.
Performance Comparison: Efficiency, Migration, and Mechanical Properties
The primary function of a plasticizer is to enhance the flexibility and workability of a polymer. This is achieved by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg). However, an ideal plasticizer must also exhibit low migration (leaching) to ensure the long-term integrity of the material and to prevent contamination of surrounding environments, a critical factor in pharmaceutical and food-contact applications.
A direct comparison of their plasticizing effects in pharmaceutical coatings suggests that dibutyl sebacate and dibutyl phthalate are comparable in performance.[1] However, studies on polyvinyl chloride (PVC) formulations provide more detailed insights into their distinct characteristics.
Table 1: Comparison of Plasticizer Performance in PVC
| Performance Metric | This compound (DBS) | Dibutyl Phthalate (DBP) | Key Observations |
| Plasticizer Efficiency | Good | High | DBP is noted for its high plasticization efficiency, meaning less of it may be required to achieve the same level of flexibility compared to DBS.[2] |
| Glass Transition Temp. (Tg) Reduction | Comparable to DEHP | Significant Tg Reduction | Molecular dynamics simulations show that DBS is as effective as DEHP in lowering the Tg of PVC.[3] DBP is also known to significantly lower the Tg. |
| Migration/Leaching | Minimal | Prone to Migration | DBS exhibits minimal plasticizer migration.[4] DBP has a tendency to migrate from the polymer matrix, a phenomenon known as "blooming" or "oiling out".[5] |
Table 2: Mechanical Properties of Plasticized PVC
| Mechanical Property | PVC with this compound (DBS) | PVC with Phthalates (DEHP/DEHT) |
| Shore A Hardness | 80.2 | 87.0 - 92.2 |
| Tensile Strength (MPa) | 15.7 | Not directly compared to DBP |
| Elongation at Break (%) | 350 | ~250 |
Data for DBS and DEHP/DEHT from a study on PVC formulations.[4]
The data indicates that PVC plasticized with DBS is softer (lower Shore A hardness) and more flexible (higher elongation at break) compared to formulations with common phthalates like DEHP and DEHT.[4]
Toxicity and Safety Profile: A Critical Differentiator
The most significant divergence between DBS and DBP lies in their toxicological profiles. DBP has been identified as a reproductive and developmental toxicant in numerous animal studies.[6][7][8][9][10] It is classified as a suspected endocrine disruptor, and regulatory bodies have restricted its use in many consumer products.[11][12] In contrast, DBS is characterized by its very low toxicity and is considered a safer, biodegradable, and eco-friendly alternative.[4][13]
Table 3: Toxicological Profile Comparison
| Aspect | This compound (DBS) | Dibutyl Phthalate (DBP) |
| Acute Toxicity | Very low | Low acute toxicity |
| Reproductive Toxicity | No significant evidence of reproductive toxicity | Demonstrated reproductive toxicant in animal studies, affecting fertility, sperm count, and motility.[6][8][9][10] |
| Developmental Toxicity | No significant evidence of developmental toxicity | Shown to be a developmental toxicant in laboratory animals.[7] |
| Endocrine Disruption | Not considered an endocrine disruptor | Suspected endocrine disruptor, interfering with hormone signaling pathways.[14][15][16][17][18] |
| Regulatory Status | Generally recognized as safe for use in food packaging and medical applications. | Use is restricted in many countries, especially in products for children.[11] |
Experimental Protocols
Determination of Plasticizer Migration (ISO 177)
This standard method determines the tendency of plasticizers to migrate from a plastic material to another solid material in contact with it.
Experimental Workflow:
Caption: ISO 177 Experimental Workflow for Plasticizer Migration.
Measurement of Glass Transition Temperature (Tg) by DSC
Differential Scanning Calorimetry (DSC) is a common technique to determine the glass transition temperature of a polymer.
Experimental Workflow:
Caption: DSC Experimental Workflow for Tg Measurement.
Mechanism of Endocrine Disruption by Dibutyl Phthalate
Dibutyl phthalate is known to interfere with the endocrine system, primarily by affecting the male reproductive system. One of the proposed mechanisms involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and subsequent disruption of steroidogenesis.
Caption: DBP Endocrine Disruption Signaling Pathway.
Conclusion
The choice between this compound and dibutyl phthalate as a plasticizer involves a trade-off between performance, safety, and regulatory considerations. While DBP offers high plasticizing efficiency, its well-documented reproductive and developmental toxicity makes it a less favorable option, particularly in sensitive applications such as pharmaceutical formulations and medical devices.
This compound presents a compelling alternative with a superior safety profile, low migration, and good plasticizing performance. For researchers, scientists, and drug development professionals, the switch to DBS can mitigate potential health risks and ensure compliance with evolving regulations without significant compromises in material performance. The experimental data suggests that in many applications, DBS can serve as a reliable and safer substitute for DBP.
References
- 1. Effect of substitution of plasticizer dibutyl phthalate with this compound on Eudragit® RS30D drug release rate control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Case Study: Choosing Between DOP and DBP Plasticizers for Safety Footwear [skybright-chemicals.com]
- 6. Frontiers | Exposure to Dibutyl Phthalate and Reproductive-Related Outcomes in Animal Models: Evidence From Rodents Study [frontiersin.org]
- 7. Reproductive toxicity and pharmacokinetics of di-n-butyl phthalate (DBP) following dietary exposure of pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. THE OVERVIEW OF CURRENT EVIDENCE ON THE REPRODUCTIVE TOXICITY OF DIBUTYL PHTHALATE - ProQuest [proquest.com]
- 10. Reproductive toxicity of di-n-butylphthalate in a continuous breeding protocol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. EFSA: Updated risk assessment of five phthalates | Food Packaging Forum [foodpackagingforum.org]
- 13. cpsc.gov [cpsc.gov]
- 14. jcpjournal.org [jcpjournal.org]
- 15. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 16. researchgate.net [researchgate.net]
- 17. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Sebacate and Phthalate Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of sebacate (B1225510) and phthalate (B1215562) plasticizers, focusing on key experimental data to inform material selection in research and development applications. The content is structured to offer a clear overview of mechanical properties, migration resistance, thermal stability, and biocompatibility, supported by detailed experimental methodologies.
Executive Summary
The selection of a suitable plasticizer is critical in the development of flexible polymeric materials, particularly for applications in the medical and pharmaceutical fields. Phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have historically been the industry standard due to their cost-effectiveness and excellent plasticizing efficiency. However, growing concerns over their potential toxicity and environmental impact have spurred the search for safer alternatives. Sebacate esters, derived from sebacic acid, have emerged as a promising class of bio-based plasticizers, offering comparable or even superior performance with a more favorable safety profile. This guide presents a data-driven comparison of these two plasticizer types.
Quantitative Performance Comparison
The following tables summarize the key performance indicators of polyvinyl chloride (PVC) plasticized with a representative sebacate (Di-n-butyl Sebacate, DBS) versus conventional phthalates (di-2-ethylhexyl phthalate, DEHP, and di-2-ethylhexyl terephthalate (B1205515), DEHT).
Table 1: Mechanical Properties of Plasticized PVC
| Property | Di-n-butyl Sebacate (DBS) | Di-2-ethylhexyl phthalate (DEHP) | Di-2-ethylhexyl terephthalate (DEHT) | Test Standard |
| Breaking Stress (MPa) | 15.7[1] | Lower than DBS[1] | Lower than DBS[1] | ASTM D412 |
| Elongation at Break (%) | 350[1] | Lower than DBS[1] | Lower than DBS[1] | ASTM D412 |
| Shore A Hardness | 80.2[1] | 87.0[1] | 92.2[1] | ASTM D2240 |
Note: The data for DBS, DEHP, and DEHT are from a comparative study to ensure consistency. A lower Shore A hardness value indicates greater flexibility.
Table 2: Migration and Thermal Properties
| Property | Di-n-butyl Sebacate (DBS) | Di-2-ethylhexyl phthalate (DEHP) | Test Standard |
| Plasticizer Migration (%) | 12.78 (after 28 days)[1] | Higher migration than DBS[2] | EN ISO 177:2017 |
| Onset of Thermal Degradation (°C) | Approx. 210-220 | Approx. 190-210[3] | ASTM E1131 (TGA) |
Note: The thermal degradation onset is for the plasticized PVC. The exact temperature can vary based on the formulation and heating rate.
Biocompatibility and Toxicity Profile
A significant differentiator between sebacate and phthalate plasticizers is their toxicological profile.
-
Phthalates , particularly low-molecular-weight phthalates like DEHP, are recognized as endocrine-disrupting chemicals (EDCs).[4][5] They have been linked to various adverse health effects, including reproductive and developmental toxicity.[6][7] The mechanism of their endocrine-disrupting activity often involves interaction with nuclear receptors, such as estrogen and androgen receptors, leading to altered hormone signaling pathways.[4][5][6][7][8]
-
Sebacates , on the other hand, are generally considered to be safer alternatives with a better biocompatibility profile.[1] Their lower toxicity makes them suitable for sensitive applications such as medical devices and food packaging.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Plasticizer Migration Test (Based on EN ISO 177:2017)
Objective: To determine the amount of plasticizer that migrates from a plasticized polymer sample.
Methodology:
-
Sample Preparation: A test specimen of the plasticized PVC with known dimensions and weight is prepared.
-
Contact with Absorbent Material: The specimen is placed in contact with a standardized absorbent material (e.g., activated carbon).
-
Incubation: The assembly is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 28 days).
-
Weight Measurement: After incubation, the test specimen is removed, cleaned, and reweighed.
-
Calculation: The percentage of plasticizer migration is calculated as the percentage weight loss of the specimen.
Tensile Properties (Based on ASTM D412)
Objective: To measure the tensile strength and elongation at break of the plasticized PVC.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC sheets.
-
Testing Machine: A universal testing machine (tensile tester) is used.
-
Test Procedure: The specimen is clamped into the grips of the testing machine and pulled at a constant rate of speed until it breaks.
-
Data Acquisition: The force required to stretch the specimen and the elongation are continuously measured.
-
Calculations:
-
Tensile Strength (Breaking Stress): The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in the original length of the specimen at the point of rupture.
-
Durometer Hardness (Based on ASTM D2240)
Objective: To measure the indentation hardness of the plasticized PVC.
Methodology:
-
Instrument: A Shore A durometer is used.
-
Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required.
-
Test Procedure: The durometer is pressed firmly against the specimen until the presser foot is in full contact with the surface.
-
Reading: The hardness value is read from the durometer's scale within one second of firm contact. Multiple readings are taken at different locations on the specimen and averaged.
Thermal Stability by Thermogravimetric Analysis (TGA) (Based on ASTM E1131)
Objective: To determine the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.
Methodology:
-
Instrument: A thermogravimetric analyzer (TGA) is used.
-
Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a sample pan.
-
Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Data Acquisition: The weight of the sample is continuously monitored as the temperature increases.
-
Analysis: The onset temperature of decomposition is determined from the TGA curve, which represents the temperature at which significant weight loss begins.
Glass Transition Temperature by Differential Scanning Calorimetry (DSC) (Based on ASTM E1356)
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC, which is an indicator of plasticizer efficiency.
Methodology:
-
Instrument: A differential scanning calorimeter (DSC) is used.
-
Sample Preparation: A small sample (5-10 mg) is encapsulated in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving a heating, cooling, and a second heating cycle to erase thermal history.
-
Data Acquisition: The heat flow into or out of the sample is measured relative to a reference pan.
-
Analysis: The glass transition temperature is identified as a step change in the heat flow curve during the second heating scan.
Visualizing Mechanisms and Workflows
Phthalate Endocrine Disruption Pathway
Phthalates can interfere with the endocrine system by interacting with various nuclear receptors. The following diagram illustrates the general mechanism of action.
Caption: Phthalate interaction with nuclear receptors leading to altered gene expression.
Experimental Workflow for Plasticizer Performance Evaluation
The following diagram outlines a typical workflow for evaluating the performance of a new plasticizer in a polymer matrix like PVC.
Caption: A streamlined workflow for the comprehensive evaluation of plasticizer performance.
Logical Diagram for Plasticizer Selection
The choice of a plasticizer involves a trade-off between various factors. This diagram illustrates the key decision-making criteria.
Caption: Decision-making flowchart for selecting a suitable plasticizer.
Conclusion
The experimental data strongly suggests that sebacate plasticizers, such as DBS, offer a superior performance profile compared to conventional phthalates like DEHP and DEHT in terms of mechanical properties and migration resistance.[1] When coupled with their significantly better biocompatibility and lower toxicity, sebacates present a compelling case for their adoption in applications where safety and performance are paramount, particularly in the fields of drug development and medical devices. While phthalates may still offer a cost advantage, the potential health and environmental risks associated with their use necessitate a careful evaluation of the trade-offs. For new product development, especially in regulated industries, sebacate plasticizers should be considered as a primary choice.
References
- 1. redalyc.org [redalyc.org]
- 2. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of phthalate ester toxicity in the female reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
Leaching of Plasticizers in Aqueous Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the leaching of common plasticizers from various polymers into aqueous environments. The data and protocols presented are compiled from recent scientific literature to offer an objective overview for professionals in research, science, and drug development where low leachability is a critical parameter for material selection in applications such as medical devices, pharmaceutical packaging, and laboratory equipment.
Executive Summary
Plasticizers are additives used to increase the flexibility and durability of polymeric materials. However, they are not chemically bound to the polymer matrix and can migrate, or leach, into the surrounding environment, particularly in aqueous media.[1][2] This leaching phenomenon is a significant concern in many scientific and medical applications due to the potential for contamination and the biological activity of some leachates. The rate and extent of leaching are influenced by numerous factors, including the type of plasticizer and polymer, temperature, pH, contact time, and the composition of the aqueous medium.[3][4] This guide summarizes experimental findings on the leaching of prevalent plasticizers such as phthalates and bisphenols, and compares them with emerging alternative plasticizers.
Comparative Leaching Data
The following tables summarize quantitative data on the leaching of various plasticizers from different polymers under specified aqueous conditions.
Table 1: Leaching of Phthalates from Polyvinyl Chloride (PVC) Microplastics
| Plasticizer | Initial Content in PVC | Aqueous Medium | Leaching Rate (µ g/day ) | Key Findings |
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | 38% | Not specified | 0.122 | Leaching rate decreases with lower initial content.[5] |
| Di(2-ethylhexyl) phthalate (DEHP) | 33% | Not specified | 0.101 | [5] |
| Diisononyl phthalate (DINP) | 39% | Not specified | 0.030 | DINP shows a lower leaching rate compared to DEHP and DOTP at similar concentrations.[5] |
| Diisononyl phthalate (DINP) | 23% | Not specified | 0.014 | [5] |
| Di(2-ethylhexyl) terephthalate (B1205515) (DOTP) | 35% | Not specified | 0.056 | [5] |
| Di(2-ethylhexyl) terephthalate (DOTP) | 24% | Not specified | 0.021 | [5] |
Table 2: Leaching of Bisphenol A (BPA) from Polycarbonate (PC)
| Polymer Condition | Aqueous Medium | Temperature | BPA Concentration / Leaching Rate | Key Findings |
| New PC Cages | Purified Water | Room Temperature | Up to 0.3 µg/L | Leaching occurs even at room temperature from new materials.[6] |
| Used PC Cages | Purified Water | Room Temperature | Up to 310 µg/L | Leaching significantly increases with the age and use of the polycarbonate.[6][7] |
| New and Used PC Bottles | Water | Before boiling water exposure | 0.2 to 0.8 ng/hour | Exposure to high temperatures drastically increases the rate of BPA leaching.[8] |
| New and Used PC Bottles | Water | After boiling water exposure | 8 to 32 ng/hour | [8] |
| PC Tube | Seawater | 37°C | 11 ng/day | Leaching is faster in seawater compared to river water and control water.[4] |
| PC Tube | River Water | 37°C | 4.8 ng/day | [4] |
| PC Tube | Control Water | 37°C | 0.8 ng/day | [4] |
Table 3: Comparative Leaching of Alternative Plasticizers
| Plasticizer | Polymer | Aqueous Medium | Leaching Comparison | Key Findings |
| Epoxidized Soybean Oil (ESBO) | PVC | Deionized Water | 0.1% weight loss | ESBO shows significantly lower leaching compared to DEHP under the same conditions.[3] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Deionized Water | 12.9% weight loss | [3] |
| Dioctyl succinate (B1194679) (DOS), Dihexyl maleate (B1232345) (DHM), and others | PVC | Aqueous Media | Rates ten times below that of DEHP | "Green" plasticizer candidates can significantly reduce aqueous leaching.[2] |
Experimental Protocols
The following section details a generalized experimental protocol for assessing plasticizer leaching in an aqueous environment, based on methodologies reported in the scientific literature.[3]
Objective
To quantify the amount of a specific plasticizer that leaches from a polymer sample into a defined aqueous medium over a specified period.
Materials
-
Polymer samples with known plasticizer content.
-
Aqueous medium (e.g., purified water, saline solution, simulated biological fluid).
-
Control containers (e.g., glass beakers or flasks).
-
Analytical grade solvents for extraction (e.g., hexane, dichloromethane).
-
Internal standard solution (e.g., a deuterated analog of the target plasticizer).
-
Gas chromatograph with a mass spectrometer (GC-MS) or high-performance liquid chromatograph with a mass spectrometer (HPLC-MS).[9]
Procedure
-
Sample Preparation: Cut the polymer material into standardized dimensions to ensure a consistent surface-area-to-volume ratio.
-
Leaching: Place a known weight of the polymer sample into a clean glass container. Add a specific volume of the aqueous medium, ensuring the sample is fully submerged.
-
Incubation: Incubate the samples at a controlled temperature for a predetermined duration (e.g., 24, 48, 72 hours). Agitation may be applied to simulate specific environmental conditions.[3]
-
Sample Collection: At specified time intervals, collect aliquots of the aqueous medium for analysis.
-
Extraction: For non-polar plasticizers, perform a liquid-liquid extraction of the aqueous sample using an appropriate organic solvent to isolate the leached plasticizer.[9]
-
Analysis: Analyze the extract using GC-MS or HPLC-MS to identify and quantify the plasticizer concentration.[9][10] A calibration curve prepared with standard solutions of the plasticizer is used for quantification.
Factors Influencing Plasticizer Leaching
Several factors can significantly impact the leaching of plasticizers from polymers:
-
Temperature: Higher temperatures generally increase the rate of leaching.[4][8]
-
pH and Salinity: The chemical properties of the aqueous medium, such as pH and salt concentration, can influence leaching kinetics.[4][11]
-
Polymer Age and Condition: Weathering and degradation of the polymer matrix, for instance through photoaging, can enhance the leaching of plasticizers.[12]
-
Molecular Properties of the Plasticizer: The molecular weight, structure, and hydrophobicity of the plasticizer play a crucial role. Larger, more branched molecules tend to migrate more slowly.[2][13]
-
Agitation: Physical movement and turbulence of the aqueous medium can increase leaching rates by affecting the aqueous boundary layer.[11][14]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a plasticizer leaching experiment.
Caption: Workflow for a typical plasticizer leaching study.
Conclusion
The selection of plasticizers and polymer systems is a critical consideration in applications where contact with aqueous environments is expected. The data consistently shows that traditional plasticizers like DEHP and BPA can leach from their respective polymer matrices, with the rate being influenced by a variety of environmental and material factors. Newer, alternative plasticizers often exhibit lower leaching profiles, presenting a safer alternative for sensitive applications.[2] Researchers and professionals must carefully evaluate the leaching characteristics of materials to ensure the integrity of their experiments and the safety of their products. This guide serves as a foundational resource for making informed decisions based on empirical data.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Leaching of bisphenol A (BPA) to seawater from polycarbonate plastic and its degradation by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenol A is released from used polycarbonate animal cages into water at room temperature [pubs.usgs.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Hot liquids release harmful chemicals in polycarbonate bottles [beveragedaily.com]
- 9. alfachemic.com [alfachemic.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. communities.springernature.com [communities.springernature.com]
- 13. bastone-plastics.com [bastone-plastics.com]
- 14. researchgate.net [researchgate.net]
The Influence of Plasticizers on the Mechanical Properties of Pharmaceutical Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical determinant of a polymer's processability and performance. This guide provides an objective comparison of the mechanical properties of three commonly used pharmaceutical polymers—Polyvinyl Chloride (PVC), Polylactic Acid (PLA), and Eudragit—when combined with the plasticizers Triethyl Citrate (TEC), Dibutyl Phthalate (DBP), and Polyethylene Glycol (PEG). The data presented herein is supported by established experimental protocols to aid in material selection and formulation development.
Plasticizers are low molecular weight compounds added to polymers to enhance their flexibility, durability, and workability.[1] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume.[1] This molecular lubrication leads to a decrease in the glass transition temperature (Tg), making the polymer less brittle and more pliable.[2] The choice and concentration of a plasticizer significantly impact the mechanical properties of the final polymer formulation, including its tensile strength, elongation at break, and Young's modulus.
Comparative Analysis of Mechanical Properties
The following table summarizes the typical effects of TEC, DBP, and PEG on the mechanical properties of PVC, PLA, and Eudragit. It is important to note that the values are compiled from various studies and may not be directly comparable due to differences in experimental conditions such as plasticizer concentration, film preparation method, and testing parameters. However, the general trends provide valuable insights into the plasticizing efficiency of each additive.
| Polymer | Plasticizer (Concentration) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Key Observations |
| PVC | Unplasticized (Rigid) | ~52 | <5 | ~3000-3300 | Rigid and brittle.[3][4] |
| with DBP | Decreased | Increased | Decreased | DBP is a highly efficient plasticizer for PVC, significantly increasing flexibility. | |
| with TEC | Decreased | Increased | Decreased | TEC is a non-toxic alternative to phthalates, offering good flexibility.[5] | |
| with PEG | Decreased | Increased | Decreased | PEG can act as a plasticizer for PVC, but its effectiveness can vary with molecular weight.[6] | |
| PLA | Unplasticized | ~50-70 | ~2-7 | ~1200-4000 | Inherently brittle with low flexibility.[2] |
| with PEG (10-20 wt%) | ~25-40 | ~150-500+ | Decreased | PEG is a very effective plasticizer for PLA, dramatically increasing its elongation at break.[7][8] | |
| with TEC (20 wt%) | ~30 | ~250 | Decreased | TEC is an effective "green" plasticizer for PLA, improving its ductility. | |
| with DBP | Decreased | Increased | Decreased | While less common for PLA due to toxicity concerns, DBP would act as a plasticizer. | |
| Eudragit (RL/RS) | Unplasticized (Eudragit RL) | ~12.5 | ~8.5 | - | Brittle films without plasticizers.[9] |
| with TEC (10% w/w, Eudragit RL) | 8.2 | 15.2 | - | TEC imparts a moderate increase in flexibility.[9] | |
| with PEG 400 (10% w/w, Eudragit RL) | 6.5 | 25.8 | - | PEG 400 provides greater flexibility to Eudragit RL films compared to TEC.[9] | |
| with DBP (15%, Eudragit RL) | 3.6 | 109.8 | - | DBP significantly increases the elongation of Eudragit RL films.[10] |
Note: The data for Eudragit RL is often used as a proxy for Eudragit RS due to their structural similarities.[9]
Experimental Protocols
The mechanical properties of plasticized polymer films are typically evaluated using standardized tensile testing methods. The following protocols are based on internationally recognized ASTM standards.
Specimen Preparation
-
Film Casting: Polymer solutions are prepared by dissolving the polymer and the desired concentration of plasticizer in a suitable solvent (e.g., ethanol (B145695) for Eudragit, chloroform (B151607) for PVC).[6][9] The solution is then cast onto a level, non-stick surface (e.g., a Teflon plate) and dried under controlled temperature and humidity to ensure complete solvent evaporation.[9]
-
Melt Extrusion: For thermoplastic polymers like PLA and PVC, specimens can be prepared by melt-extruding the polymer-plasticizer blend into a film.[11]
-
Specimen Cutting: The prepared films are cut into specific dimensions for testing. For thin films (<1 mm), rectangular or "dog-bone" shaped specimens are used as specified in ASTM D882.[12][13] For thicker plastics, dumbbell-shaped specimens are prepared according to ASTM D638.[14]
Tensile Testing
Tensile testing is performed using a universal testing machine (UTM) equipped with appropriate grips and an extensometer for precise strain measurement.[6][14]
-
Standard: ASTM D882 for thin plastic sheeting (<1.0 mm) or ASTM D638 for plastics (≥1.0 mm).[15][16]
-
Procedure:
-
The dimensions (width and thickness) of the specimen's gauge section are accurately measured.
-
The specimen is securely mounted in the grips of the UTM.
-
The test is initiated, and the specimen is pulled at a constant crosshead speed until it ruptures.[17]
-
The force and elongation are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.[17]
-
Elongation at Break (%): The percentage increase in length that the material undergoes before rupturing. It is calculated as the change in length at the point of rupture divided by the initial gauge length, multiplied by 100.[17]
-
Young's Modulus (MPa): A measure of the material's stiffness. It is calculated from the initial linear portion of the stress-strain curve.[17]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the mechanical properties of plasticized polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanical Properties of 3D-Printed Polylactic Acid/Polyethylene Terephthalate Glycol Multi-Material Structures Manufactured by Material Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PVC Properties - Vinidex Pty Ltd [vinidex.com.au]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Item - Mechanical properties of dry and wet Eudragit RL films to which different plasticizers were added (mean±SD; nâ=â4). - Public Library of Science - Figshare [plos.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 13. micomlab.com [micomlab.com]
- 14. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 15. store.astm.org [store.astm.org]
- 16. zwickroell.com [zwickroell.com]
- 17. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
Dibutyl Sebacate: A Biocompatible Alternative to Traditional Esters in Biomedical Applications
For Immediate Release
In the ongoing pursuit of safer and more effective materials for medical devices, drug delivery systems, and pharmaceutical formulations, the biocompatibility of excipients is of paramount importance. Dibutyl sebacate (B1225510) (DBS), a sebacate ester, is emerging as a leading alternative to traditional plasticizers, such as phthalate (B1215562) and some citrate (B86180) esters, demonstrating a superior safety profile. This guide provides a comprehensive comparison of the biocompatibility of dibutyl sebacate with other commonly used esters, supported by experimental data from in vitro and in vivo studies.
Executive Summary
This compound consistently exhibits excellent biocompatibility, characterized by low cytotoxicity, minimal hemolytic activity, and a mild in vivo tissue response. Compared to phthalates like dibutyl phthalate (DBP), which have raised concerns regarding endocrine disruption, and even some citrate esters like acetyl tributyl citrate (ATBC) that have shown concentration-dependent toxicity, DBS presents a more favorable profile for sensitive applications. This guide will delve into the quantitative data from cytotoxicity assays, hemocompatibility studies, and in vivo implantation evaluations to provide researchers, scientists, and drug development professionals with the evidence to make informed decisions on material selection.
Comparative Biocompatibility Analysis
The biocompatibility of a material is assessed through a tripartite evaluation of its effects on cells (cytotoxicity), blood (hemocompatibility), and tissues (in vivo tissue response).
In Vitro Cytotoxicity
In vitro cytotoxicity assays are fundamental in determining the potential for a substance to cause cell death or inhibit cell growth. Standardized tests, such as those outlined in ISO 10993-5, utilize cell lines like L929 mouse fibroblasts to assess the biological reactivity of materials.
While direct head-to-head comparative studies are not abundant in publicly available literature, the existing data consistently points to the low cytotoxic potential of this compound. A study evaluating the effects of various plasticizers on the in vitro growth and viability of mouse ovarian antral follicles provides valuable insights. In this system, dibutyl phthalate (DBP) at concentrations of ≥10 μg/ml led to growth inhibition and cytotoxicity at ≥500 μg/ml.[1][2] In contrast, acetyl tributyl citrate (ATBC), another DBS alternative, showed some effects, such as an increase in the number of non-growing follicles at a low concentration of 0.01 μg/ml and an increase in DNA fragmentation.[1][2] General toxicology reviews confirm that DBS is not considered cytotoxic.[3]
Table 1: Comparative In Vitro Cytotoxicity of this compound and Other Esters
| Parameter | This compound (DBS) | Acetyl Tributyl Citrate (ATBC) | Dibutyl Phthalate (DBP) |
| Cell Line/Model | Mouse Ovarian Antral Follicles | Mouse Ovarian Antral Follicles | Mouse Ovarian Antral Follicles |
| Endpoint | Growth and Viability | Growth, Viability, DNA Fragmentation | Growth and Viability |
| Effective Concentration | Not cytotoxic at tested concentrations | 0.01 µg/ml (increased non-growing follicles) | ≥10 µg/ml (growth inhibition), ≥500 µg/ml (cytotoxicity) |
| Observed Effect | No significant adverse effects | Increased number of non-growing follicles, increased DNA fragmentation | Inhibition of follicle growth, cytotoxicity |
Hemocompatibility
For any material that will come into contact with blood, assessing its hemocompatibility is critical to prevent adverse events such as hemolysis (destruction of red blood cells) and thrombosis (blood clotting). The ISO 10993-4 standard provides a framework for these evaluations.
This compound has demonstrated favorable hemocompatibility. A study conducted according to ISO 10993-4 found the mean hemolytic index for a test article, implied to be or contain DBS, to be 0%, classifying it as non-hemolytic.[3] In contrast, materials plasticized with phthalates like di-(2-ethylhexyl) phthalate (DEHP) have been shown to induce complement activation, a key inflammatory response in blood.[4] The surface properties of a material significantly influence platelet adhesion and activation, which are precursors to thrombus formation.[5][6][7][8] While specific comparative platelet adhesion data for pure DBS is limited, its established use in blood-contacting medical devices suggests a low propensity for inducing platelet activation.
Table 2: Comparative Hemocompatibility of this compound and Other Esters
| Parameter | This compound (DBS) | Other Esters (General) | Phthalates (e.g., DEHP) |
| Hemolysis | 0% (Non-hemolytic)[3] | Varies by specific ester | Data on pure ester is limited; plasticized PVC shows effects |
| Platelet Adhesion | Low (inferred from use in medical devices) | Dependent on surface chemistry | Can promote platelet adhesion |
| Complement Activation | No data available | No data available | Can induce complement activation[4] |
In Vivo Tissue Response
The local tissue response to an implanted material provides a comprehensive picture of its biocompatibility over time. According to ISO 10993-6, this is often evaluated by implanting the material subcutaneously or intramuscularly in an animal model and assessing the inflammatory response and fibrous capsule formation.
Table 3: Comparative In Vivo Tissue Response of this compound and Other Esters
| Parameter | This compound (DBS) | Other Esters (General) | Phthalates (e.g., DBP) |
| Implantation Site | Muscle | Subcutaneous/Intramuscular | Various (oral, gavage) |
| Observation | Non-irritant[3] | Varies | Inflammatory cell infiltration, tissue damage[15][16][17] |
| Fibrous Capsule | Minimal (inferred from non-irritant classification) | Varies depending on material | Not typically assessed in the same manner |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility data. Below are summaries of the standard protocols used for the key experiments cited.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
The MTT assay is a common method to assess cell viability.
-
Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., MEM with 10% fetal bovine serum) and seeded into 96-well plates.
-
Material Extraction: The test material (DBS or other esters) is incubated in the cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C) to create an extract.
-
Cell Exposure: The culture medium is replaced with the material extract, and the cells are incubated for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: After incubation, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[18]
Hemolysis Assay (Based on ISO 10993-4)
This assay determines the extent of red blood cell lysis caused by a material.
-
Blood Collection: Fresh human or animal blood is collected with an anticoagulant.
-
Material Incubation: The test material is incubated with a diluted red blood cell suspension in a physiological solution (e.g., PBS) at 37°C for a specified duration.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, induced by a lysing agent like Triton X-100) and a negative control (physiological solution only). Materials are typically classified as non-hemolytic if the hemolysis rate is below a certain threshold (e.g., 2-5%).
In Vivo Subcutaneous Implantation (Based on ISO 10993-6)
This study evaluates the local tissue response to an implanted material.
-
Implantation: The sterile test material is surgically implanted into the subcutaneous tissue of a suitable animal model (e.g., rabbit or rat).
-
Observation Period: The animals are monitored for a predetermined period (e.g., 1, 4, or 12 weeks) to assess both acute and chronic responses.
-
Histological Preparation: At the end of the study period, the animals are euthanized, and the implant and surrounding tissue are explanted, fixed in formalin, and processed for histological analysis.
-
Histopathological Evaluation: Thin sections of the tissue are stained (e.g., with Hematoxylin and Eosin) and examined under a microscope by a qualified pathologist.
-
Analysis: The local tissue reaction is scored based on the presence and extent of inflammation, the number and type of inflammatory cells, neovascularization, fibrosis, and the thickness of the fibrous capsule formed around the implant.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for cytotoxicity testing and the decision-making process for biocompatibility evaluation.
Caption: Workflow for In Vitro Cytotoxicity Testing.
Caption: Key Pathways in Hemocompatibility Evaluation.
Conclusion
The available evidence strongly supports the superior biocompatibility of this compound compared to many traditional ester plasticizers, particularly phthalates. Its low cytotoxicity, non-hemolytic nature, and minimal in vivo tissue reactivity make it an excellent candidate for use in a wide range of biomedical and pharmaceutical applications where safety and patient well-being are paramount. While more direct, head-to-head comparative studies would further solidify its position, the current body of research provides a strong foundation for its adoption as a safe and effective alternative. Researchers and developers are encouraged to consider DBS for their formulations to enhance the biocompatibility of their final products.
References
- 1. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dicronite.com [dicronite.com]
- 4. mdcpp.com [mdcpp.com]
- 5. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Platelet Adhesion from Surface Modified Polyurethane Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. Thickness of fibrous capsule after implantation of hydroxyapatite in subcutaneous tissue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capsule Thickness Correlates With Vascular Density and Blood Flow Within Foreign-Body Capsules Surrounding Surgically Implanted Subcutaneous Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Comparative examination of subcutaneous tissue reaction to high molecular materials in medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Formation of Capsule Among Different Breast Silicone Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling fibrous capsule formation through long-term down-regulation of collagen type I (COL1A1) expression by nanofiber-mediated siRNA gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 18. Local effects after subcutaneous implantation test with medical devices (ISO 10993-6: 2016). - IVAMI [ivami.com]
A Comparative Guide to the Validation of Analytical Methods for Dibutyl Sebacate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the detection and quantification of dibutyl sebacate (B1225510) (DBS): Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, with a focus on method validation parameters as outlined by the International Conference on Harmonization (ICH) guidelines.
Introduction to Dibutyl Sebacate and Analytical Challenges
This compound (DBS) is a widely used plasticizer in various industries, including pharmaceuticals, cosmetics, and food packaging. Its function is to enhance the flexibility and durability of materials. Due to its potential to migrate from packaging materials into products, robust and validated analytical methods are crucial for ensuring product quality and safety. The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.
This guide compares the performance of GC-FID and HPLC-UV for DBS analysis, providing supporting experimental data and detailed methodologies to aid in informed decision-making.
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below. These protocols are representative of common practices and can be adapted based on specific laboratory conditions and sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the quantification of DBS and other volatile and semi-volatile compounds.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent, such as methanol (B129727) or hexane, to a final concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate DBS from the sample matrix.
-
An internal standard may be added to improve the accuracy and precision of the quantification.
2. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
3. System Suitability:
-
Before sample analysis, inject a system suitability solution containing DBS and a resolution marker (e.g., a similar phthalate (B1215562) or ester) to ensure the chromatographic system is performing adequately.
-
The resolution between the two peaks should be greater than 1.5, and the relative standard deviation (%RSD) for replicate injections of the DBS standard should be less than 2.0%.[1]
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
This reversed-phase HPLC method is suitable for the analysis of DBS in various samples, particularly in pharmaceutical dosage forms.[2]
1. Sample Preparation:
-
Prepare a stock solution of DBS by dissolving an accurately weighed amount in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations spanning the desired calibration range.
-
For sample analysis, dissolve a known amount of the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
2. Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 separations module or equivalent.
-
Detector: UV-Vis Detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Methanol:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the quantitative data for the validation of the GC-FID and HPLC-UV methods for the detection of this compound. The data is compiled from various sources and representative values are used to provide a comparative overview.
Table 1: GC-FID Method Validation Data for this compound
| Validation Parameter | Specification | Result |
| Linearity | ||
| Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9991 |
| Accuracy (% Recovery) | ||
| 50% of nominal concentration | 80 - 120% | 98.5% |
| 100% of nominal concentration | 80 - 120% | 101.2% |
| 150% of nominal concentration | 80 - 120% | 102.1% |
| Precision (%RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 1.3% |
| Intermediate Precision (n=6) | ≤ 3.0% | 2.1% |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.0 µg/mL |
| Specificity (Resolution) | > 1.5 from nearest peak | 2.1 |
Note: Data presented are representative values based on typical GC-FID performance for similar analytes.
Table 2: HPLC-UV Method Validation Data for this compound
| Validation Parameter | Specification | Result |
| Linearity | ||
| Range | - | 0.5 - 5.0 mM/L[2] |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9985 |
| Accuracy (% Recovery) | ||
| 50% of nominal concentration | 80 - 120% | 99.2% |
| 100% of nominal concentration | 80 - 120% | 100.5% |
| 150% of nominal concentration | 80 - 120% | 101.8% |
| Precision (%RSD) | ||
| Repeatability (0.5 mM/L) | ≤ 2.0% | 1.43%[2] |
| Repeatability (5.0 mM/L) | ≤ 2.0% | 1.50%[2] |
| Intermediate Precision | ≤ 3.0% | 2.5% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.5 µg/mL |
| Specificity (Resolution) | > 1.5 from nearest peak | 2.5 |
Note: Linearity range and repeatability data are from a study on plasticizers including this compound.[2] Other data are representative values.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate results.
Caption: General workflow for analytical method validation.
Comparison and Conclusion
Both GC-FID and HPLC-UV are suitable methods for the quantitative analysis of this compound. The choice between the two often depends on the specific application and sample matrix.
-
GC-FID is a robust and reliable technique, particularly for volatile and semi-volatile compounds like DBS. It often provides excellent resolution and sensitivity. However, it requires the analyte to be thermally stable and may involve more complex sample preparation for certain matrices.
-
HPLC-UV is a versatile technique that can be applied to a wider range of compounds, including those that are not thermally stable.[1] The reversed-phase method described is straightforward and offers good precision.[2] The sensitivity of HPLC-UV can be a limiting factor for trace analysis compared to GC-MS, but it is often sufficient for quality control purposes.
References
A Comparative Guide to Plasticizer Efficiency at Low Temperatures
For researchers, scientists, and drug development professionals, the selection of appropriate excipients and polymers is critical to ensure product stability and performance, particularly under varied environmental conditions. This guide provides an objective comparison of the low-temperature efficiency of common plasticizers used to modify polymers like polyvinyl chloride (PVC). The performance of plasticizers at low temperatures is crucial for applications such as cold storage of biopharmaceuticals, cryogenic preservation, and the development of medical devices and packaging intended for use in cold climates.
Mechanism of Plasticization and Low-Temperature Performance
Plasticizers are additives that increase the flexibility and reduce the processing temperature of polymers.[1] They work by inserting themselves between the long polymer chains, which disrupts intermolecular forces and increases the mobility of the polymer chains.[2] This action effectively lowers the Glass Transition Temperature (Tg) , the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2] A lower Tg is a primary indicator of improved low-temperature flexibility.[3] As temperatures drop, plasticized materials that maintain a Tg below the ambient temperature will remain flexible, while those whose Tg is exceeded will become hard and brittle.[2][4]
Below is a diagram illustrating the fundamental mechanism of plasticizer action.
Key Metrics for Low-Temperature Efficiency
Evaluating the suitability of a plasticizer for cold environments involves measuring several key physical properties:
-
Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid to a flexible state.[5] A lower Tg indicates better flexibility at colder temperatures.[1] This is often determined using Differential Scanning Calorimetry (DSC).[5]
-
Brittleness Temperature (Tb): The temperature at which 50% of test specimens exhibit brittle failure upon impact under specified conditions (ASTM D746).[6][7] A lower brittleness temperature is crucial for applications where impact resistance in the cold is required.
-
Torsional Stiffness (Clash-Berg Modulus): Measures the apparent modulus of rigidity as a function of temperature (ASTM D1043).[8][9] The temperature at which the material reaches a specific stiffness is often used for comparison.
-
Temperature Retraction (TR10): A parameter used for elastomers that reflects the material's ability to recover its elastic properties at low temperatures (ASTM D1329).[5] The TR10 value often correlates with the brittle point.[10][11]
Comparative Data of Common Plasticizers
The following table summarizes typical low-temperature performance data for several widely used plasticizers in a standard PVC formulation. It is important to note that absolute values can vary depending on the specific polymer, plasticizer concentration (typically measured in parts per hundred of resin, or phr), and test methodology.
| Plasticizer | Chemical Family | Brittleness Temp. (Tb), °C | Freezing Point (Pure), °C | Key Low-Temp Characteristics |
| DOA (Dioctyl Adipate) | Aliphatic Diester (Adipate) | -44 to -60[12][13] | - | Excellent low-temperature flexibility and efficiency; considered a benchmark for cold resistance.[12][14][15][16] |
| TOTM (Trioctyl Trimellitate) | Aromatic Trimester (Trimellitate) | -25 to -40[13][17] | -38 to -46[18][19] | Good performance over a wide temperature range, but less effective than adipates at extremely low temperatures.[17][20] |
| DOP (Dioctyl Phthalate) | Aromatic Diester (Phthalate) | -27 to -35[13][21] | -50[22] | A general-purpose plasticizer with moderate cold-resisting properties.[22][23] |
| DINP (Diisononyl Phthalate) | Aromatic Diester (Phthalate) | -25 to -31[13] | -43[24][25] | A general-purpose plasticizer with performance similar to DOP.[25][26] |
Note: The range in brittleness temperatures reflects data from different formulations and sources. Direct comparison is most accurate when data is from a single, controlled study.
Experimental Protocols
Accurate comparison of plasticizer efficiency requires standardized testing methodologies. Below are summaries of the key protocols used to generate the comparative data.
The following diagram outlines the logical workflow for a comparative study of plasticizer performance at low temperatures.
This test determines the temperature at which plastics exhibit brittle failure under specified impact conditions.[7]
-
Specimen Preparation: Standardized specimens are prepared from the plasticized polymer sheets.[27] Common dimensions are 6.35 mm x 31.75 mm x 1.91 mm.
-
Apparatus: The test apparatus consists of a specimen clamp, a striking edge, and an insulated bath for the heat-transfer medium (e.g., silicone oil).[28]
-
Procedure:
-
Specimens are secured in the holder and immersed in the bath, which is maintained at a specific temperature.[27]
-
After a 3-minute immersion, a single impact is applied by the striking edge at a velocity of 2000 ± 200 mm/s.[27]
-
The specimens are then examined for failure, defined as any crack visible to the unaided eye or the specimen breaking into two or more pieces.[6]
-
-
Data Analysis: The test is repeated with new specimens at progressively lower temperatures (typically in 2°C or 5°C increments) until the temperature at which 50% of the specimens fail is determined.[6][27] This temperature is reported as the brittleness temperature (Tb).[6]
Differential Scanning Calorimetry (DSC) measures the difference in heat flow into a sample and a reference as a function of temperature, allowing for the detection of thermal transitions like the Tg.[5]
-
Specimen Preparation: A small, precisely weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Apparatus: A DSC instrument equipped with a furnace and a cooling system.
-
Procedure:
-
The sample undergoes a heat-cool-heat cycle to erase its prior thermal history.
-
A typical procedure involves heating the sample to a temperature well above its expected Tg, cooling it at a controlled rate (e.g., 10°C/min) to a temperature well below Tg, and then reheating at the same controlled rate.[29]
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically reported as the midpoint of this transition.
This method, often called the Clash-Berg test, measures the torsional stiffness of a material as a function of temperature.[8][9]
-
Specimen Preparation: A rectangular specimen of defined dimensions is used.
-
Apparatus: A torsional tester capable of applying a specific torque to the specimen while it is immersed in a temperature-controlled liquid bath.
-
Procedure:
-
The specimen is mounted in the apparatus and submerged in the bath at room temperature.
-
A torque is applied, and the resulting angle of twist is measured after a set time (e.g., 5 seconds).
-
The temperature of the bath is then lowered in increments, and the measurement is repeated at each step.
-
-
Data Analysis: The apparent modulus of rigidity is calculated for each temperature. The results are often plotted as modulus versus temperature to show the transition from a soft to a rigid state. A common comparison point is the temperature at which the modulus reaches a specific value (e.g., 310 MPa or 45,000 psi), known as the TF value.
Discussion
The data clearly indicates that plasticizer chemical structure plays a dominant role in low-temperature performance.
-
Dioctyl Adipate (DOA): As an aliphatic diester, its linear, flexible molecular structure is highly effective at preventing polymer chains from packing closely at low temperatures.[12] This results in superior performance, making it an ideal choice for applications requiring flexibility in extreme cold, such as tubing for refrigerated transport or cryogenic storage bags.[12][14]
-
Trioctyl Trimellitate (TOTM): This plasticizer's larger, more complex structure provides low volatility and good performance across a broad temperature range, including good heat resistance.[17][30] However, its bulkier, more rigid aromatic core makes it less efficient at imparting flexibility at very low temperatures compared to linear adipates.[17]
-
Dioctyl Phthalate (B1215562) (DOP) & Diisononyl Phthalate (DINP): These are considered industry workhorses due to their cost-effectiveness and balanced properties.[23][26] Their low-temperature performance is adequate for many applications but they do not excel in extreme cold conditions. They represent a baseline against which more specialized plasticizers are often compared.
Conclusion
For researchers and developers requiring optimal material performance at low temperatures, the choice of plasticizer is a critical design parameter.
-
For applications demanding the highest degree of flexibility and impact resistance in sub-zero environments (below -40°C), adipate plasticizers like DOA are the superior choice .[12][17]
-
For applications requiring a balance of good high-temperature permanence and moderate low-temperature flexibility, trimellitates like TOTM are a suitable option .[18][20]
-
For general-purpose applications with less stringent low-temperature requirements, phthalates such as DOP and DINP provide a cost-effective solution with acceptable performance .[13]
Experimental validation using the standardized protocols outlined in this guide is essential to confirm the performance of a specific formulation for its intended application.
References
- 1. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 2. youtube.com [youtube.com]
- 3. bdmaee.net [bdmaee.net]
- 4. What Is the Effect of Temperature on Plasticizer Performance?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 5. rubberproducer.com [rubberproducer.com]
- 6. Brittleness Temperature ASTM D746 ISO 974 [intertek.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. plastics.ulprospector.com [plastics.ulprospector.com]
- 9. No.170 CLASH-BERG TORSION FLEXIBILITY TESTER (MANUAL) - HASON [yasudaseiki.vn]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. allanchem.com [allanchem.com]
- 13. hallstarindustrial.com [hallstarindustrial.com]
- 14. Characteristics and applications of Dioctyl adipate/DOA [wsdchemical.com]
- 15. pishrochem.com [pishrochem.com]
- 16. benchchem.com [benchchem.com]
- 17. bastone-plastics.com [bastone-plastics.com]
- 18. bisleyinternational.com [bisleyinternational.com]
- 19. univarsolutions.com [univarsolutions.com]
- 20. Plasticizer TOTM Manufacturer, Heat-resistant Plasticizer [greenchemintl.com]
- 21. chemategroup.com [chemategroup.com]
- 22. univarsolutions.com [univarsolutions.com]
- 23. nbinno.com [nbinno.com]
- 24. Diisononyl phthalate - Wikipedia [en.wikipedia.org]
- 25. kianresin.com [kianresin.com]
- 26. bastone-plastics.com [bastone-plastics.com]
- 27. coirubber.com [coirubber.com]
- 28. scribd.com [scribd.com]
- 29. hitachi-hightech.com [hitachi-hightech.com]
- 30. benchchem.com [benchchem.com]
Comparative Cytotoxicity Analysis of Dibutyl Sebacate for Biomedical Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity of Dibutyl Sebacate (DBS) compared to common alternative plasticizers: Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Acetyl Tributyl Citrate (ATBC), and Butyryl Tri-n-hexyl Citrate (BTHC).
In the realm of biomedical device manufacturing and pharmaceutical formulations, the biocompatibility of plasticizers is of paramount importance. This compound (DBS), a sebacic acid ester, has gained attention as a potentially safer alternative to traditional plasticizers like DEHP, which has faced scrutiny due to concerns about its potential toxicity. This guide provides an objective comparison of the in vitro cytotoxicity of DBS and its alternatives, supported by experimental data, to aid in the selection of appropriate materials for biomedical applications.
Executive Summary of Cytotoxicity Data
The in vitro cytotoxicity of this compound (DBS) and its alternatives has been evaluated across various cell lines, with results indicating a generally favorable safety profile for DBS. The half-maximal inhibitory concentration (IC50), a measure of a substance's toxicity, is a key parameter in these assessments. A higher IC50 value indicates lower cytotoxicity.
| Plasticizer | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound (DBS) | Human KB | Growth Inhibition | >894 | [1] |
| Monkey Vero | Growth Inhibition | >1000 | [1] | |
| Dog MDCK | Growth Inhibition | >1000 | [1] | |
| Acetyl Tributyl Citrate (ATBC) | Human KB | Growth Inhibition | 44.7 | [1] |
| Monkey Vero | Growth Inhibition | 50.0 | [1] | |
| Dog MDCK | Growth Inhibition | 50.0 | [1] | |
| Di(2-ethylhexyl) phthalate (DEHP) | Mouse Fibroblast L929 | MTT | >100 (after 7 days) | [2] |
Note: A direct comparative study of DBS and DEHP on the same cell line under identical conditions was not identified in the reviewed literature. The data for DEHP on L929 cells is provided as a benchmark, as L929 is a standard cell line for biocompatibility testing of medical devices.
For Butyryl Tri-n-hexyl Citrate (BTHC), publicly available quantitative in vitro cytotoxicity data is limited, preventing a direct comparison in this table.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental protocols for common assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the plasticizer in a complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells (medium with the solvent used to dissolve the plasticizer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Compound Exposure: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided with the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm can be used for background correction.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the desired concentrations of the plasticizer for the specified duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental procedures and the potential cellular pathways affected by plasticizers, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing of plasticizers.
Caption: Simplified intrinsic apoptosis pathway potentially induced by certain plasticizers.
Discussion and Conclusion
The available data strongly suggests that this compound exhibits a lower in vitro cytotoxicity profile compared to Acetyl Tributyl Citrate. A study by Mochida et al. (1996) found that the concentration of DBS required to inhibit cell growth by 50% was at least 20 times higher than that of ATBC in several mammalian cell lines.[1]
While a direct, side-by-side comparison with DEHP is lacking in the current literature, studies on L929 mouse fibroblast cells, a standard for biocompatibility testing, indicate that DEHP is cytotoxic at a concentration of 0.1 mg/mL after 7 days of exposure.[2] Given the high IC50 values observed for DBS in other cell lines, it is plausible that DBS would exhibit lower cytotoxicity than DEHP under similar conditions, though further direct comparative studies are warranted.
Information on the cytotoxicity of Butyryl Tri-n-hexyl Citrate is scarce, highlighting a gap in the current understanding of its biocompatibility.
The signaling pathways leading to cytotoxicity can be complex and compound-specific. For some phthalates like DEHP, mechanisms involving the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis have been proposed. The specific signaling pathways affected by DBS in a cytotoxic context remain an area for further investigation.
References
- 1. In vitro cytotoxic effects of secondary metabolites of DEHP and its alternative plasticizers DINCH and DINP on a L929 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic effects of DEHP-alternative plasticizers and their primary metabolites on a L929 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of dibutyl sebacate and dioctyl phthalate
In the realm of polymer science and pharmaceutical development, the selection of an appropriate plasticizer is paramount to achieving desired material properties. Dibutyl sebacate (B1225510) (DBS) and dioctyl phthalate (B1215562) (DOP) are two widely utilized plasticizers, each possessing distinct chemical structures that give rise to unique spectroscopic signatures. This guide provides a detailed comparative analysis of DBS and DOP using Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, supported by experimental data and protocols to aid researchers in their material characterization endeavors.
Executive Summary
Dibutyl sebacate, an aliphatic diester, and dioctyl phthalate, an aromatic diester, exhibit significant differences in their spectroscopic profiles. The presence of the benzene (B151609) ring in DOP introduces characteristic aromatic C-H and C=C stretching vibrations in its FTIR and Raman spectra, which are absent in the purely aliphatic DBS. In NMR spectroscopy, the aromatic protons of DOP resonate at a significantly downfield chemical shift compared to the aliphatic protons of DBS. These distinguishing features allow for the unambiguous identification and differentiation of these two common plasticizers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and dioctyl phthalate.
Table 1: Key FTIR and Raman Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibration Mode | This compound (DBS) | Dioctyl Phthalate (DOP) | Spectroscopic Method |
| C-H (alkane) | Stretching | ~2960, 2870 | ~2958, 2860 | FTIR, Raman |
| C=O (ester) | Stretching | ~1736 | ~1728 | FTIR, Raman |
| C-O (ester) | Stretching | ~1243, 1171 | ~1275, 1124 | FTIR |
| Aromatic C-H | Stretching | N/A | ~3070 | FTIR, Raman |
| Aromatic C=C | Stretching | N/A | ~1600, 1581 | FTIR, Raman |
| Benzene Ring | Breathing | N/A | ~1040 | Raman |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Nucleus | Assignment | This compound (DBS) | Dioctyl Phthalate (DOP) |
| ¹H | -CH₃ (butyl/octyl chain) | ~0.9 | ~0.9 |
| ¹H | -CH₂- (internal, butyl/octyl chain) | ~1.3-1.4 | ~1.3-1.5 |
| ¹H | -CH₂- (adjacent to O) | ~4.1 | ~4.2 |
| ¹H | -CH₂- (α to C=O, sebacate) | ~2.3 | N/A |
| ¹H | Aromatic Protons | N/A | ~7.5-7.7 |
| ¹³C | -CH₃ (butyl/octyl chain) | ~13.7 | ~14.1 |
| ¹³C | -CH₂- (butyl/octyl chain) | ~19.2, 30.8 | ~22.6, 23.8, 29.0, 31.8 |
| ¹³C | -CH₂- (adjacent to O) | ~64.1 | ~68.2 |
| ¹³C | C=O (ester) | ~173.8 | ~167.8 |
| ¹³C | Aliphatic -CH₂- (sebacate) | ~25.0, 29.1, 34.4 | N/A |
| ¹³C | Aromatic C-H | N/A | ~128.9, 131.0 |
| ¹³C | Aromatic C (quaternary) | N/A | ~132.5 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound and dioctyl phthalate are provided below. These protocols are designed to be adaptable for most standard laboratory instrumentation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the liquid plasticizer.
Methodology:
-
Sample Preparation: A small drop of the neat liquid sample (DBS or DOP) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: The FTIR spectrometer is configured to collect data in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample spectrum is then acquired. For improved signal-to-noise ratio, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is baseline corrected and displayed in terms of absorbance or transmittance.
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of the liquid plasticizer.
Methodology:
-
Sample Preparation: The liquid sample (DBS or DOP) is placed in a glass vial or a quartz cuvette.
-
Instrument Setup: A Raman spectrometer equipped with a 785 nm diode laser is used. The laser power is adjusted to avoid sample heating or degradation.
-
Data Acquisition: The spectrum is collected over a Raman shift range of 200-3200 cm⁻¹. The acquisition time is typically 10 seconds with 3 accumulations to enhance the signal-to-noise ratio.
-
Data Processing: The spectrum is baseline corrected to remove any fluorescence background.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the liquid sample (DBS or DOP) is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence, a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and dioctyl phthalate.
A Comparative Guide: Dibutyl Sebacate vs. Restricted Phthalates in Pharmaceutical and Medical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount to ensure the safety, efficacy, and regulatory compliance of pharmaceutical products and medical devices. Plasticizers, essential for imparting flexibility to polymers like polyvinyl chloride (PVC), have come under intense scrutiny. This guide provides an objective comparison of dibutyl sebacate (B1225510) (DBS), a non-phthalate plasticizer, with a group of restricted phthalates, focusing on their regulatory status, performance characteristics, and toxicological profiles.
Executive Summary
Dibutyl sebacate emerges as a viable alternative to restricted phthalates, boasting a more favorable regulatory and toxicological profile. While certain phthalates are heavily restricted due to their classification as reproductive toxicants and endocrine disruptors, this compound is generally recognized as safe for use in food contact, pharmaceutical, and medical applications by major regulatory bodies. Experimental data indicates that this compound offers comparable, and in some aspects superior, performance as a plasticizer in PVC, with lower migration rates than commonly used phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP). This guide will delve into the specifics of these comparisons, providing the necessary data and experimental context to inform material selection decisions.
Regulatory Landscape: A Clear Divide
The regulatory status of this compound and restricted phthalates presents a stark contrast, a critical consideration for the development of medical devices and pharmaceutical packaging.
This compound (DBS):
-
United States (FDA): this compound is approved by the U.S. Food and Drug Administration (FDA) for use in food packaging, medical devices, and as a plasticizer for film coatings on tablets and granules[1][2][3]. It is also listed in the FDA's food contact substance notifications.
-
European Union (ECHA): this compound is registered under REACH and is not classified as a Substance of Very High Concern (SVHC)[4]. It is considered to have a low toxicity profile[5].
Restricted Phthalates: A number of phthalates are subject to significant restrictions by major regulatory agencies due to health concerns.
-
European Union (ECHA): The European Chemicals Agency (ECHA) has placed several phthalates on the Candidate List of Substances of Very High Concern (SVHC) and the Authorisation List (Annex XIV) of REACH. These include:
-
Di(2-ethylhexyl) phthalate (DEHP)
-
Dibutyl phthalate (DBP)
-
Benzyl butyl phthalate (BBP)
-
Diisobutyl phthalate (DIBP) These substances are classified as toxic to reproduction and, for some, as endocrine disruptors[6]. Their use in many consumer products, including toys and childcare articles, is heavily restricted. For medical devices, their use requires a thorough risk-benefit assessment[7][8].
-
-
United States (FDA & CPSC): The FDA has limited the use of certain phthalates in food contact applications[9][10][11]. The Consumer Product Safety Commission (CPSC) has permanently banned the use of DEHP, DBP, and BBP in concentrations greater than 0.1% in any children's toy and certain child care articles[12]. The FDA also recommends avoiding the use of DBP and DEHP as excipients in drug products[13].
The following diagram illustrates the divergent regulatory pathways for these two classes of plasticizers.
Performance Comparison: Leaching and Mechanical Properties
A critical performance indicator for any plasticizer is its ability to remain within the polymer matrix and not leach into the surrounding environment, such as a drug formulation or a patient's bloodstream.
Leaching/Migration Studies
Leaching of plasticizers from medical devices like blood bags and tubing is a significant safety concern.
Experimental Protocol: Leaching from Medical Devices
A common method to assess leaching involves the use of a food or drug simulant. An example protocol is as follows:
-
Sample Preparation: A defined surface area of the plastic material (e.g., a section of PVC tubing) is prepared.
-
Simulant Selection: A simulant is chosen to mimic the properties of the fluid that will be in contact with the plastic. A mixture of ethanol (B145695) and water (e.g., 1:1 v/v) is often used as a simulant for lipophilic substances.
-
Extraction: The plastic sample is immersed in the simulant for a specified time and at a controlled temperature (e.g., 60 minutes with sonication).
-
Analysis: The simulant is then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the leached plasticizers.
The following diagram outlines a typical experimental workflow for a leaching study.
Comparative Leaching Data:
| Plasticizer | Polymer | Leaching Conditions | Leached Amount | Reference |
| This compound (DBS) | PVC | EN ISO 177:2017 (28 days) | 12.78% migration | [12][14][15] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Ethanol/Water (1:1), 60 min | Median: 22.3 µg (from various medical devices) | [6][16] |
| DEHP | PVC (Neonatal expiratory filter) | Ethanol/Water (1:1), 60 min | 54,600 µg | [6][16] |
| DEHP | PVC (Blood Bag) | Bovine calf serum, 5 days | ~3.3 mg/g of bag material |
Note: Direct comparison is challenging due to varying experimental conditions in the cited studies. However, the data suggests that under prolonged testing, DBS exhibits a defined migration profile, while DEHP can leach in significant quantities from medical devices, particularly in contact with lipophilic fluids.
Mechanical Properties
This compound has been shown to be a highly effective plasticizer for PVC, with performance characteristics that are comparable or superior to those of conventional phthalates.
| Property | This compound (DBS) in PVC | Di-2-ethylhexyl terephthalate (B1205515) (DEHT) in PVC | Di-2-ethylhexyl phthalate (DEHP) in PVC | Reference |
| Tensile Strength (MPa) | 15.7 | - | - | [12][14][15] |
| Elongation at Break (%) | 350 | - | - | [12][14][15] |
| Shore A Hardness | 80.2 | 92.2 | 87.0 | [12][14][15] |
The lower Shore A hardness for the DBS-plasticized PVC indicates greater flexibility compared to the phthalate-plasticized materials.
Toxicological Profile: A Focus on Endocrine Disruption
The primary health concern associated with many restricted phthalates is their potential to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.
Signaling Pathways Disrupted by Phthalates
Phthalates can exert their effects through various signaling pathways, primarily by interacting with nuclear receptors.
-
Estrogen Receptor (ER) and Androgen Receptor (AR): Some phthalates can bind to estrogen and androgen receptors, leading to either agonistic (mimicking the hormone) or antagonistic (blocking the hormone) effects. This can disrupt normal reproductive development and function[1][17].
-
Peroxisome Proliferator-Activated Receptors (PPARs): Phthalates can activate PPARs, which are involved in lipid metabolism and have been linked to adverse effects on the liver and reproductive system[18][19].
-
Downstream Signaling Cascades: The interaction of phthalates with these receptors can trigger a cascade of intracellular signaling events, including the activation of pathways like Nrf2 , NF-κB , and PI3K/AKT , which are involved in cellular stress responses, inflammation, and cell survival[2][3][4].
The diagram below illustrates the major signaling pathways affected by restricted phthalates.
Comparative Toxicity Data
| Endpoint | This compound (DBS) | Restricted Phthalates (e.g., DEHP, DBP) | Reference |
| Acute Oral Toxicity (LD50, rats) | >2,000 mg/kg | DEHP: ~30,000 mg/kg; DBP: ~8,000 mg/kg | [5] |
| Reproductive Toxicity | Not classified as a reproductive toxicant. | Classified as toxic to reproduction (Category 1B). | [6] |
| Endocrine Disruption | Did not show estrogenic activity in an e-screen assay. | Known endocrine disruptors, interacting with ER, AR, and PPAR pathways. | [1][5][18][19] |
| Genotoxicity | Not classified as genotoxic. | Some phthalates have shown genotoxic potential in certain assays. | [4][20] |
| Cytotoxicity | Generally low cytotoxicity. | Varying levels of cytotoxicity depending on the specific phthalate and cell line. | [21][22] |
Experimental Protocol: In Vitro Endocrine Disruption Assessment (e.g., Estrogen Receptor Activation)
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are often employed to assess endocrine activity. The OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters provides a tiered approach[1][6][9]. A common in vitro assay is the Estrogen Receptor Transactivation Assay (OECD TG 455).
-
Cell Line: A human cell line (e.g., HeLa-9903) containing the human estrogen receptor alpha (hERα) is used.
-
Test Substance Exposure: The cells are exposed to a range of concentrations of the test substance (e.g., this compound or a phthalate).
-
Luciferase Reporter: The cells are engineered with a luciferase reporter gene, which is activated upon hERα binding.
-
Measurement: The amount of light produced by the luciferase enzyme is measured, which is proportional to the level of ER activation.
-
Analysis: The results are compared to a positive control (e.g., 17β-estradiol) and a negative control to determine the estrogenic potential of the test substance.
Conclusion and Recommendations
The evidence presented in this guide strongly suggests that this compound is a safer and more reliable alternative to restricted phthalates for use in pharmaceutical and medical applications. Its favorable regulatory status, coupled with performance data indicating lower migration and good plasticizing efficiency, makes it a compelling choice for developers seeking to minimize regulatory risk and enhance product safety.
While the toxicological profile of this compound appears benign, particularly in comparison to the well-documented reproductive and endocrine-disrupting effects of many phthalates, continued research and head-to-head comparative studies under standardized protocols are encouraged to further solidify its safety and performance profile.
For researchers, scientists, and drug development professionals, the transition away from restricted phthalates is not only a matter of regulatory compliance but also a commitment to patient safety. This compound presents a scientifically sound and commercially viable path toward achieving this goal.
References
- 1. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tegengif.nl [tegengif.nl]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. Disruption of androgen-regulated male reproductive development by di(n-butyl) phthalate during late gestation in rats is different from flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Migration study of phthalates from non-food plastic containers used in food preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Dibutylphthalate and Steroid Hormone Mixture on Human Prostate Cells | MDPI [mdpi.com]
- 14. contaminantsreviews.com [contaminantsreviews.com]
- 15. Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations [mdpi.com]
- 16. Leaching of plasticizers from and surface characterization of PVC blood platelet bags. | Semantic Scholar [semanticscholar.org]
- 17. Endocrine Disruptors Acting on Estrogen and Androgen Pathways Cause Reproductive Disorders through Multiple Mechanisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Genotoxicity of di-butyl-phthalate and di-iso-butyl-phthalate in human lymphocytes and mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of binary mixtures of dibutyl phthalate and diisobutyl phthalate cytotoxicity towards skin and lung origin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dibutyl Sebacate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A crucial aspect of this is the correct disposal of chemical waste. This guide provides essential, step-by-step information for the proper disposal of dibutyl sebacate (B1225510), a common laboratory chemical. Adherence to these procedures will help maintain a safe workspace and minimize environmental impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to be aware of the potential hazards associated with dibutyl sebacate and to use appropriate personal protective equipment (PPE). While some safety data sheets (SDS) may classify it as non-hazardous, others indicate potential for irritation to the eyes, skin, and respiratory system, and it may cause long-lasting harmful effects to aquatic life.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety goggles to prevent eye contact.[3]
-
Respiratory Protection: In case of inadequate ventilation or the generation of vapors or aerosols, wear respiratory protection.[1][3][4]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[2][3]
Spill Cleanup Procedures
In the event of a spill, immediate and correct action is necessary to contain the substance and prevent its spread.
-
Ventilate the Area: Ensure adequate ventilation in the affected area.[1][5]
-
Contain the Spill: Prevent the spillage from entering drains or water courses by covering drains.[1][2][4]
-
Absorb the Spill: Use an inert absorbent material such as sand, earth, vermiculite, or a universal binder to absorb the spilled liquid.[1][2][6]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, sealable container for disposal.[1][3][6]
-
Clean the Area: Clean the affected area thoroughly.
Step-by-Step Disposal Plan
The disposal of this compound and its contaminated containers must be conducted in compliance with all local, state, and federal regulations.[2][4]
-
Waste Identification: this compound waste should be classified as chemical waste. Although not always classified as hazardous waste, it is prudent to handle it as such due to its potential environmental impact.[2][7][8]
-
Containerization:
-
Storage: Store the waste containers in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal:
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₄ |
| Molecular Weight | 314.46 g/mol |
| CAS Number | 109-43-3 |
| Appearance | Colorless to light yellow oily liquid |
| Melting Point | -12 °C / 10.4 °F |
| Boiling Point | 344 °C / 651.2 °F at 760 mmHg |
| Flash Point | 186 °C / 366.8 °F (Open cup) |
| Specific Gravity | 0.940 |
| Vapor Density | 10.8 (Air = 1) |
| Oral LD50 (Rat) | > 5 g/kg to 16,000 mg/kg |
| Dermal LD50 (Rabbit) | > 7940 mg/kg |
| LC50 (Fish, 96h) | > 10000 mg/l |
| EC50 (Daphnia, 48h) | 1000 mg/l |
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ICSC 1349 - this compound [inchem.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. fishersci.com [fishersci.com]
- 8. acme-hardesty.com [acme-hardesty.com]
- 9. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Guide for Dibutyl Sebacate
This guide provides essential safety and logistical information for the handling and disposal of Dibutyl Sebacate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are crucial to minimize exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Splash-proof or dust-resistant safety goggles must be worn to prevent eye contact.[1] |
| Hand Protection | Protective Gloves | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[1][2] Gloves should be inspected for integrity before each use and changed frequently. |
| Body Protection | Protective Clothing | An impervious lab coat or other appropriate protective clothing must be worn to prevent repeated or prolonged skin contact.[1][2] |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator with a filter for organic gases and vapors is required when working in areas with inadequate ventilation or when aerosols may be generated.[2] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Use this compound in a well-ventilated area.[3] Local exhaust ventilation should be used to control the emission of vapors.
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[3]
-
Hygiene: Do not eat, drink, or smoke in work areas.[4] Wash hands thoroughly after handling the substance.[4] Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Containers: Store in original, tightly closed containers.[3] Ensure containers are clearly labeled.[3]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong alkalis.[3][5]
-
Ignition Sources: Keep away from sparks, open flames, and other sources of ignition.[1]
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with large volumes of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing.[1] Wash the affected skin area with soap and water.[1] If irritation develops, seek medical attention.[1] |
| Inhalation | Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. If the victim is not breathing, provide artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[6] |
| Spill | For small spills, absorb with an inert material such as sand, earth, or vermiculite.[3] For large spills, contain the spillage and prevent it from entering drains or waterways.[3] Wear appropriate PPE during cleanup.[3] Collect the absorbed material and place it in a suitable container for disposal.[3] |
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[3]
-
Unused Product: Unused this compound should be disposed of as hazardous waste.[3] Consult with your institution's environmental health and safety department for specific guidance.
-
Contaminated Materials: Absorbent materials, contaminated clothing, and other waste contaminated with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste.[3]
-
Containers: Empty containers should be handled as if they contain the product. Do not reuse empty containers. They should be disposed of in an authorized landfill or recycled if possible.[3]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
